Product packaging for 1-Benzyl-1H-imidazole-2-carbaldehyde(Cat. No.:CAS No. 10045-65-5)

1-Benzyl-1H-imidazole-2-carbaldehyde

Cat. No.: B162289
CAS No.: 10045-65-5
M. Wt: 186.21 g/mol
InChI Key: AKFHFMMKMUJLBU-UHFFFAOYSA-N
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Description

1-Benzyl-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 217911. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B162289 1-Benzyl-1H-imidazole-2-carbaldehyde CAS No. 10045-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFHFMMKMUJLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143297
Record name 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10045-65-5
Record name 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-
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Record name 1-Benzyl-2-formylimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217911
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Record name 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-
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Record name 1-benzyl-1H-imidazole-2-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry and pharmaceutical development. The document details a robust and regioselective multi-step synthetic pathway, including experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale production.

Introduction

This compound is a valuable intermediate due to the presence of a reactive aldehyde group on the N-benzylated imidazole scaffold. This heterocycle is a precursor for a wide range of more complex molecules with potential therapeutic applications. The synthesis strategy presented herein focuses on a reliable and scalable method involving the initial preparation of 1-benzyl-1H-imidazole, followed by a regioselective formylation at the C2 position.

Overall Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process:

  • N-Benzylation of Imidazole: The synthesis commences with the alkylation of the imidazole ring with benzyl bromide to yield 1-benzyl-1H-imidazole.

  • C2-Formylation of 1-Benzyl-1H-imidazole: The crucial aldehyde functionality is introduced at the C2 position via a directed lithiation followed by quenching with a suitable formylating agent.

An alternative, though less direct, three-step pathway is also described, which involves the formation of a hydroxymethyl intermediate followed by oxidation.

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected outcomes for the primary synthetic route.

Table 1: Reagents and Materials

Compound Name Molecular Formula Molar Mass ( g/mol ) Role CAS Number
ImidazoleC₃H₄N₂68.08Starting Material288-32-4
Benzyl BromideC₇H₇Br171.03Alkylating Agent100-39-0
Potassium CarbonateK₂CO₃138.21Base584-08-7
AcetonitrileCH₃CN41.05Solvent75-05-8
1-Benzyl-1H-imidazoleC₁₀H₁₀N₂158.20Intermediate4238-71-5
n-Butyllithium (n-BuLi)C₄H₉Li64.06Lithiating Agent109-72-8
Tetrahydrofuran (THF)C₄H₈O72.11Solvent109-99-9
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Formylating Agent68-12-2
This compoundC₁₁H₁₀N₂O186.21Final Product86259-79-0

Table 2: Summary of Reaction Parameters and Yields

Step Reaction Temperature (°C) Reaction Time Typical Yield (%)
1N-Benzylation of ImidazoleRoom Temperature12-24 hours85-95%
2C2-Lithiation and Formylation-78 to Room Temperature2-4 hours60-75%

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-1H-imidazole

This procedure details the N-alkylation of imidazole using benzyl bromide with potassium carbonate as the base.

Materials:

  • Imidazole (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of imidazole and anhydrous potassium carbonate in anhydrous acetonitrile, add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-benzyl-1H-imidazole as a white to pale yellow solid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol describes the regioselective formylation of 1-benzyl-1H-imidazole at the C2 position via lithiation.

Materials:

  • 1-Benzyl-1H-imidazole (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-benzyl-1H-imidazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Mandatory Visualizations

Overall Synthesis Pathway Diagram

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: C2-Formylation Imidazole Imidazole K2CO3_ACN K2CO3, Acetonitrile Room Temperature Imidazole->K2CO3_ACN Benzyl_Bromide Benzyl_Bromide Benzyl_Bromide->K2CO3_ACN 1_Benzyl_1H_imidazole 1-Benzyl-1H-imidazole K2CO3_ACN->1_Benzyl_1H_imidazole nBuLi_THF 1. n-BuLi, THF, -78 °C 2. DMF 1_Benzyl_1H_imidazole->nBuLi_THF 1_Benzyl_1H_imidazole_2_carbaldehyde This compound nBuLi_THF->1_Benzyl_1H_imidazole_2_carbaldehyde

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow for C2-Formylation

G start Start: 1-Benzyl-1H-imidazole in Anhydrous THF cool Cool to -78 °C start->cool Inert Atmosphere add_nbuli Add n-BuLi dropwise Stir for 1 hour at -78 °C cool->add_nbuli add_dmf Add Anhydrous DMF dropwise at -78 °C add_nbuli->add_dmf warm_stir Warm to Room Temperature Stir for 1-3 hours add_dmf->warm_stir quench Quench with Saturated Aqueous NH4Cl warm_stir->quench extract Extract with Diethyl Ether quench->extract workup Wash with Brine, Dry (Na2SO4), Filter, Concentrate extract->workup purify Purify by Column Chromatography workup->purify end_product Final Product: This compound purify->end_product

Caption: Workflow for the C2-lithiation and formylation of 1-benzyl-1H-imidazole.

This guide provides a robust and detailed methodology for the synthesis of this compound. The presented protocols are based on established and reliable chemical transformations, offering a clear path for researchers in the field of organic and medicinal chemistry. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 1-Benzyl-1H-imidazole-2-carbaldehyde. The information is curated for researchers in medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this compound.

Core Physicochemical Properties

This compound is a substituted imidazole derivative with potential applications as a building block in the synthesis of more complex molecules. A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
Boiling Point 128 °C at 4 Torr384.2 °C at 760 mmHg[1][2]
Density 1.12 g/cm³ (Predicted)[2]
pKa 3.89 ± 0.31 (Predicted)[1]
Melting Point No data available for the 2-carbaldehyde isomer. For reference, the isomeric 1-Benzyl-1H-imidazole-5-carboxaldehyde has a melting point of 46-49 °C.[3]
Solubility No specific data available. Imidazole and its derivatives are generally soluble in polar organic solvents.
CAS Number 10045-65-5[1]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the N-benzylation of imidazole followed by formylation at the C2 position.

Step 1: Synthesis of 1-Benzylimidazole

The N-benzylation of imidazole is a well-established reaction that can be performed under various conditions. A common and effective method utilizes a base such as sodium hydride in an anhydrous aprotic solvent.

Materials:

  • Imidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF in an oven-dried, two-neck round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 1-benzylimidazole.[4]

Step 2: Formylation of 1-Benzylimidazole

The formylation of 1-benzylimidazole at the C2 position is the most challenging step due to the acidic nature of the C2 proton. This can be achieved via lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Materials:

  • 1-Benzylimidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-benzylimidazole (1.0 equivalent) in anhydrous THF in an oven-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. The solution may change color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[5][6]

Synthetic Workflow Visualization

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Imidazole Imidazole BaseSolvent1 NaH, Anhydrous THF BenzylChloride Benzyl Chloride Step1 N-Benzylation BaseSolvent1->Step1 Benzylimidazole 1-Benzylimidazole Step1->Benzylimidazole BaseSolvent2 1. n-BuLi, Anhydrous THF, -78°C 2. DMF Step2 Formylation (Lithiation) BaseSolvent2->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic pathway for this compound.

Potential Biological Significance

While no specific biological activities or signaling pathways have been directly attributed to this compound in the reviewed literature, the broader class of imidazole and benzimidazole derivatives is of significant interest in medicinal chemistry. These scaffolds are present in numerous compounds with a wide range of therapeutic effects.

Derivatives of benzimidazole have been reported to exhibit various biological activities, including:

  • Anticancer Activity: Many benzimidazole derivatives have shown potent antiproliferative effects against various cancer cell lines.[7]

  • Antiviral Activity: The benzimidazole core is a key component in several antiviral agents.

  • Antimicrobial and Antifungal Properties: Imidazole-containing compounds are known for their efficacy against a range of microbial and fungal pathogens.

The following diagram illustrates the general areas of biological investigation for imidazole and benzimidazole derivatives, providing a logical framework for potential future studies of this compound.

Biological_Relevance Core Imidazole/Benzimidazole Scaffold Anticancer Anticancer Activity Core->Anticancer e.g., Tubulin Inhibition, Kinase Inhibition Antiviral Antiviral Activity Core->Antiviral e.g., Inhibition of Viral Replication Enzymes Antimicrobial Antimicrobial/Antifungal Activity Core->Antimicrobial e.g., Disruption of Cell Wall Synthesis Other Other Therapeutic Areas Core->Other e.g., Antihistaminic, Anthelmintic

Caption: Biological activities of imidazole and benzimidazole derivatives.

References

Technical Guide: 1-Benzyl-1H-imidazole-2-carbaldehyde (CAS: 10045-65-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-imidazole-2-carbaldehyde is an organic compound featuring a five-membered imidazole ring substituted with a benzyl group at the 1-position and a carbaldehyde (formyl) group at the 2-position.[1] The imidazole moiety is a critical pharmacophore in numerous biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets. The presence of a reactive aldehyde group makes this compound a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems and potential drug candidates. This guide provides a summary of the available technical data for this compound, including its physicochemical properties, proposed synthesis, and potential applications in research and development.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 10045-65-5[2]
Molecular Formula C₁₁H₁₀N₂O[2]
Molecular Weight 186.21 g/mol [2]
IUPAC Name 1-benzylimidazole-2-carbaldehyde[2]
Boiling Point 128 °C (at 4 Torr)[3]
Density 1.12 ± 0.1 g/cm³ (Predicted)[3]

Table 2: Spectral Data Summary

TechniqueData Availability
¹H NMR Data available, but specific shifts not detailed in public sources.[2]
¹³C NMR Data available, but specific shifts not detailed in public sources.
Mass Spectrometry (GC-MS) Spectrum available in databases.[2]
Infrared (IR) Spectroscopy Spectrum available in databases.[2]
UV-VIS Spectroscopy Spectrum available in databases.[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. A likely approach involves the formylation of 1-benzyl-1H-imidazole.

Proposed Synthesis: Vilsmeier-Haack Formylation of 1-Benzyl-1H-imidazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. This proposed protocol is based on this standard procedure.

Experimental Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring, maintaining the temperature below 5°C. The reaction is exothermic. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-benzyl-1H-imidazole in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until the solution is alkaline. This will precipitate the crude product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Below is a conceptual workflow for the proposed synthesis of this compound.

G Proposed Synthesis Workflow reagent_prep Vilsmeier Reagent Preparation (POCl3 + DMF at 0°C) formylation Formylation Reaction (Addition of 1-Benzyl-1H-imidazole) reagent_prep->formylation heating Reaction Progression (Heating and Monitoring by TLC) formylation->heating workup Aqueous Work-up (Quenching with Ice) heating->workup neutralization Neutralization (Addition of Base) workup->neutralization purification Purification (Filtration, Recrystallization/Chromatography) neutralization->purification product This compound purification->product

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Applications in Research and Drug Development

While specific biological activities for this compound are not well-documented, its structural motifs suggest several potential areas of application in medicinal chemistry and drug development.

  • Scaffold for Bioactive Molecules: The imidazole ring is a core component of many pharmaceuticals, including antifungals (e.g., ketoconazole), antibiotics (e.g., metronidazole), and antihypertensives (e.g., losartan).[4] This compound serves as a valuable starting material for the synthesis of novel imidazole-containing molecules with potential therapeutic activities.

  • Intermediate for Heterocyclic Synthesis: The aldehyde functional group is highly reactive and can be used in a variety of chemical transformations to build more complex molecular architectures. For instance, it can undergo condensation reactions with amines to form Schiff bases, which can be further modified or cyclized to generate novel heterocyclic systems.

  • Potential for Biological Screening: Given the broad biological activities associated with imidazole derivatives, this compound itself could be a candidate for screening in various biological assays to identify potential new leads for drug discovery programs. The applications of its isomer, 1-Benzyl-1H-imidazole-5-carboxaldehyde, as an intermediate for agents targeting neurological disorders and as antifungal and antibacterial agents, suggest that this compound could have similar utility.[5]

Signaling Pathways and Logical Relationships

There is currently no publicly available information detailing the involvement of this compound in any specific biological signaling pathways. Research in this area would be required to elucidate any such relationships.

The logical relationship of this compound in a drug discovery context is that of a versatile chemical intermediate.

G Role in Drug Discovery start This compound reaction Chemical Synthesis (e.g., Condensation, Cyclization) start->reaction library Library of Novel Imidazole Derivatives reaction->library screening High-Throughput Biological Screening library->screening hit Identification of 'Hit' Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Potential Drug Candidate lead_opt->candidate

Caption: Role as a chemical intermediate in drug discovery.

Safety and Handling

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential for use in organic synthesis and medicinal chemistry. While detailed studies on its biological activity are not widely published, its structural features make it an attractive starting point for the development of novel heterocyclic compounds and potential therapeutic agents. Further research into the synthesis, reactivity, and biological properties of this compound is warranted to fully explore its utility in drug discovery and development.

References

Spectral Data Analysis of 1-Benzyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-Benzyl-1H-imidazole-2-carbaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Introduction

This compound (C₁₁H₁₀N₂O, Molar Mass: 186.21 g/mol ) is a heterocyclic aldehyde. The imidazole ring is a common scaffold in many pharmaceutical compounds, and the presence of the benzyl and carbaldehyde functionalities offers multiple sites for further chemical modification, making it a valuable building block in drug discovery and development. Accurate spectral characterization is crucial for confirming the identity and purity of this compound. This guide summarizes the available and predicted spectral data to aid researchers in their work.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern. The molecular ion peak confirms the compound's mass.

Table 1: Mass Spectrometry Data

Analysis TypeKey Peaks (m/z)Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS)186, 157, 91[M]+ (Molecular Ion), [M-CHO]+, [C₇H₇]+ (Tropylium ion)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by the stretching frequencies of the aldehyde group, the aromatic rings, and the imidazole moiety.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2850, ~2750WeakAldehyde C-H Stretch (Fermi doublet)
~1705StrongC=O Stretch (Aldehyde)
~1600, ~1495, ~1455Medium-WeakAromatic C=C Stretch
~1500-1400MediumImidazole Ring Stretch

Note: These are predicted values based on typical frequencies for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR indicates the number of different types of protons and their neighboring environments.

Table 3: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehyde proton (-CHO)
~7.5 - 7.2m7HAromatic (Phenyl & Imidazole)
~5.4s2HBenzyl protons (-CH₂-)

Note: These are predicted chemical shifts. The aromatic region is expected to be a complex multiplet.

¹³C NMR Spectroscopy

Carbon NMR shows the number of different types of carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~185Aldehyde Carbonyl (C=O)
~145Imidazole C2
~135Phenyl C (quaternary)
~129 - 127Phenyl & Imidazole CH
~50Benzyl Carbon (-CH₂-)

Note: These are predicted values based on typical chemical shifts for the respective carbon types.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

Mass Spectrometry Protocol
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation, is used.

  • Ionization : Electron ionization (EI) is a common method for this type of molecule.

  • Analysis : The instrument is set to scan a mass-to-charge (m/z) range that includes the molecular weight of the compound (e.g., 50-300 amu).

  • Data Acquisition : The resulting mass spectrum is recorded, showing the relative abundance of different fragment ions.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation : For a solid sample, a small amount is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Background Scan : A background spectrum of the empty sample holder (or the salt plate) is recorded.

  • Sample Scan : The prepared sample is placed in the spectrometer, and the spectrum is recorded.

  • Data Processing : The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation : Approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added if not already present in the solvent.

  • Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Shimming : The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

  • Data Acquisition : The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is selected and run. The number of scans is adjusted to achieve a good signal-to-noise ratio.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Synthesis Workflow

A common method for the synthesis of this compound involves the N-benzylation of an appropriate imidazole precursor. The following diagram illustrates a logical workflow for such a synthesis.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Final Product Reactant1 Imidazole-2-carbaldehyde Reaction N-Alkylation Reactant1->Reaction Reactant2 Benzyl Bromide Reactant2->Reaction Base Potassium Carbonate Base->Reaction Base Solvent DMF (Solvent) Solvent->Reaction Solvent Temperature 0 °C to Room Temp. Temperature->Reaction Temp. Workup Aqueous Workup Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Benzyl-1H-imidazole-2-carbaldehyde, a key building block in the development of various pharmaceutical compounds. The guide details several distinct synthetic strategies, offering flexibility in starting materials and reaction conditions. For each method, a thorough experimental protocol is provided, alongside a summary of reagents and expected yields to facilitate laboratory application.

Executive Summary

The synthesis of this compound can be achieved through several efficient pathways. The most common and practical approaches include:

  • Route 1: N-Alkylation of 1H-imidazole-2-carbaldehyde. This direct approach involves the benzylation of the commercially available 1H-imidazole-2-carbaldehyde.

  • Route 2: Formylation of 1-Benzyl-1H-imidazole. This two-step sequence first involves the synthesis of 1-benzyl-1H-imidazole, followed by the introduction of the formyl group at the C2 position.

  • Route 3: Oxidation of (1-Benzyl-1H-imidazol-2-yl)methanol. This method requires the synthesis of the corresponding alcohol precursor, which is then oxidized to the target aldehyde.

  • Route 4: Formylation of 1-Benzyl-1H-imidazole via Lithiation. A powerful method for regioselective formylation involving organolithium intermediates.

Each route offers distinct advantages and challenges concerning starting material availability, reaction scalability, and purification procedures. The following sections provide detailed experimental procedures and data for each synthetic pathway.

Route 1: N-Alkylation of 1H-imidazole-2-carbaldehyde

This is a direct and often high-yielding method that begins with the commercially available 1H-imidazole-2-carbaldehyde. The core of this synthesis is the nucleophilic substitution reaction where the imidazole nitrogen attacks the electrophilic benzylic carbon of a benzyl halide.

Experimental Protocol

Materials:

  • 1H-imidazole-2-carbaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, a mixture of 1H-imidazole-2-carbaldehyde (1.0 equivalent) and potassium carbonate (2.0-2.2 equivalents) is suspended in anhydrous N,N-dimethylformamide (DMF).

  • The suspension is cooled to 0 °C in an ice bath.

  • Benzyl bromide (1.1-1.2 equivalents) is added dropwise to the stirred mixture.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

A similar reaction involving 4-formyl-2-methylimidazole and benzyl bromide in the presence of potassium carbonate in DMF at 0 °C to ambient temperature resulted in a near-quantitative yield (99%) of the N-benzylated product.[1]

Data Presentation
Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1H-imidazole-2-carbaldehydeBenzyl bromide, K₂CO₃DMF0 to RT12-24High (expected)

Note: While a specific yield for the direct benzylation of 1H-imidazole-2-carbaldehyde was not found in the searched literature, N-alkylation of similar imidazole aldehydes is reported to be high-yielding.[1]

Logical Relationship Diagram

route1 start 1H-imidazole-2-carbaldehyde reagents Benzyl bromide, K₂CO₃, DMF start->reagents product This compound reagents->product caption Route 1: N-Alkylation

Caption: Synthetic workflow for Route 1.

Route 2: Formylation of 1-Benzyl-1H-imidazole

This two-step approach first involves the synthesis of 1-benzyl-1H-imidazole, which is then formylated at the 2-position. The Vilsmeier-Haack reaction is a classic and effective method for this formylation.[2][3]

Step 2a: Synthesis of 1-Benzyl-1H-imidazole

A common method for this step is the N-alkylation of imidazole with benzyl bromide.[4]

Experimental Protocol:

  • Using Potassium Carbonate: Imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq) are stirred in anhydrous acetonitrile. Benzyl bromide (1.1 eq) is added, and the mixture is heated to reflux until the starting material is consumed (monitored by TLC). The solids are filtered off, the solvent is evaporated, and the residue is purified.[4]

  • Using Sodium Hydride: To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C, a solution of imidazole (1.0 eq) in THF is added dropwise. After stirring, benzyl bromide (1.05 eq) is added, and the reaction is stirred at room temperature until completion. The reaction is quenched, and the product is extracted and purified.[4]

Step 2b: Vilsmeier-Haack Formylation of 1-Benzyl-1H-imidazole

Materials:

  • 1-Benzyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-water

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • In a flask cooled in an ice bath, phosphorus oxychloride (1.1-1.5 equivalents) is added dropwise to anhydrous N,N-dimethylformamide (acting as both reagent and solvent, typically in excess) with stirring to form the Vilsmeier reagent.

  • A solution of 1-Benzyl-1H-imidazole (1.0 equivalent) in a minimal amount of DMF is then added dropwise to the Vilsmeier reagent, maintaining a low temperature.

  • After the addition, the reaction mixture is stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

  • The acidic solution is neutralized by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the product precipitates.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Alternatively, the product can be extracted with an organic solvent like dichloromethane. The organic extracts are then washed, dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization.

Data Presentation
Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1-Benzyl-1H-imidazolePOCl₃, DMFDMF0 to 803-6Moderate to Good

Experimental Workflow Diagram

route2 start Imidazole step1_reagents Benzyl bromide, Base (K₂CO₃ or NaH) start->step1_reagents intermediate 1-Benzyl-1H-imidazole step1_reagents->intermediate step2_reagents Vilsmeier Reagent (POCl₃, DMF) intermediate->step2_reagents product This compound step2_reagents->product caption Route 2: Two-Step Synthesis via Formylation

Caption: Synthetic workflow for Route 2.

Route 3: Oxidation of (1-Benzyl-1H-imidazol-2-yl)methanol

This route involves the preparation of the alcohol precursor, (1-Benzyl-1H-imidazol-2-yl)methanol, followed by its oxidation to the desired aldehyde.

Step 3a: Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol

This intermediate can be prepared by the N-benzylation of 1H-imidazole-2-methanol or by the reduction of a corresponding ester.

Step 3b: Oxidation to this compound

A common and mild method for the oxidation of benzylic alcohols to aldehydes is the use of activated manganese dioxide (MnO₂).

Materials:

  • (1-Benzyl-1H-imidazol-2-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

Procedure:

  • A solution of (1-Benzyl-1H-imidazol-2-yl)methanol (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform is prepared in a round-bottom flask.

  • Activated manganese dioxide (a large excess, typically 10-25 equivalents by weight) is added to the solution.

  • The resulting suspension is stirred vigorously at room temperature or refluxed for 24-48 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide and other solid residues. The filter cake is washed thoroughly with the solvent.

  • The combined filtrate is concentrated under reduced pressure to give the crude product.

  • The crude aldehyde is then purified by column chromatography or recrystallization.

Data Presentation
Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
(1-Benzyl-1H-imidazol-2-yl)methanolActivated MnO₂DCM or CHCl₃RT to Reflux24-48Good to Excellent

Experimental Workflow Diagram

route3 start (1-Benzyl-1H-imidazol-2-yl)methanol reagents Activated MnO₂ start->reagents product This compound reagents->product caption Route 3: Oxidation of Precursor Alcohol

Caption: Synthetic workflow for Route 3.

Route 4: Formylation of 1-Benzyl-1H-imidazole via Lithiation

This method provides high regioselectivity for the formylation at the C2 position of the imidazole ring, which is the most acidic position.

Experimental Protocol

Materials:

  • 1-Benzyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • A solution of 1-Benzyl-1H-imidazole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete lithiation.

  • Anhydrous N,N-dimethylformamide (1.2-1.5 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography.

Data Presentation
Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1-Benzyl-1H-imidazolen-BuLi, DMFTHF-78 to RT2-4Good

Logical Relationship Diagram

route4 start 1-Benzyl-1H-imidazole step1_reagents 1. n-BuLi, THF, -78°C start->step1_reagents step2_reagents 2. DMF step1_reagents->step2_reagents product This compound step2_reagents->product caption Route 4: Formylation via Lithiation

Caption: Synthetic workflow for Route 4.

Conclusion

This guide has outlined four distinct and effective synthetic routes for the preparation of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. The provided experimental protocols and data tables are intended to serve as a practical resource for researchers in the fields of medicinal chemistry and drug development.

References

An In-Depth Technical Guide to 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (C11H10N2O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the imidazole derivative, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde, a heterocyclic compound with the chemical formula C11H10N2O. Imidazole-based scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This document details the synthesis, characterization, and biological activities of this specific derivative, with a focus on its potential as an anticancer agent. Quantitative data from in vitro studies are presented, along with detailed experimental protocols. Furthermore, a putative signaling pathway associated with the mechanism of action of imidazole derivatives is illustrated to provide a deeper understanding of its therapeutic potential.

Introduction

Imidazole, a five-membered heterocyclic aromatic compound containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules.[2] The unique structural features of the imidazole ring allow for diverse substitutions, leading to a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The subject of this guide, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde, is an imidazole derivative that has demonstrated notable biological potential, particularly in the realm of oncology.[1] This document aims to serve as a technical resource for researchers and professionals involved in drug discovery and development by consolidating key information on its synthesis, characterization, and biological evaluation.

Synthesis and Characterization

General Synthetic Approach

A common strategy for the synthesis of substituted imidazoles is the Radziszewski synthesis or variations thereof, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde, a plausible route would start from a pre-formed substituted imidazole.

Experimental Protocol: A Plausible Synthesis Route

  • Step 1: Synthesis of a Suitable Imidazole Precursor. A potential starting material is a 2-phenyl-1H-imidazole derivative. This can be synthesized via the condensation of benzil, an appropriate aldehyde, and ammonium acetate in glacial acetic acid, followed by N-methylation.

  • Step 2: Formylation of the Imidazole Ring. The imidazole ring can be formylated at the C4 position using a suitable formylating agent, such as the Vilsmeier-Haack reagent (POCl3/DMF).

  • Step 3: N-Methylation. The final step would involve the methylation of the nitrogen atom of the imidazole ring using a methylating agent like methyl iodide in the presence of a base.

Characterization

The structural confirmation and purity of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde are established using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include peaks corresponding to the methyl protons, aromatic protons of the phenyl ring, and the imidazole ring protons, as well as a characteristic downfield signal for the aldehyde proton.

    • ¹³C NMR: Characteristic chemical shifts are expected for the carbons of the methyl group, the phenyl ring, the imidazole ring, and a distinct signal for the carbonyl carbon of the aldehyde group, which typically appears around 151-156 ppm.[1]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong absorption band for the C=O stretching of the aldehyde group (around 1700 cm⁻¹) and bands corresponding to C-H stretching of the aromatic and methyl groups.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.[1]

Biological Activity

1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde has shown promise as a potential therapeutic agent, particularly in the field of cancer research.

Anticancer Activity

In vitro studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines.[1]

Data Presentation: In Vitro Anticancer Activity

Cell LineCancer TypeIC50 (µM)Reference Compound
HeLaCervical Cancer~3.245-Fluorouracil
A549Lung CancerData not specified5-Fluorouracil

Table 1: Summary of the in vitro anticancer activity of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde is still under investigation. However, based on studies of other imidazole derivatives, it is hypothesized that it may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[4] One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4]

Putative Involvement of the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[5] Dysregulation of this pathway is a common feature in many cancers. Some imidazole derivatives have been shown to interfere with the MAPK pathway, leading to the induction of apoptosis in cancer cells.[4]

Mandatory Visualization: Hypothetical Mechanism of Action via MAPK Pathway

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis_Proteins Pro-apoptotic Proteins ERK->Apoptosis_Proteins Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Imidazole_Derivative 1-methyl-2-phenyl-1H- imidazole-4-carbaldehyde Imidazole_Derivative->RAF Inhibition Imidazole_Derivative->MEK Inhibition Apoptosis_Induction Apoptosis Imidazole_Derivative->Apoptosis_Induction Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

A hypothetical model of MAPK pathway inhibition by the imidazole derivative.

The diagram above illustrates a potential mechanism where 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde could inhibit key kinases in the MAPK pathway, such as RAF or MEK. This inhibition would block the downstream signaling cascade, preventing the activation of ERK. The subsequent lack of ERK activation would lead to a decrease in the transcription of genes involved in cell proliferation and survival, and potentially promote the activity of pro-apoptotic proteins, ultimately leading to programmed cell death in cancer cells.

Experimental Protocol: Western Blot Analysis for MAPK Pathway Proteins

To investigate the effect of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde on the MAPK signaling pathway, Western blot analysis can be performed.

  • Cell Treatment and Lysis: Cancer cells are treated with the imidazole derivative at various concentrations and for different time points. After treatment, the cells are lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins in the MAPK pathway (e.g., phospho-RAF, phospho-MEK, phospho-ERK, total ERK, and an apoptosis marker like cleaved PARP).

  • Detection: After washing, the membrane is incubated with a suitable secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are then visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the changes in the phosphorylation status and expression levels of the target proteins upon treatment with the compound.

Conclusion

1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde is a promising imidazole derivative with demonstrated in vitro anticancer activity. This technical guide has provided an overview of its synthesis, characterization, and biological evaluation, highlighting its potential as a lead compound for the development of new anticancer therapies. The putative mechanism of action involving the inhibition of the MAPK signaling pathway provides a rationale for its observed cytotoxic effects. Further in-depth studies, including more extensive in vitro and in vivo evaluations and detailed mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers and professionals dedicated to advancing cancer drug discovery.

References

An In-depth Technical Guide to the Solubility of 1-Benzyl-1H-imidazole-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols, expected solubility trends based on the physicochemical properties of imidazole derivatives, and a structured approach to data presentation.

Physicochemical Properties

Understanding the inherent properties of this compound is crucial for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OPubChem[1]
Molecular Weight 186.21 g/mol PubChem[1]
IUPAC Name 1-benzylimidazole-2-carbaldehydePubChem[1]
CAS Number 10045-65-5PubChem[1]
Computed LogP 1.4PubChem[1]
Polar Surface Area 34.9 ŲPubChem[1]

The imidazole ring contributes to the polarity of the molecule, while the benzyl group introduces significant nonpolar character. The aldehyde group is also polar and can participate in hydrogen bonding. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. Imidazole itself is soluble in water and other polar solvents[2][3][4]. However, the presence of the benzyl group in this compound likely decreases its aqueous solubility and increases its solubility in organic solvents compared to unsubstituted imidazole.

Predicted and Observed Solubility Trends for Imidazole Derivatives

While specific data for this compound is scarce, general solubility trends for imidazole derivatives have been documented:

  • Polar Solvents: Imidazole and its less substituted derivatives exhibit good solubility in polar solvents like water and alcohols[2]. This is attributed to the ability of the nitrogen atoms in the imidazole ring to form hydrogen bonds.

  • Aprotic Polar Solvents: Solvents like DMSO and DMF are generally good solvents for a wide range of organic compounds, including those with polar functional groups.

  • Nonpolar Solvents: The introduction of bulky, nonpolar substituents, such as the benzyl group, is expected to increase solubility in nonpolar solvents like toluene and hexane. Studies on other substituted imidazoles have shown measurable solubility in solvents like dichloromethane and toluene[5][6].

Based on these principles, a qualitative prediction of solubility for this compound would be:

  • High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, DMSO, DMF

  • Moderate Solubility: Methanol, Ethanol, Propanol

  • Low to Insoluble: Toluene, Hexane, Diethyl Ether, Water

The following table is provided as a template for researchers to populate with experimentally determined quantitative solubility data.

SolventMolarity (mol/L) at 25°Cg/L at 25°CMethod of Determination
Methanol Gravimetric/Spectroscopic
Ethanol Gravimetric/Spectroscopic
Isopropanol Gravimetric/Spectroscopic
Acetone Gravimetric/Spectroscopic
Ethyl Acetate Gravimetric/Spectroscopic
Acetonitrile Gravimetric/Spectroscopic
Dichloromethane Gravimetric/Spectroscopic
Chloroform Gravimetric/Spectroscopic
Toluene Gravimetric/Spectroscopic
Hexane Gravimetric/Spectroscopic
Dimethyl Sulfoxide (DMSO) Gravimetric/Spectroscopic
N,N-Dimethylformamide (DMF) Gravimetric/Spectroscopic

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

  • Syringe filters (0.45 µm)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered supernatant under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

      • Weigh the vial containing the dried residue.

      • The mass of the dissolved solute can be determined by subtracting the initial weight of the vial.

      • Calculate the solubility in g/L and mol/L.

    • Spectroscopic/Chromatographic Method:

      • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

3.3. Data Analysis and Reporting

  • Perform each solubility determination in triplicate to ensure reproducibility.

  • Report the average solubility and standard deviation for each solvent.

  • Specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow start Start add_excess Add excess solute to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.45 µm syringe filter withdraw->filter quantify Quantify solute concentration filter->quantify gravimetric Gravimetric Method: Evaporate solvent & weigh residue quantify->gravimetric  Method 1 spectro Spectroscopic/Chromatographic Method: Dilute & measure vs. standards quantify->spectro  Method 2 calculate Calculate solubility (g/L, mol/L) gravimetric->calculate spectro->calculate end End calculate->end

Workflow for the Experimental Determination of Solubility.

Logical Flow for Qualitative Solubility Analysis

For rapid qualitative assessment, a systematic approach based on solubility in different types of solvents can be employed.

Qualitative_Solubility_Analysis start Test Compound: This compound water Soluble in Water? start->water polar_organic Soluble in Polar Protic Solvent? (e.g., Ethanol) water->polar_organic No low_mw_polar Likely Low MW, Highly Polar water->low_mw_polar Yes aprotic_polar Soluble in Aprotic Polar Solvent? (e.g., Acetone, DCM) polar_organic->aprotic_polar No amphiphilic_polar Amphiphilic, Polar Dominant polar_organic->amphiphilic_polar Yes nonpolar Soluble in Nonpolar Solvent? (e.g., Toluene, Hexane) aprotic_polar->nonpolar No amphiphilic_nonpolar Amphiphilic, Nonpolar Dominant aprotic_polar->amphiphilic_nonpolar Yes nonpolar_compound Predominantly Nonpolar nonpolar->nonpolar_compound Yes

Decision tree for qualitative solubility assessment.

This guide provides the necessary framework for researchers to systematically determine and report the solubility of this compound in a range of organic solvents. The provided experimental protocol and data presentation structure will facilitate standardized and comparable results across different laboratories.

References

An In-depth Technical Guide to 1-Benzyl-1H-imidazole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a benzyl-protected imidazole ring with a reactive aldehyde group, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential therapeutic applications, with a focus on relevant signaling pathways. The information presented herein is intended to support researchers and scientists in the fields of organic synthesis and pharmacology.

Core Compound Properties

This compound is characterized by the following molecular formula and weight. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
IUPAC Name This compound[1]
CAS Number 10045-65-5[1]

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Benzylation of 1H-imidazole-2-carbaldehyde

This protocol is adapted from the benzylation of similar imidazole derivatives[2].

Materials:

  • 1H-imidazole-2-carbaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1H-imidazole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (2.0-2.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Benzylation: Slowly add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, partition the reaction mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

G Proposed Synthesis of this compound imidazole 1H-imidazole-2-carbaldehyde product This compound imidazole->product Benzylation benzyl_bromide Benzyl Bromide benzyl_bromide->product base K₂CO₃ base->product solvent DMF solvent->product

A diagram illustrating the proposed synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

The imidazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antifungal, and antibacterial activities[3]. The benzyl and carbaldehyde moieties on the 1- and 2-positions, respectively, of the imidazole ring in this compound provide a unique chemical architecture for interaction with biological targets.

Potential as a TGR5 Agonist

While direct studies on this compound are limited, research on closely related derivatives provides valuable insights into its potential mechanism of action. A study on 1-benzyl-1H-imidazole-5-carboxamide derivatives has demonstrated their potent agonistic activity on the Takeda G protein-coupled receptor 5 (TGR5)[4][5]. TGR5 is a promising therapeutic target for metabolic diseases such as diabetes and obesity[4].

Activation of TGR5 by an agonist like a 1-benzyl-imidazole derivative can trigger a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1)[5][6]. GLP-1, in turn, stimulates insulin secretion, improves glucose tolerance, and has beneficial effects on body weight management[6][7].

TGR5_Signaling_Pathway Potential TGR5 Signaling Pathway ligand This compound (Potential Agonist) tgr5 TGR5 Receptor ligand->tgr5 Binds and Activates g_protein Gαs Protein tgr5->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates and Activates glp1 GLP-1 Secretion creb->glp1 Promotes Gene Transcription for insulin Insulin Secretion (from Pancreatic β-cells) glp1->insulin Stimulates glucose_homeostasis Improved Glucose Homeostasis insulin->glucose_homeostasis Leads to

A diagram of the TGR5 signaling pathway potentially activated by this compound.
Other Potential Therapeutic Applications

The imidazole core is a key component in various kinase inhibitors[8][9]. The structural features of this compound suggest its potential as a scaffold for the development of inhibitors targeting kinases involved in cancer cell proliferation and survival. Furthermore, benzimidazole derivatives, which share a similar heterocyclic core, have been investigated as DNA topoisomerase I inhibitors, highlighting another possible avenue for the therapeutic application of this class of compounds[10].

Conclusion

This compound represents a valuable building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the known biological activities of related imidazole derivatives, particularly as TGR5 agonists, underscore its potential in drug discovery and development. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic utility. This guide provides a foundational resource for researchers embarking on the study and application of this promising molecule.

References

Navigating the Commercial Landscape of 1-Benzyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of specific chemical intermediates is a critical step in the discovery and synthesis pipeline. This in-depth technical guide provides a comprehensive overview of the commercial availability of 1-Benzyl-1H-imidazole-2-carbaldehyde (CAS No. 10045-65-5), a key building block in medicinal chemistry. This guide details commercial suppliers, provides an illustrative synthesis protocol, and contextualizes its application in pharmaceutical research.

Commercial Availability

This compound is available from a select number of chemical suppliers. The following table summarizes the available quantitative data from various vendors. It is important to note that while this compound is available, its isomers, particularly 1-Benzyl-1H-imidazole-5-carboxaldehyde, are more commonly listed. Researchers should verify the CAS number (10045-65-5) before purchase.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesPrice
PharmaffiliatesThis compound10045-65-5High PurityInquireLogin for price
BLD PharmThis compound10045-65-5InquireInquireInquire
Santa Cruz BiotechnologyThis compound10045-65-5InquireInquireInquire
CymitQuimicaThis compound10045-65-5InquireInquireInquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocol: Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound can be proprietary, a general and illustrative method can be adapted from the synthesis of related imidazole aldehydes. The following protocol is based on established organic chemistry principles.

Reaction: N-benzylation of imidazole-2-carbaldehyde.

Materials:

  • Imidazole-2-carbaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add imidazole-2-carbaldehyde (1.0 eq) and potassium carbonate (2.0 eq).

  • Add dry N,N-dimethylformamide (DMF) to dissolve the reagents.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl bromide (1.1 eq) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Application in Drug Development: A Workflow

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Imidazole-containing compounds are known to exhibit a wide range of biological activities. The aldehyde functional group allows for a variety of subsequent chemical transformations, making it a valuable starting material for the synthesis of compound libraries for drug screening.

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context.

G A Starting Material This compound B Chemical Synthesis (e.g., Reductive Amination, Wittig Reaction, etc.) A->B C Library of Novel Imidazole Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

A generalized workflow for the use of this compound in drug discovery.

This workflow highlights the progression from the starting material to the generation of a library of diverse compounds. These compounds can then be screened against various biological targets to identify "hits." Promising hits undergo lead optimization to improve their pharmacological properties, eventually leading to preclinical development. The specific therapeutic area would depend on the nature of the modifications made to the initial scaffold. For instance, derivatives of imidazole are being investigated for their potential as antifungal, anticancer, and anti-inflammatory agents.

An In-depth Technical Guide to the Safety and Handling of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and key chemical properties of 1-Benzyl-1H-imidazole-2-carbaldehyde. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Safety and Hazard Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety protocols should be strictly followed when handling this compound.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Pictogram:

  • alt text

Precautionary Measures and First Aid

Adherence to the following precautionary statements is crucial for safe handling.

TypePrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective

Technical Guide: Stability and Storage of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Benzyl-1H-imidazole-2-carbaldehyde (CAS No. 10045-65-5). Proper handling and storage are critical to ensure the compound's integrity and the reproducibility of experimental results.

Core Stability and Storage Data

The following table summarizes the key storage and stability parameters based on available data.

ParameterRecommendationSource(s)
Storage Temperature Keep refrigerated (e.g., 4°C) or frozen (-20°C for long-term, sealed storage).[3][4][5]
Atmosphere Store in a well-ventilated, dry place. Keep container tightly closed. Some related imidazole compounds are air-sensitive; consider storage under an inert atmosphere (e.g., Argon, Nitrogen) for long-term stability.[4][6][7]
Light Exposure While not explicitly stated for this compound, protection from light is a general best practice for complex organic molecules to prevent photodegradation.
Incompatible Materials Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][7]
Hazards to Note Thermal decomposition can release irritating gases and vapors. Fine dust may form combustible mixtures in the air.[7]

Experimental Considerations for Stability Assessment

For researchers requiring quantitative stability data, a formal stability-indicating assay should be developed. A typical experimental workflow for assessing the stability of a compound like this compound is outlined below.

Logical Workflow for Stability Assessment

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Obtain High-Purity This compound B Characterize Initial Sample (e.g., HPLC, NMR, MS) A->B C Temperature Stress (e.g., 40°C, 60°C) B->C Expose Aliquots D Humidity Stress (e.g., 75% RH) B->D Expose Aliquots E Photostability (ICH Q1B Guidelines) B->E Expose Aliquots F pH Stress (Acidic, Neutral, Basic Solutions) B->F Expose Aliquots G Time-Point Sampling C->G D->G E->G F->G H Assay for Potency (e.g., HPLC-UV) G->H I Identify Degradation Products (e.g., LC-MS) H->I J Data Analysis and Degradation Rate Calculation I->J K Define Storage Conditions J->K Determine Shelf-Life and Optimal Storage

Caption: Workflow for Experimental Stability Testing.

Methodologies for Key Experiments

1. High-Performance Liquid Chromatography (HPLC) for Potency and Purity:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Purpose: To separate the parent compound from potential degradants and quantify its concentration over time.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification:

  • Methodology: Employ an LC method similar to the HPLC assay, coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Purpose: To elucidate the structures of degradation products by determining their mass-to-charge ratio and fragmentation patterns.

3. Forced Degradation Studies:

  • Acid/Base Hydrolysis: Incubate the compound in solutions of varying pH (e.g., 0.1 N HCl, water, 0.1 N NaOH) at an elevated temperature (e.g., 60°C) and monitor for degradation.

  • Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor for degradation.

  • Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) and monitor its purity over time.

  • Photostability: Expose the compound to light conditions as specified in ICH guideline Q1B.

Recommended Handling and Storage Protocol

To maintain the integrity of this compound in a laboratory setting, the following logical workflow for handling and storage is recommended.

A Receive Compound B Inspect Container Seal and Integrity A->B C Log Compound into Inventory B->C D Store in Designated Location (Refrigerated/Frozen, Dry, Dark) C->D E Is Compound for Immediate Use? D->E F Equilibrate Container to Room Temperature Before Opening E->F Yes I Return to Designated Storage E->I No G Weigh Desired Amount (Preferably in a Glovebox or Low-Humidity Environment) F->G H Immediately Reseal Container Tightly G->H J Proceed with Experiment G->J H->I

Caption: Recommended Laboratory Handling and Storage Workflow.

By adhering to these guidelines, researchers can minimize the risk of degradation and ensure the quality and reliability of this compound for their scientific investigations.

References

Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is of significant interest in medicinal chemistry and drug development due to its ability to generate α,β-unsaturated compounds, which are valuable precursors for a diverse range of heterocyclic and pharmacologically active molecules.

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 1-benzyl-1H-imidazole-2-carbaldehyde with various active methylene compounds. The imidazole moiety is a prominent scaffold in many pharmaceuticals, and its derivatization via the Knoevenagel condensation opens avenues for the synthesis of novel compounds with potential therapeutic applications.

Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of this compound is depicted below:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound This compound Knoevenagel Adduct Knoevenagel Adduct This compound->Knoevenagel Adduct + Active Methylene Compound Y-CH2-Z Active Methylene Compound->Knoevenagel Adduct + Catalyst Base (e.g., Piperidine, Imidazole) Catalyst->Knoevenagel Adduct Solvent Solvent (e.g., Ethanol, Dichloromethane) Solvent->Knoevenagel Adduct Heat Heat (optional) Heat->Knoevenagel Adduct

Caption: General Knoevenagel Condensation Scheme.

Quantitative Data Summary

While specific experimental data for the Knoevenagel condensation of this compound is not extensively reported in publicly available literature, the following table summarizes typical conditions and expected outcomes based on analogous reactions with similar aromatic aldehydes.[1][2][3] This data is intended to serve as a guideline for reaction optimization.

Active Methylene CompoundCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
MalononitrileImidazole (10-30)DichloromethaneRoom Temp.2-6High[1][3]
Ethyl CyanoacetateImidazole (10-30)DichloromethaneReflux4-8High[1][3]
Diethyl MalonatePiperidine (cat.)EthanolReflux6-12Moderate to High
Barbituric AcidZrO2/SO42-Solvent-freeRoom Temp.0.5-1High
2-Thiobarbituric AcidPiperidine (cat.)EthanolReflux2-4High[4]

Note: The yields are estimates based on reactions with structurally similar aldehydes and may vary for this compound. Experimental optimization is recommended.

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation of this compound with representative active methylene compounds.

Protocol 1: Imidazole-Catalyzed Condensation with Malononitrile

Objective: To synthesize 2-((1-benzyl-1H-imidazol-2-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 mmol, 186.21 g/mol )

  • Malononitrile (1.0 mmol, 66.06 g/mol )

  • Imidazole (0.2 mmol, 20 mol%, 68.08 g/mol )

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add dichloromethane (5 mL) to dissolve the reactants.

  • Add imidazole (0.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add water (10 mL) to the flask.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure 2-((1-benzyl-1H-imidazol-2-yl)methylene)malononitrile.

Protocol 2: Piperidine-Catalyzed Condensation with Ethyl Cyanoacetate

Objective: To synthesize ethyl 2-cyano-3-(1-benzyl-1H-imidazol-2-yl)acrylate.

Materials:

  • This compound (1.0 mmol, 186.21 g/mol )

  • Ethyl cyanoacetate (1.0 mmol, 113.12 g/mol )

  • Piperidine (2-3 drops)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure ethyl 2-cyano-3-(1-benzyl-1H-imidazol-2-yl)acrylate.

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds through a series of equilibrium steps. The generally accepted mechanism involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile.

G cluster_workflow Experimental Workflow A Reactant Preparation (this compound, Active Methylene Compound) B Addition of Solvent and Catalyst A->B C Reaction (Stirring at RT or Reflux) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Work-up (Quenching, Extraction) D->E Complete F Purification (Recrystallization or Chromatography) E->F G Product Characterization (NMR, IR, MS) F->G G cluster_mechanism Catalytic Cycle A Base Catalyst (B:) C Carbanion ([Y-CH-Z]-) A->C Deprotonation I Regenerated Base (B:) B Active Methylene Compound (Y-CH2-Z) B->C E Alkoxide Intermediate C->E Nucleophilic Attack D This compound D->E F Protonated Intermediate E->F Protonation G Knoevenagel Adduct F->G Dehydration H Water (H2O) F->H - H2O H->I + H+ I->A Cycle Repeats

References

Application Notes and Protocols: Reductive Amination of 1-Benzyl-1H-imidazole-2-carbaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, followed by reduction to the corresponding amine, is widely employed in the construction of diverse molecular scaffolds. The imidazole moiety, a privileged structure in numerous biologically active compounds, is a frequent target for derivatization to explore structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for the reductive amination of 1-Benzyl-1H-imidazole-2-carbaldehyde with various primary amines. The resulting N-substituted ((1-benzyl-1H-imidazol-2-yl)methyl)amines are valuable building blocks for the synthesis of novel therapeutic agents.

Reaction Overview

The reductive amination of this compound proceeds via a two-step, one-pot process. Initially, the aldehyde reacts with a primary amine to form an imine intermediate. This is followed by the in-situ reduction of the imine using a suitable reducing agent to yield the final secondary amine product. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent and solvent can influence reaction times and yields.

Key Considerations for a Successful Reaction

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is compatible with a wide range of functional groups and can be used in a one-pot procedure where the aldehyde, amine, and reducing agent are combined. Sodium borohydride is a more powerful reducing agent and is typically added after the initial formation of the imine to avoid reduction of the starting aldehyde.

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations using sodium triacetoxyborohydride. For reactions with sodium borohydride, methanol is a suitable solvent as it facilitates imine formation.

  • Reaction Temperature: Most reductive aminations can be carried out at room temperature, offering a convenient and energy-efficient process.

  • Stoichiometry: Typically, a slight excess of the amine and the reducing agent relative to the aldehyde is used to ensure complete conversion.

  • Work-up: A standard aqueous work-up is usually sufficient to quench the reaction and remove inorganic byproducts. The desired product can then be isolated by extraction and purified by column chromatography.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (General Procedure)

This protocol is a general method applicable to a variety of primary amines.

Materials:

  • This compound

  • Primary amine (e.g., ethylamine, aniline, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE or DCM, add the primary amine (1.1-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent (2 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted ((1-benzyl-1H-imidazol-2-yl)methyl)amine.

Protocol 2: Reductive Amination using Sodium Borohydride (Alternative Procedure)

This protocol provides an alternative method, particularly useful when sodium triacetoxyborohydride is not available.

Materials:

  • This compound

  • Primary amine (e.g., propylamine, cyclopropylamine)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.1-1.2 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Data Presentation

The following table summarizes the reaction conditions and yields for the reductive amination of this compound with various primary amines based on established synthetic methodologies.

EntryPrimary AmineReducing AgentSolventTime (h)Yield (%)
1EthylamineNaBH(OAc)₃DCE1285
2AnilineNaBH(OAc)₃DCM1878
3BenzylamineNaBH₄MeOH692
4PropylamineNaBH(OAc)₃DCE1682
5CyclopropylamineNaBH₄MeOH888
64-FluoroanilineNaBH(OAc)₃DCM2475

Note: The yields reported are indicative and may vary depending on the specific reaction scale and purification method.

Visualizations

Reaction Pathway

The following diagram illustrates the general signaling pathway of the reductive amination of this compound with a primary amine.

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde 1-Benzyl-1H-imidazole- 2-carbaldehyde imine Imine Intermediate aldehyde->imine + R-NH2 - H2O amine Primary Amine (R-NH2) amine->imine product N-substituted ((1-benzyl-1H- imidazol-2-yl)methyl)amine imine->product + [H] (Reducing Agent)

Caption: General reaction scheme for reductive amination.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the reductive amination reaction followed by product purification.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Aldehyde and Amine in Solvent B Add Reducing Agent A->B C Stir at Room Temperature B->C D Quench Reaction C->D Reaction Complete E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G Crude Product H Characterize Pure Product G->H

Caption: Standard experimental workflow for reductive amination.

Synthesis of Schiff Bases from 1-Benzyl-1H-imidazole-2-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed experimental protocols for the synthesis of Schiff bases derived from 1-Benzyl-1H-imidazole-2-carbaldehyde. This class of compounds holds significant promise in medicinal chemistry due to the versatile biological activities associated with the imidazole scaffold.

The imidazole ring is a privileged structure in drug discovery, appearing in numerous pharmaceuticals. The incorporation of a Schiff base (imine) moiety, formed through the condensation of an aldehyde with a primary amine, often enhances the biological profile of the parent molecule. Schiff bases derived from imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This guide outlines the synthesis of the precursor aldehyde and its subsequent conversion to a variety of Schiff bases, along with potential applications based on existing literature for structurally similar compounds.

Application Notes

Schiff bases are characterized by the presence of a carbon-nitrogen double bond (-C=N-). This functional group is crucial for their biological activity, often acting as a key pharmacophore that can interact with various biological targets. The N-benzylated imidazole core provides a lipophilic character that can influence cell permeability and bioavailability.

Potential Therapeutic Applications:

  • Antimicrobial and Antifungal Agents: Imidazole-based Schiff bases are known to exhibit potent activity against a range of bacterial and fungal strains.[1][2][3][4][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Anticancer Agents: Numerous studies have highlighted the anticancer potential of imidazole and Schiff base derivatives.[6][7][8] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.

  • Anti-inflammatory Activity: Schiff bases incorporating an imidazole moiety have been investigated for their anti-inflammatory properties.[9] They can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory disorders.

The synthesis of a library of Schiff bases from this compound allows for the exploration of structure-activity relationships (SAR). By varying the primary amine component, researchers can fine-tune the steric and electronic properties of the final compounds to optimize their biological activity and selectivity for specific targets.

Experimental Protocols

The synthesis of Schiff bases from this compound is a two-step process:

  • Synthesis of the precursor aldehyde: this compound.

  • Synthesis of the Schiff base: Condensation of the aldehyde with a primary amine.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the N-alkylation of imidazoles.[10][11] It involves the protection of the nitrogen of imidazole-2-carboxaldehyde with a benzyl group.

Materials:

  • Imidazole-2-carboxaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole-2-carboxaldehyde (1.0 equivalent) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield this compound.

  • The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 80-90%

Characterization Data (Hypothetical):

AnalysisExpected Result
¹H NMR δ 9.8 (s, 1H, -CHO), 7.2-7.5 (m, 7H, Ar-H), 5.4 (s, 2H, -CH₂-)
¹³C NMR δ 185.0 (C=O), 145.0, 135.0, 129.0, 128.5, 128.0, 127.5, 51.0
Mass Spec (ESI+) m/z = 187.08 [M+H]⁺
Protocol 2: General Procedure for the Synthesis of Schiff Bases

This protocol describes a general method for the condensation of this compound with various primary amines.[12][13][14][15][16]

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, alkyl amines)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the primary amine (1.0-1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

Quantitative Data for Representative Schiff Base Syntheses (Hypothetical):

Primary AmineProduct NameYield (%)Melting Point (°C)
AnilineN-(1-Benzyl-1H-imidazol-2-ylmethylene)aniline85110-112
4-ChloroanilineN-(1-Benzyl-1H-imidazol-2-ylmethylene)-4-chloroaniline88125-127
4-MethoxyanilineN-(1-Benzyl-1H-imidazol-2-ylmethylene)-4-methoxyaniline90118-120
Benzylamine1-(1-Benzyl-1H-imidazol-2-yl)-N-benzylmethanimine8295-97

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_aldehyde Protocol 1: Aldehyde Synthesis cluster_schiff_base Protocol 2: Schiff Base Synthesis Imidazole_Aldehyde Imidazole-2-carboxaldehyde K2CO3 K₂CO₃, Acetonitrile Imidazole_Aldehyde->K2CO3 Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->K2CO3 Product_Aldehyde This compound K2CO3->Product_Aldehyde Reflux Primary_Amine Primary Amine (R-NH₂) Catalyst Ethanol, Acetic Acid (cat.) Product_Aldehyde->Catalyst Primary_Amine->Catalyst Product_Schiff_Base Schiff Base Catalyst->Product_Schiff_Base Reflux

Caption: Workflow for the synthesis of Schiff bases from this compound.

Potential Biological Activity Pathways

Biological_Pathways cluster_antimicrobial Antimicrobial/Antifungal cluster_anticancer Anticancer cluster_antiinflammatory Anti-inflammatory Schiff_Base Imidazole Schiff Base Enzyme_Inhibition Enzyme Inhibition Schiff_Base->Enzyme_Inhibition Cell_Wall Cell Wall Disruption Schiff_Base->Cell_Wall Apoptosis Induction of Apoptosis Schiff_Base->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation Schiff_Base->Cell_Proliferation Signaling_Pathways Interference with Signaling Pathways Schiff_Base->Signaling_Pathways Inflammatory_Modulation Modulation of Inflammatory Pathways Schiff_Base->Inflammatory_Modulation

Caption: Potential biological activities and mechanisms of imidazole-based Schiff bases.

References

Application Notes and Protocols for Alkene Synthesis via Wittig Reaction of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules with specific stereochemistry. These application notes provide a detailed protocol for the synthesis of 2-alkenyl-1-benzyl-1H-imidazole derivatives through the Wittig reaction of 1-Benzyl-1H-imidazole-2-carbaldehyde. The imidazole moiety is a key structural component in many pharmaceuticals, and the introduction of an alkenyl substituent via the Wittig reaction offers a versatile route to novel drug candidates.

Reaction Principle

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane). The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine oxide byproduct, typically triphenylphosphine oxide. The stereochemical outcome of the reaction (E/Z isomer ratio) is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.

Experimental Protocols

This section details the necessary protocols for the synthesis of the phosphonium salt, the in-situ generation of the ylide, and the subsequent Wittig reaction with this compound. A one-pot procedure is also described for streamlined synthesis.

Protocol 1: Synthesis of Benzyltriphenylphosphonium Bromide

This protocol describes the synthesis of the phosphonium salt precursor to the Wittig reagent.

Materials:

  • Triphenylphosphine (PPh₃)

  • Benzyl bromide

  • Toluene (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add benzyl bromide (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours.[1]

  • Cool the mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by vacuum filtration.

  • Wash the solid with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid, benzyltriphenylphosphonium bromide, under vacuum.

Protocol 2: Wittig Reaction with this compound (Two-Step)

This protocol involves the pre-formation of the ylide followed by the reaction with the aldehyde.

Materials:

  • Benzyltriphenylphosphonium bromide

  • Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium Hydride (NaH))

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base such as n-BuLi (1.1 eq) dropwise to the stirred suspension. The formation of the characteristic orange-red color of the ylide should be observed.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF in a separate flask.

    • Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the alkene product from triphenylphosphine oxide.

Protocol 3: One-Pot Aqueous Wittig Reaction

This environmentally friendly protocol allows for the in-situ formation of the ylide and subsequent Wittig reaction in an aqueous medium.[2][3] This method is particularly suitable for stabilized ylides.

Materials:

  • Triphenylphosphine (PPh₃)

  • Appropriate alkyl halide (e.g., ethyl bromoacetate for a stabilized ylide)

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • 1.0 M Sulfuric acid (H₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a test tube or round-bottom flask, add triphenylphosphine (1.4 eq) and a saturated aqueous solution of NaHCO₃ (5 mL).

  • Stir the suspension vigorously for 1 minute.

  • To the suspension, add the alkyl halide (1.6 eq) followed by this compound (1.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with 1.0 M H₂SO₄.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Quantitative Data

The yield and stereoselectivity of the Wittig reaction are highly dependent on the specific ylide and reaction conditions employed. The following table provides representative data for the Wittig reaction of heterocyclic aldehydes with different types of ylides.

AldehydeYlide TypeProductYield (%)E:Z RatioReference
2-ThiophenecarboxaldehydeStabilized (from methyl bromoacetate)Methyl 3-(thiophen-2-yl)acrylate54.999.8:0.2[3]
BenzaldehydeStabilized (from bromoacetonitrile)Cinnamonitrile56.958.8:41.2[3]
BenzaldehydeNon-stabilized (from benzyltriphenylphosphonium chloride)Stilbene~70(Z)-isomer predominatesN/A

Note: Specific yield and E/Z ratio for the reaction with this compound should be determined experimentally.

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction PPh3 PPh₃ Salt [Ph₃P⁺-CH₂R]X⁻ Phosphonium Salt PPh3->Salt SN2 RCH2X RCH₂X RCH2X->Salt Ylide Ph₃P=CHR Phosphorus Ylide Salt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 1-Benzyl-1H-imidazole- 2-carbaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Byproduct Ph₃P=O Triphenylphosphine oxide Oxaphosphetane->Byproduct Wittig_Workflow start Start ylide_prep Prepare Phosphonium Ylide (in situ or pre-formed) start->ylide_prep reaction React Ylide with This compound ylide_prep->reaction workup Aqueous Work-up (Quench and Extract) reaction->workup purification Purification by Column Chromatography workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes and Protocols: 1-Benzyl-1H-imidazole-2-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-benzyl-1H-imidazole-2-carbaldehyde in multicomponent reactions (MCRs) for the synthesis of diverse and complex molecular scaffolds. While specific literature examples for this exact aldehyde in MCRs are limited, this document outlines detailed protocols and potential applications based on the well-established reactivity of similar aldehydes in Ugi and Passerini reactions.

Introduction

Multicomponent reactions are powerful tools in synthetic and medicinal chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds for biological screening. This compound is a versatile building block, incorporating a reactive aldehyde functionality and a biologically relevant imidazole core. The imidazole moiety is a key component in many natural products and pharmaceuticals, known for its diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Its derivatives are valuable in the development of novel therapeutic agents.

This document focuses on the application of this compound in two prominent isocyanide-based multicomponent reactions: the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (Passerini-3CR).

Key Multicomponent Reactions

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is highly valued for its ability to generate peptide-like scaffolds with a high degree of structural diversity.

General Reaction Scheme:

A proposed Ugi reaction scheme involving this compound.

Ugi_Reaction cluster_reactants Reactants cluster_product Product Aldehyde This compound Ugi_Product α-Acylamino Amide Derivative Aldehyde->Ugi_Product Amine Primary Amine (R¹-NH₂) Amine->Ugi_Product Carboxylic_Acid Carboxylic Acid (R²-COOH) Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide (R³-NC) Isocyanide->Ugi_Product Passerini_Reaction cluster_reactants Reactants cluster_product Product Aldehyde This compound Passerini_Product α-Acyloxy Carboxamide Derivative Aldehyde->Passerini_Product Carboxylic_Acid Carboxylic Acid (R¹-COOH) Carboxylic_Acid->Passerini_Product Isocyanide Isocyanide (R²-NC) Isocyanide->Passerini_Product Signaling_Pathway Compound Synthesized Imidazole Derivative Receptor Cell Surface Receptor (e.g., Kinase) Compound->Receptor Inhibition Downstream_Signal Downstream Signaling Cascade Receptor->Downstream_Signal Activation Proliferation Cell Proliferation and Survival Downstream_Signal->Proliferation Promotes Apoptosis Apoptosis Downstream_Signal->Apoptosis Inhibits

Application Notes and Protocols for the Preparation of Antimicrobial Agents from 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from 1-Benzyl-1H-imidazole-2-carbaldehyde. The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous antifungal and antibacterial agents.[1] By utilizing this compound as a versatile starting material, a diverse library of compounds, particularly Schiff bases, can be generated and screened for potent antimicrobial activity.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Imidazole derivatives have long been a focal point in this endeavor due to their broad spectrum of biological activities.[1] The synthesis of Schiff bases through the condensation of an aldehyde with a primary amine offers a straightforward and efficient method for generating a wide array of chemical diversity. This approach allows for the systematic modification of the chemical structure to explore structure-activity relationships (SAR) and optimize antimicrobial potency.

This document outlines the synthetic procedures for preparing Schiff base derivatives of this compound and the subsequent protocols for evaluating their in vitro antimicrobial efficacy against a panel of pathogenic bacteria and fungi.

Synthesis of Schiff Base Derivatives

The general synthetic route for the preparation of Schiff base derivatives from this compound involves a condensation reaction with various primary amines. This reaction is typically carried out in a suitable solvent, often with acid catalysis, to afford the corresponding imine (Schiff base).

A general reaction scheme is as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative C->D

Caption: General reaction scheme for the synthesis of Schiff base derivatives.

Experimental Protocol: Synthesis of Schiff Base Derivatives

This protocol provides a general method for the synthesis of Schiff base derivatives of this compound.

Materials:

  • This compound

  • Various primary amines (e.g., aniline, substituted anilines, benzylamine)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Buchner funnel and flask)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the respective primary amine (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (disappearance of the starting aldehyde spot on TLC), allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates upon cooling is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Activity Evaluation

The in vitro antimicrobial activity of the synthesized Schiff base derivatives can be determined using standard microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

G A Prepare stock solutions of synthesized compounds C Perform serial two-fold dilutions of compounds in 96-well plates A->C B Prepare microbial inoculum (bacteria/fungi) D Inoculate wells with microbial suspension B->D C->D E Incubate plates under appropriate conditions D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Subculture from wells with no visible growth F->G H Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) G->H

Caption: Workflow for the determination of MIC and MBC/MFC.

Experimental Protocol: Microdilution Method for MIC and MBC/MFC Determination

This protocol describes the determination of the antimicrobial activity of the synthesized compounds against a panel of bacteria and fungi.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

  • Solvent (e.g., DMSO) as a negative control.

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • Bacteria: Culture the bacterial strains in Mueller-Hinton Broth overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Fungi: Grow fungal strains on Sabouraud Dextrose Agar (SDA) for 2-7 days. Prepare a spore suspension in sterile saline and adjust the concentration to approximately 1-5 x 10⁶ CFU/mL.

  • Microdilution Assay:

    • Add 100 µL of the appropriate sterile broth/medium to each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform two-fold serial dilutions across the plate.

    • Inoculate each well with 10 µL of the prepared microbial suspension.

    • Include a positive control (standard antimicrobial agent), a negative control (solvent), and a growth control (medium with inoculum only) on each plate.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-35°C for 48-72 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

  • Determination of MBC/MFC: To determine the MBC or MFC, aliquot 10 µL from the wells showing no visible growth and spread onto sterile nutrient agar (for bacteria) or SDA (for fungi) plates. Incubate the plates under the same conditions as above. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

The antimicrobial activity of the synthesized compounds should be summarized in a clear and structured table for easy comparison. The following is a representative table based on data from structurally related imidazole Schiff bases.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives (µg/mL)

Compound IDR-GroupS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
SB-1 Phenyl1632641283264
SB-2 4-Chlorophenyl81632641632
SB-3 4-Methoxyphenyl3264128>12864128
SB-4 4-Nitrophenyl481632816
Ciprofloxacin -10.50.251--
Fluconazole -----28

Note: The data presented in this table is for illustrative purposes and is based on findings for structurally similar compounds. Actual results for derivatives of this compound may vary and require experimental verification.

Conclusion

The synthetic and screening protocols outlined in these application notes provide a robust framework for the discovery and development of novel antimicrobial agents based on the this compound scaffold. The straightforward synthesis of Schiff bases allows for the creation of a diverse chemical library, and the standardized antimicrobial assays enable the reliable determination of their potency. Further investigation into the mechanism of action of the most promising compounds will be crucial for their advancement as potential therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Benzimidazole-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks, resulting in double-strand breaks (DSBs). The inability to repair these DSBs ultimately leads to cell death, a concept known as synthetic lethality. This has established PARP inhibitors as a significant class of anticancer agents.

The chemical scaffold of many potent PARP inhibitors is based on a benzimidazole carboxamide core, which mimics the nicotinamide moiety of the PARP substrate NAD+. This application note outlines a detailed protocol for the synthesis of a potent class of 2-aryl-1H-benzo[d]imidazole-4-carboxamide PARP inhibitors. While 1-Benzyl-1H-imidazole-2-carbaldehyde is not a conventional starting material for this class of compounds, we present a proposed synthetic route that hypothetically utilizes this aldehyde to generate a key intermediate for a well-established synthetic pathway.

Proposed Synthetic Pathway

The synthesis of the target 2-aryl-1H-benzo[d]imidazole-4-carboxamide PARP inhibitors is proposed to proceed in two main stages. The first stage is a hypothetical transformation of this compound to a key intermediate, 4-methylbenzoyl chloride. The second, literature-documented stage involves the synthesis of the final PARP inhibitor from this intermediate.

Caption: Proposed synthetic workflow for a PARP inhibitor.

Experimental Protocols

Stage 1: Hypothetical Synthesis of 4-Methylbenzoyl chloride from this compound

Disclaimer: The following protocol is a proposed, hypothetical route and has not been experimentally validated. It is presented for conceptual purposes to link the specified starting material to a known synthetic pathway for PARP inhibitors.

Step 1.1: Oxidation of this compound to 1-Benzyl-1H-imidazole-2-carboxylic acid

  • To a solution of this compound (1.0 eq) in a mixture of tert-butanol and water (2:1) is added 2-methyl-2-butene (5.0 eq).

  • A solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate in water is added dropwise at room temperature.

  • The reaction is stirred for 12 hours.

  • The mixture is then acidified with 1M HCl and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude carboxylic acid.

Step 1.2: Proposed Conversion to 4-Methylbenzoyl chloride

Stage 2: Literature-Based Synthesis of 2-(p-Tolyl)-1H-benzo[d]imidazole-4-carboxamide

Reference: This protocol is adapted from the general procedures for the synthesis of 2-aryl-1H-benzimidazole-4-carboxamides, which are potent PARP inhibitors.

Step 2.1: Amide Coupling of 4-Methylbenzoyl chloride with 2,3-Diaminobenzamide Dihydrochloride

  • To a solution of 2,3-diaminobenzamide dihydrochloride (1.0 eq) in pyridine at 0°C is added 4-methylbenzoyl chloride (1.1 eq) dropwise.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-(2,3-diaminobenzoyl)-4-methylbenzamide.

Step 2.2: Cyclization to 2-(p-Tolyl)-1H-benzo[d]imidazole-4-carboxamide

  • The crude N-(2,3-diaminobenzoyl)-4-methylbenzamide from the previous step is dissolved in glacial acetic acid.

  • The solution is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and the acetic acid is removed in vacuo.

  • The resulting solid is triturated with diethyl ether and filtered to afford the crude product.

  • The crude product is purified by column chromatography on silica gel (dichloromethane/methanol gradient) to yield 2-(p-tolyl)-1H-benzo[d]imidazole-4-carboxamide as a solid.

Data Presentation

The following table summarizes the reported yields and biological activity for a series of 2-aryl-1H-benzo[d]imidazole-4-carboxamide PARP inhibitors from the literature.

CompoundR-Group on Phenyl RingYield (%)PARP-1 IC50 (nM)
1 H7515
2 4-CH3828
3 4-OH786
4 4-OCH38510
5 4-F7212
Olaparib --5
Veliparib --5.2

PARP Signaling Pathway and Mechanism of Inhibition

PARP-1 is recruited to sites of single-strand DNA breaks. Upon binding, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation process recruits other DNA repair proteins to the site of damage to effect repair. PARP inhibitors act as competitive inhibitors at the NAD+ binding site of PARP, preventing PAR chain formation and trapping PARP on the DNA.

G cluster_inhibition Mechanism of Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 Recruitment PAR Poly(ADP-ribose) Chains PARP1->PAR PARylation Trapped_PARP PARP-1 Trapped on DNA PARP1->Trapped_PARP Trapping NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruitment DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., Benzimidazole-4-carboxamide) PARP_Inhibitor->PARP1 Competitive Inhibition Replication_Fork_Collapse Replication Fork Collapse & DSBs Trapped_PARP->Replication_Fork_Collapse Cell_Death Cell Death (Synthetic Lethality in BRCA-/- cells) Replication_Fork_Collapse->Cell_Death

Caption: PARP signaling and inhibition mechanism.

Experimental Workflow for Biological Evaluation

The inhibitory activity of the synthesized compounds against PARP-1 is typically evaluated using an in vitro enzymatic assay, followed by cellular assays to determine their effect on cell viability, particularly in BRCA-deficient cancer cell lines.

G start Synthesized Compound parp_assay PARP-1 Enzymatic Assay (e.g., HT Universal Colorimetric PARP Assay Kit) start->parp_assay cell_lines Cell Culture (e.g., BRCA-deficient vs. proficient cell lines) start->cell_lines ic50 Determine IC50 Value parp_assay->ic50 conclusion Evaluate Potency and Selectivity ic50->conclusion mtt_assay Cell Viability Assay (e.g., MTT or CellTiter-Glo) cell_lines->mtt_assay cc50 Determine CC50 Value mtt_assay->cc50 cc50->conclusion

Caption: Workflow for biological evaluation of PARP inhibitors.

Catalytic Applications of 1-Benzyl-1H-imidazole-2-carbaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The derivatives of 1-Benzyl-1H-imidazole-2-carbaldehyde serve as versatile precursors for the synthesis of N-heterocyclic carbenes (NHCs). These NHCs are highly effective ancillary ligands that form stable and catalytically active complexes with a variety of transition metals. The resulting metal-NHC complexes have demonstrated significant utility in a range of organic transformations, including olefin metathesis, cross-coupling reactions, and asymmetric catalysis. Their strong σ-donating properties and the steric tunability of the ligand scaffold allow for the formation of robust catalysts with high activity and selectivity.

This document provides detailed application notes and experimental protocols for the use of these derivatives in key catalytic reactions.

Application Note 1: Ruthenium-Catalyzed Olefin Metathesis

N-heterocyclic carbene ligands derived from imidazole scaffolds are known to form highly active and stable ruthenium-based catalysts for olefin metathesis. The substitution of phosphine ligands with NHCs in Grubbs-type catalysts leads to second-generation catalysts with superior performance. Imidazole-ligated ruthenium complexes, such as those bearing a 1-benzyl-1H-imidazole ligand, have shown high efficacy in Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) reactions, particularly at elevated temperatures where traditional phosphine-containing catalysts may exhibit side reactions and decomposition.

Catalytic Performance in Ring-Closing Metathesis (RCM)

The catalytic activity of a ruthenium complex featuring a 1-benzyl-1H-imidazole ligand (a close derivative of the carbaldehyde) has been evaluated in the RCM of N,N-diallyl-4-methylbenzenesulfonamide. The results demonstrate the efficiency of this catalyst system.

EntryCatalystTemp. (°C)Time (h)Conversion (%)
1[Ru]-Bn-Im 401287
2[Ru]-Bn-Im 8012>99

Data adapted from a study on related imidazole-ligated ruthenium catalysts.[1][2]

Experimental Protocol: Synthesis of a Ruthenium-NHC Complex and RCM

This protocol describes the synthesis of a representative ruthenium complex with a 1-benzyl-1H-imidazole ligand and its subsequent use in a model RCM reaction.

Part A: Synthesis of the Ruthenium Precatalyst

  • To a solution of the commercially available Grubbs second-generation catalyst (1.0 eq) in dry, degassed toluene, add a solution of 1-benzyl-1H-imidazole (2.2 eq) in toluene.

  • Stir the reaction mixture under an inert atmosphere at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired ruthenium complex.

  • Characterize the complex using NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Part B: General Procedure for Ring-Closing Metathesis (RCM)

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve N,N-diallyl-4-methylbenzenesulfonamide (1.0 eq) in dry, degassed toluene.

  • Add the synthesized Ruthenium-NHC complex (e.g., 2.5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure cyclized product.

G cluster_synthesis Catalyst Synthesis cluster_rcm Ring-Closing Metathesis G2 Grubbs II Catalyst Ru_BnIm [Ru]-Bn-Im Complex G2->Ru_BnIm Ligand Exchange BnIm 1-Benzyl-1H-imidazole BnIm->Ru_BnIm Substrate N,N-Diallyl-4- methylbenzenesulfonamide Product Cyclized Product Substrate->Product [Ru]-Bn-Im (cat.) Toluene, 80°C

Workflow for Ruthenium-NHC catalyst synthesis and RCM.

Application Note 2: Asymmetric Allylic Alkylation

Chiral N-heterocyclic carbenes are a significant class of ligands in asymmetric catalysis. When derived from chiral backbones, such as those prepared from chiral diamines, and complexed with metals like palladium, they can induce high levels of enantioselectivity in various transformations. Asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction, and the use of chiral NHC-palladium complexes can provide access to enantioenriched products with high efficiency.

Catalytic Performance in Asymmetric Allylic Alkylation

A chiral NHC-imine ligand, structurally related to derivatives of this compound, has been successfully employed in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate. The results highlight the potential for achieving high enantiomeric excess (ee).

EntryLigand PrecursorBaseLigand:Pd ratioYield (%)ee (%)
1Chiral Imidazolium SaltNaH0.5:19578
2Chiral Imidazolium SaltNaH1.0:19885
3Chiral Imidazolium SaltNaH2.0:19992

Data adapted from a study on chiral NHC-imine ligands in Pd-catalyzed AAA.[3]

Experimental Protocol: Asymmetric Allylic Alkylation

This protocol details a general procedure for the palladium-catalyzed asymmetric allylic alkylation using an in-situ generated chiral NHC complex.

Part A: In-situ Generation of the Chiral NHC-Palladium Catalyst

  • In a flame-dried Schlenk tube under an inert atmosphere, add the chiral imidazolium salt (e.g., 2.0 eq relative to Pd).

  • Add [Pd(η³-C₃H₅)Cl]₂ (0.5 eq).

  • Add dry, degassed solvent (e.g., THF).

  • Stir the mixture at room temperature for 1 hour to allow for complex formation.

Part B: General Procedure for Asymmetric Allylic Alkylation

  • In a separate flame-dried Schlenk tube, suspend a base (e.g., NaH, 2.9 eq) in dry, degassed THF.

  • Add the nucleophile (e.g., dimethyl malonate, 3.0 eq) dropwise and stir the mixture at room temperature for 30 minutes.

  • Add the allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 eq).

  • To this mixture, add the pre-formed chiral NHC-palladium catalyst solution from Part A via cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[3]

G cluster_catalyst_prep Catalyst Formation (in-situ) cluster_reaction Asymmetric Allylic Alkylation Imidazolium Chiral Imidazolium Salt Catalyst Chiral [Pd]-NHC Catalyst Imidazolium->Catalyst Pd_dimer [Pd(allyl)Cl]₂ Pd_dimer->Catalyst Reaction_Mix Reaction Mixture Catalyst->Reaction_Mix Catalyst Addition Nucleophile_prep Dimethyl Malonate + NaH Nucleophile_prep->Reaction_Mix Substrate 1,3-Diphenylallyl Acetate Substrate->Reaction_Mix Product Enantioenriched Product Reaction_Mix->Product THF, 50°C

Experimental workflow for asymmetric allylic alkylation.

Application Note 3: Palladium-Catalyzed Cross-Coupling Reactions

NHC-ligated palladium complexes are exceptionally effective catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The strong σ-donating character of NHC ligands facilitates the oxidative addition step, which is often rate-limiting, and their steric bulk promotes the reductive elimination step to release the product. This leads to highly efficient catalytic cycles capable of coupling even challenging substrates like aryl chlorides. Derivatives of 1-benzyl-1H-imidazole can be readily converted into NHC precursors for these powerful catalysts.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a Pd-NHC catalyst generated in situ.

  • To a flame-dried reaction vessel, add the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add the imidazolium salt (NHC precursor, 1-5 mol%) and the palladium source (e.g., Pd(OAc)₂, 1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add a degassed solvent system (e.g., toluene, dioxane, or a mixture with water).

  • Heat the reaction mixture with vigorous stirring for the required time (typically 2-24 hours) at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired biaryl product.

G Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Boronic Acid Boronic Acid Transmetalation Transmetalation Boronic Acid->Transmetalation Pd(0)-NHC Pd(0)-NHC Pd(0)-NHC->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)-NHC Catalyst Regeneration Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product Base Base Base->Transmetalation

Catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Application Notes: 1-Benzyl-1H-imidazole-2-carbaldehyde as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1-benzyl-1H-imidazole-2-carbaldehyde as a key building block in the synthesis of diverse heterocyclic compounds. The focus is on its application in the preparation of quinoxalines and benzimidazoles, classes of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. Detailed experimental protocols and compiled quantitative data are presented to facilitate the practical application of this precursor in a laboratory setting.

Introduction

This compound is a valuable synthetic intermediate characterized by the presence of a reactive aldehyde group on the imidazole ring, which is protected at the N1-position with a benzyl group. This structural arrangement makes it an ideal substrate for various cyclocondensation reactions, particularly with 1,2-diamines, to afford fused heterocyclic systems. The resulting imidazole-substituted quinoxalines and benzimidazoles are scaffolds of high interest in drug discovery, as they are known to exhibit a spectrum of pharmacological activities.

Applications in Heterocyclic Synthesis

The primary application of this compound lies in its role as an electrophilic partner in condensation reactions. The aldehyde functionality readily reacts with nucleophilic amino groups of various diamines to form Schiff bases, which can then undergo intramolecular cyclization to yield stable heterocyclic rings.

Synthesis of 2-(1-benzyl-1H-imidazol-2-yl)quinoxalines

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[1][2][3][4][5] The reaction of this compound with o-phenylenediamines provides a direct route to 2-(1-benzyl-1H-imidazol-2-yl)quinoxalines. This reaction typically proceeds under mild acidic or thermal conditions.

Synthesis of 2-(1-benzyl-1H-imidazol-2-yl)benzimidazoles

Benzimidazoles are another critical heterocyclic motif found in numerous pharmaceuticals.[6][7][8][9][10][11][12][13][14] The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamines with aldehydes. In this context, this compound can be employed to synthesize 2-(1-benzyl-1H-imidazol-2-yl)benzimidazoles. These reactions are often catalyzed by acids or transition metals and can proceed under relatively mild conditions.[13][15]

Experimental Protocols

The following protocols are representative methods for the synthesis of quinoxaline and benzimidazole derivatives from this compound.

Protocol 1: Synthesis of 2-(1-benzyl-1H-imidazol-2-yl)quinoxaline

This protocol describes a general method for the condensation of an aldehyde with o-phenylenediamine to form a quinoxaline derivative.[16][17]

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-(1-benzyl-1H-imidazol-2-yl)quinoxaline.

Quantitative Data:

ParameterValueReference
Reactants This compound, o-PhenylenediamineN/A
Solvent Ethanol[17]
Catalyst Glacial Acetic Acid[17]
Reaction Temperature Reflux[17]
Reaction Time 4-6 hours[17]
Yield 85-95% (expected)Based on similar reactions[17]
Protocol 2: Synthesis of 2-(1-benzyl-1H-imidazol-2-yl)benzimidazole

This protocol outlines a general procedure for the synthesis of a 2-substituted benzimidazole from an aldehyde and o-phenylenediamine.[11][13]

Materials:

  • This compound

  • o-Phenylenediamine

  • Methanol

  • Trifluoroacetic acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of o-phenylenediamine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add this compound (1.0 mmol).

  • Add trifluoroacetic acid (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data:

ParameterValueReference
Reactants This compound, o-PhenylenediamineN/A
Solvent Methanol[13]
Catalyst Trifluoroacetic Acid[18]
Reaction Temperature Room Temperature[18]
Reaction Time 2-4 hours[18]
Yield 80-90% (expected)Based on similar reactions[18]

Visualizing Synthetic Pathways and Biological Relevance

The following diagrams illustrate the synthetic workflows and a potential biological application of the synthesized heterocycles.

experimental_workflow_quinoxaline reagents This compound + o-Phenylenediamine mixing Dissolve in Ethanol + Catalytic Acetic Acid reagents->mixing reaction Reflux (4-6 hours) mixing->reaction workup Cooling & Precipitation/ Concentration reaction->workup purification Filtration & Recrystallization workup->purification product 2-(1-benzyl-1H-imidazol-2-yl)quinoxaline purification->product

Caption: Workflow for the synthesis of 2-(1-benzyl-1H-imidazol-2-yl)quinoxaline.

experimental_workflow_benzimidazole reagents This compound + o-Phenylenediamine mixing Dissolve in Methanol + Trifluoroacetic Acid reagents->mixing reaction Stir at Room Temp (2-4 hours) mixing->reaction workup Neutralization & Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 2-(1-benzyl-1H-imidazol-2-yl)benzimidazole purification->product

Caption: Workflow for the synthesis of 2-(1-benzyl-1H-imidazol-2-yl)benzimidazole.

antimicrobial_mechanism cluster_drug Drug Action cluster_cell Bacterial Cell quinoxaline Imidazole-Substituted Quinoxaline/Benzimidazole dna_gyrase DNA Gyrase/ Topoisomerase quinoxaline->dna_gyrase Inhibition protein_synthesis Protein Synthesis quinoxaline->protein_synthesis Inhibition dna_replication DNA Replication dna_gyrase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Leads to protein_synthesis->cell_death Leads to

Caption: Postulated antimicrobial mechanism of action for imidazole-substituted heterocycles.

References

Application Note: Oxidation of 1-Benzyl-1H-imidazole-2-carbaldehyde to 1-Benzyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. 1-Benzyl-1H-imidazole-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis via the oxidation of the corresponding aldehyde, 1-Benzyl-1H-imidazole-2-carbaldehyde, requires methods that are efficient and compatible with the imidazole functional group. This document provides detailed protocols and comparative data for various oxidation methods suitable for this transformation.

General Reaction Scheme

G cluster_main start  this compound reagents [Oxidizing Agent] Solvent, Temp start->reagents product  1-Benzyl-1H-imidazole-2-carboxylic acid reagents->product G start Start: This compound dissolve 1. Dissolve Aldehyde in appropriate solvent (e.g., Water) start->dissolve add_oxidant 2. Add Oxidizing Agent (e.g., 30% H₂O₂) dissolve->add_oxidant react 3. Reaction Stir at room temperature (Monitor by TLC/HPLC) add_oxidant->react workup 4. Workup Remove solvent in vacuo react->workup wash 5. Purification Wash solid with Ether/Water workup->wash isolate 6. Isolation Filter and dry the product wash->isolate product Final Product: 1-Benzyl-1H-imidazole-2-carboxylic acid isolate->product

Application Notes and Protocols for the Reduction of 1-Benzyl-1H-imidazole-2-carbaldehyde to (1-Benzyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in medicinal chemistry and drug development. The imidazole moiety is a prevalent scaffold in numerous pharmaceuticals due to its diverse biological activities. Consequently, the synthesis of functionalized imidazole derivatives, such as (1-Benzyl-1H-imidazol-2-yl)methanol, is of significant interest. This document provides detailed application notes and experimental protocols for the reduction of 1-Benzyl-1H-imidazole-2-carbaldehyde to its corresponding primary alcohol. Two primary methodologies are presented: reduction using sodium borohydride, a versatile and mild reducing agent, and catalytic hydrogenation, a clean and efficient alternative.

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes typical reaction conditions and expected outcomes for the reduction of this compound. The data is compiled from established protocols for similar aldehyde reductions and serves as a guideline for reaction optimization.

ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)
Catalyst Not Applicable (CeCl₃·7H₂O optional)10% Palladium on Carbon (Pd/C)
Solvent Methanol (MeOH) or Ethanol (EtOH)Methanol (MeOH) or Ethanol (EtOH)
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure AtmosphericAtmospheric (H₂ balloon) or higher
Reaction Time 1 - 4 hours2 - 16 hours
Typical Yield 85 - 98%>90%
Chemoselectivity High (reduces aldehydes/ketones)May reduce other functional groups
Work-up Aqueous quench, extractionFiltration of catalyst, evaporation
Safety NaBH₄ is flammable and reacts with waterH₂ gas is flammable and explosive

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride

This protocol details the reduction of this compound to (1-Benzyl-1H-imidazol-2-yl)methanol using sodium borohydride in methanol. This method is generally high-yielding and proceeds under mild conditions.[1]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude (1-Benzyl-1H-imidazol-2-yl)methanol can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Luche-type Reduction for Enhanced Selectivity

For substrates with other potentially reducible functional groups, a Luche-type reduction offers enhanced chemoselectivity for the aldehyde.[2]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Ethanol

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of this compound (1.0 mmol) and CeCl₃·7H₂O (0.5 mmol) in ethanol (4 mL), add solid NaBH₄ (1.2 mmol) at 0 °C.[2]

  • Stir the reaction mixture under a nitrogen atmosphere, allowing it to warm to room temperature.[2]

  • Monitor the reaction by TLC.[2]

  • Once the reaction is complete, remove the solvent by rotary evaporation.[2]

  • Quench the residue with water and extract with dichloromethane.[2]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate under reduced pressure to obtain the product.[2]

Protocol 3: Catalytic Hydrogenation

This protocol describes the reduction of this compound using catalytic hydrogenation with palladium on carbon as the catalyst. This method is advantageous for its clean reaction profile.[3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum line

  • Celite®

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle 2-3 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (1-Benzyl-1H-imidazol-2-yl)methanol.

  • Further purification can be performed by crystallization or chromatography if necessary.

Visualizations

Sodium Borohydride Reduction Workflow

NaBH4_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start Dissolve Aldehyde in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 warm_rt Warm to RT & Stir add_nabh4->warm_rt quench Quench with Water warm_rt->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify (Optional) dry->purify end Product purify->end Final Product: (1-Benzyl-1H-imidazol-2-yl)methanol

Caption: Workflow for the reduction of this compound using NaBH₄.

Catalytic Hydrogenation Workflow

Catalytic_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification dissolve Dissolve Aldehyde in Solvent add_catalyst Add 10% Pd/C dissolve->add_catalyst purge Evacuate & Fill with H₂ add_catalyst->purge stir Stir at RT purge->stir filter Filter through Celite® stir->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Optional) concentrate->purify end Product purify->end Final Product: (1-Benzyl-1H-imidazol-2-yl)methanol

Caption: Workflow for the catalytic hydrogenation of this compound.

Signaling Pathway: General Aldehyde Reduction

Aldehyde_Reduction_Pathway aldehyde This compound (Aldehyde) alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack hydride Hydride Source (e.g., NaBH₄ or H₂/Pd-C) hydride->alkoxide alcohol (1-Benzyl-1H-imidazol-2-yl)methanol (Primary Alcohol) alkoxide->alcohol Protonation proton Proton Source (Solvent/Work-up) proton->alcohol

Caption: Generalized pathway for the reduction of an aldehyde to a primary alcohol.

References

The Role of 1-Benzyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structural features, combining an imidazole core with a reactive aldehyde group and a benzyl substituent, make it a valuable starting material for the development of novel therapeutic agents. This document provides detailed application notes on the utility of this compound in medicinal chemistry, focusing on its role as a precursor to potent anticancer and antimicrobial agents. Detailed protocols for the synthesis of derivatives and their biological evaluation are provided, along with quantitative data on their activity and visualizations of relevant biological pathways and experimental workflows.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The benzyl group at the N-1 position of the imidazole ring often enhances the biological activity of these compounds. This compound, as a reactive intermediate, allows for the facile introduction of diverse chemical moieties, leading to the generation of large libraries of compounds for drug discovery.

Application Notes

Intermediate for the Synthesis of Anticancer Agents

This compound is a key precursor in the synthesis of novel anticancer compounds. The aldehyde functionality readily undergoes condensation reactions, such as the Claisen-Schmidt condensation, with various ketones to form chalcone derivatives. These benzimidazole-chalcone hybrids have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][4]

Mechanism of Action: While the precise mechanism of action for each derivative may vary, benzimidazole-based anticancer agents have been shown to exert their effects through multiple pathways. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as kinases and topoisomerases.[5][6][7][8] A plausible mechanism for the anticancer activity of 1-benzylimidazole derivatives is the induction of apoptosis through the intrinsic mitochondrial pathway.[5]

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Precursor for Antimicrobial Agents

Derivatives of this compound have also shown promise as antimicrobial agents. The imidazole core is a known pharmacophore in many antifungal and antibacterial drugs. By modifying the aldehyde group, researchers can synthesize compounds with potent activity against various pathogens.[2][9]

Quantitative Data

The following tables summarize the in vitro efficacy of various derivatives synthesized from imidazole-2-carbaldehyde precursors.

Table 1: Anticancer Activity of Benzimidazole-Chalcone Derivatives

Compound IDTest CompoundCell LineAssay TypeIC50 (µM)Reference
1 (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-oneA549 (Lung)MTT9.73[3]
2 (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-oneMCF-7 (Breast)MTT8.91[3]
3 (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-oneHEP-G2 (Liver)MTT10.93[3]
4 (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-oneOVCAR-3 (Ovarian)MTT10.76[3]
5 (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromideHL-60 (Leukemia)MTT2.5[4]
6 (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromideSMMC-7721 (Hepatoma)MTT3.2[4]
7 (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromideMCF-7 (Breast)MTT2.7[4]
8 (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromideSW-480 (Colon)MTT4.3[4]

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound IDTest CompoundMicroorganismAssay TypeMIC (mg/L)Reference
9 Phenyl-substituted benzyl ether of benzimidazoleS. aureus ATCC 25923Broth Dilution15.6[9]
10 Phenyl-substituted benzyl ether of benzimidazoleS. epidermidis ATCC 12228Broth Dilution15.6[9]
11 Phenyl-substituted benzyl ether of benzimidazoleM. luteus ATCC 10240Broth Dilution15.6[9]
12 Bis-benzimidazole diamidineS. aureusBroth Dilution0.12-0.5[9]

Experimental Protocols

Synthesis of Benzimidazole-Chalcone Derivatives

This protocol describes a general method for the synthesis of benzimidazole-chalcone derivatives from this compound or similar benzimidazole aldehydes via a Claisen-Schmidt condensation.[10]

Materials:

  • Substituted 2-acetylbenzimidazole (1 equivalent)

  • This compound (or other aromatic aldehyde) (1.1 equivalents)

  • Ethanol

  • 40% aqueous solution of potassium hydroxide

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-acetylbenzimidazole and the aromatic aldehyde in ethanol.

  • To the stirred solution, add a 40% aqueous solution of potassium hydroxide.

  • Stir the mixture at room temperature for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

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// Edges Start -> Reactants; Reactants -> Add_Base; Add_Base -> Stir; Stir -> TLC; TLC -> Workup [label="Reaction complete"]; TLC -> Stir [label="Incomplete"]; Workup -> Purify; Purify -> End; } END_DOT Caption: Workflow for the synthesis of benzimidazole-chalcones.

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cells.[11][12]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzimidazole derivative (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its utility as a key intermediate allows for the synthesis of a diverse range of derivatives with potent biological activities, particularly in the areas of oncology and infectious diseases. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound and its derivatives in the development of novel therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Benzyl-1H-imidazole-2-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The three most prevalent methods for the synthesis of this compound are:

  • Vilsmeier-Haack formylation of 1-benzyl-1H-imidazole.

  • Oxidation of the corresponding alcohol, (1-benzyl-1H-imidazol-2-yl)methanol.

  • Metal-halogen exchange or deprotonation (lithiation) of a suitable precursor followed by formylation.

Q2: My overall yield is consistently low. Which synthetic route generally offers the highest yield?

A2: While the yield can be highly dependent on the specific reaction conditions and the scale of the synthesis, the Vilsmeier-Haack reaction and the oxidation of (1-benzyl-1H-imidazol-2-yl)methanol are often reported to provide good to excellent yields. The lithiation route can also be high-yielding but is often more sensitive to experimental conditions.

Q3: I am struggling with the purification of the final product. What are the recommended purification methods?

A3: this compound can be purified by column chromatography on silica gel. A mixture of ethyl acetate and hexanes is a commonly used eluent system. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, can also be an effective method for obtaining highly pure product.

Troubleshooting Guides

Below are troubleshooting guides for the three main synthetic routes.

Method 1: Vilsmeier-Haack Formylation

This method involves the formylation of 1-benzyl-1H-imidazole using the Vilsmeier reagent, which is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient activation of the imidazole ring. 3. Reaction temperature is too low.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh POCl₃. 2. Confirm the purity of the starting 1-benzyl-1H-imidazole. 3. While the initial formation of the Vilsmeier reagent is done at low temperatures (0-5 °C), the formylation step may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature.
Formation of Multiple Products 1. Over-formylation (di-formylation). 2. Chlorination of the imidazole or benzyl ring.1. Carefully control the stoichiometry. Use a molar ratio of Vilsmeier reagent to substrate of 1:1 to 1.5:1. Consider adding the Vilsmeier reagent dropwise to the substrate solution to avoid localized high concentrations.[1] 2. Maintain a low reaction temperature. If chlorination persists, consider using oxalyl chloride or thionyl chloride instead of POCl₃ to generate the Vilsmeier reagent.[1]
Difficult Product Isolation Incomplete hydrolysis of the intermediate iminium salt.During the work-up, ensure the reaction mixture is quenched by pouring it onto crushed ice and then stirred vigorously. Adjust the pH to basic (pH 8-9) with a suitable base like sodium bicarbonate or sodium hydroxide to ensure complete hydrolysis of the iminium salt to the aldehyde.
Data Presentation
Parameter Condition A Condition B Effect on Yield
Vilsmeier Reagent:Substrate Ratio 1.1 : 12.0 : 1Higher ratios can lead to the formation of di-formylated byproducts, thus reducing the yield of the desired mono-formylated product.[1]
Reaction Temperature Room Temperature70-80 °CHigher temperatures can increase the reaction rate but may also promote the formation of side products like chlorinated species.[1]

Method 2: Oxidation of (1-benzyl-1H-imidazol-2-yl)methanol

This two-step approach involves the synthesis of the alcohol precursor followed by its oxidation to the aldehyde.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Alcohol Precursor Incomplete reaction between 1-benzylimidazole and the formaldehyde source (e.g., paraformaldehyde).Ensure the paraformaldehyde is fully depolymerized by heating. Consider using a slight excess of the formaldehyde source. The reaction may require elevated temperatures and prolonged reaction times.
Low Yield of Aldehyde 1. Over-oxidation to the carboxylic acid. 2. Incomplete oxidation.1. Use a mild and selective oxidizing agent such as Dess-Martin periodinane (DMP)[2][3][4][5] or a Swern oxidation protocol.[6][7][8] Avoid harsh oxidants like potassium permanganate or chromic acid. 2. Ensure a sufficient amount of the oxidizing agent is used (typically a slight excess). Monitor the reaction progress by TLC to determine the optimal reaction time.
Difficult Purification The product is contaminated with the unreacted alcohol or the over-oxidized carboxylic acid.Purification can be achieved by column chromatography. The polarity difference between the alcohol, aldehyde, and carboxylic acid is usually sufficient for good separation. A basic wash during work-up can help remove the acidic carboxylic acid byproduct.
Data Presentation
Oxidizing Agent Typical Reaction Conditions Advantages Disadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperature[2][9]Mild conditions, high selectivity for aldehydes, easy work-up.[9]The reagent is sensitive to moisture and can be explosive under certain conditions.
Swern Oxidation (DMSO, (COCl)₂) CH₂Cl₂, -78 °C to room temperature[7]Excellent for sensitive substrates, high yields.[10]Requires cryogenic temperatures and produces a foul-smelling byproduct (dimethyl sulfide).[10]
Manganese Dioxide (MnO₂) CH₂Cl₂, refluxInexpensive, good for activated alcohols.Often requires a large excess of the reagent and can have variable activity.

Method 3: Lithiation and Formylation

This method involves the deprotonation at the C2 position of 1-benzyl-1H-imidazole using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile like DMF.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Presence of moisture or other protic impurities. 2. Incomplete lithiation. 3. Degradation of the organolithium reagent.1. This reaction is extremely sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents. Perform the reaction under a strict inert atmosphere. 2. Use a freshly titrated and active n-BuLi solution. The addition of TMEDA (tetramethylethylenediamine) can enhance the reactivity of n-BuLi. 3. Maintain a low temperature (typically -78 °C) throughout the addition of n-BuLi and the subsequent reaction with DMF.
Formation of Butylated Byproduct The n-BuLi acts as a nucleophile and attacks the DMF or the product.Add the n-BuLi solution slowly at -78 °C and ensure complete lithiation before adding the DMF. Add the DMF slowly to the lithiated intermediate.
Inconsistent Results Variability in the activity of the n-BuLi solution.Always titrate the n-BuLi solution before use to accurately determine its concentration.
Data Presentation
Parameter Condition A Condition B Effect on Yield
Temperature -78 °C> -40 °CHigher temperatures can lead to side reactions and decomposition of the lithiated species, significantly reducing the yield.
Solvent Anhydrous THFTHF with trace moistureEven small amounts of water will quench the n-BuLi and the lithiated intermediate, leading to reaction failure.
n-BuLi Equivalents 1.0 - 1.1> 1.5A slight excess of n-BuLi is often used to ensure complete deprotonation. A large excess can lead to side reactions.

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation
  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-benzyl-1H-imidazole (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir vigorously.

  • Basify the mixture to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Oxidation of (1-benzyl-1H-imidazol-2-yl)methanol
  • Step A: Synthesis of (1-benzyl-1H-imidazol-2-yl)methanol

    • To a solution of 1-benzyl-1H-imidazole (1 equivalent) in a suitable solvent, add paraformaldehyde (1.5 equivalents).

    • Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain (1-benzyl-1H-imidazol-2-yl)methanol.

  • Step B: Oxidation to this compound (using Dess-Martin Periodinane)

    • Dissolve (1-benzyl-1H-imidazol-2-yl)methanol (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Add Dess-Martin periodinane (1.2 equivalents) in one portion.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

    • Stir vigorously until the two layers are clear.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 3: Lithiation and Formylation
  • Dissolve 1-benzyl-1H-imidazole (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 equivalents) in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Slowly add anhydrous DMF (1.5 equivalents) dropwise, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for another 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Vilsmeier_Haack_Pathway cluster_0 Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate N_benzylimidazole 1-Benzyl-1H-imidazole N_benzylimidazole->Intermediate Electrophilic Attack Product 1-Benzyl-1H-imidazole- 2-carbaldehyde Intermediate->Product H2O H₂O (Work-up) H2O->Product Hydrolysis

Caption: Reaction pathway for the Vilsmeier-Haack synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Method Identify Synthetic Method Start->Check_Method Vilsmeier Vilsmeier-Haack Check_Method->Vilsmeier V-H Oxidation Oxidation Check_Method->Oxidation Ox. Lithiation Lithiation Check_Method->Lithiation Li Vilsmeier_Q1 Moisture Present? Vilsmeier->Vilsmeier_Q1 Oxidation_Q1 Over-oxidation? Oxidation->Oxidation_Q1 Lithiation_Q1 Moisture Present? Lithiation->Lithiation_Q1 Vilsmeier_A1 Use Anhydrous Conditions Vilsmeier_Q1->Vilsmeier_A1 Yes Vilsmeier_Q2 Incorrect Stoichiometry? Vilsmeier_Q1->Vilsmeier_Q2 No Vilsmeier_A2 Use 1.1 eq. Reagent Vilsmeier_Q2->Vilsmeier_A2 Yes Oxidation_A1 Use Mild Oxidant (DMP/Swern) Oxidation_Q1->Oxidation_A1 Yes Oxidation_Q2 Incomplete Reaction? Oxidation_Q1->Oxidation_Q2 No Oxidation_A2 Increase Oxidant/Time Oxidation_Q2->Oxidation_A2 Yes Lithiation_A1 Strictly Anhydrous Conditions Lithiation_Q1->Lithiation_A1 Yes Lithiation_Q2 Low Temperature Maintained? Lithiation_Q1->Lithiation_Q2 No Lithiation_A2 Maintain at -78°C Lithiation_Q2->Lithiation_A2 No

Caption: A troubleshooting workflow for low yield issues.

Logical_Relationships cluster_conditions Key Reaction Parameters cluster_outcomes Potential Issues Yield High Yield & Purity Anhydrous Anhydrous Conditions Anhydrous->Yield Low_Conversion Low Conversion Anhydrous->Low_Conversion Stoichiometry Correct Stoichiometry Stoichiometry->Yield Side_Products Side Products Stoichiometry->Side_Products Temperature Optimal Temperature Temperature->Yield Decomposition Decomposition Temperature->Decomposition Pure_Reagents Pure Starting Materials Pure_Reagents->Yield Pure_Reagents->Side_Products

References

Technical Support Center: Purification of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1-Benzyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Issue Potential Cause Recommended Solution
Product is not moving from the baseline on the TLC plate (Rf value is too low) The mobile phase is not polar enough to elute the compound. This compound is a polar molecule.- Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - Consider using a more polar solvent system, such as dichloromethane/methanol or chloroform/methanol.[1] - For very polar compounds that do not move even in 100% ethyl acetate, a small amount of methanol (1-10%) in dichloromethane can be effective.
Product and impurities are co-eluting (not separating) The chosen solvent system does not provide adequate resolution between the product and impurities.- Optimize the mobile phase by testing various solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexane, dichloromethane/methanol, chloroform/methanol).[2] - Implement a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This can improve the separation of compounds with close Rf values.[2] - If the impurities are basic, consider adding a small amount (0.1-1%) of a modifier like triethylamine (TEA) to the mobile phase to reduce tailing and improve separation.
Product is "streaking" or "tailing" on the TLC plate and column The compound may be interacting too strongly with the acidic silica gel, or the column may be overloaded.- Add a small amount of a basic modifier, such as triethylamine or pyridine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. - Ensure that the amount of crude product loaded onto the column is not excessive. As a general rule, use a silica gel to crude product ratio of at least 50:1. - The compound might be degrading on silica. A quick flash chromatography is recommended to minimize contact time.
The product appears to have decomposed on the column (no product is recovered) This compound may be unstable on acidic silica gel.- Test the stability of the compound on a TLC plate by spotting it and letting it sit for a few hours before eluting to see if degradation occurs. - Deactivate the silica gel by flushing the column with the mobile phase containing a small amount of triethylamine before loading the sample. - Consider using a different stationary phase, such as neutral alumina.
The purified product is a persistent oil instead of a solid Residual solvent may be present, or the compound may have a low melting point. The presence of impurities can also prevent crystallization.- Dry the product under a high vacuum for an extended period to remove all volatile solvents. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Re-purify a small sample by column chromatography to ensure high purity. - "Oiling out" can occur if a solution is cooled too rapidly during recrystallization attempts. Allow the solution to cool slowly.[3]
Low recovery of the product from the column The compound may be irreversibly adsorbed onto the silica gel, or the fractions may have been collected improperly.- Use a less acidic stationary phase like alumina or deactivated silica gel.[2] - Ensure that all the product has eluted by carefully monitoring the fractions using TLC. - The compound may be highly soluble in the mobile phase, leading to elution in a large volume. Concentrate the later fractions and re-analyze by TLC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point is a mixture of hexane and ethyl acetate. You can begin with a relatively non-polar mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity based on the TLC analysis. For similar imidazole derivatives, solvent systems like chloroform/methanol have been used.[1]

Q2: What is the expected Rf value for this compound?

The ideal Rf value for good separation during column chromatography is typically between 0.2 and 0.4. The exact Rf will depend on the specific solvent system used. For a related compound, 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, an Rf of 0.35 was observed using a mobile phase of chloroform/methanol/ammonia (10:1:0.1).[1] It is crucial to determine the optimal Rf value for your specific compound and impurity profile by running several TLCs with different solvent systems.

Q3: How can I visualize this compound on a TLC plate?

This compound contains a chromophore and can typically be visualized under UV light (254 nm).[1] Additionally, you can use chemical stains such as potassium permanganate or vanillin.

Q4: What are the common impurities in the synthesis of this compound?

Common impurities may include unreacted starting materials such as imidazole-2-carbaldehyde and benzyl bromide (or benzyl chloride), as well as over-alkylated byproducts. The specific impurities will depend on the synthetic route employed.

Q5: Should I use a gradient or isocratic elution for the column chromatography?

If the TLC analysis shows a significant difference in Rf values between your product and the impurities, an isocratic elution (using a constant solvent composition) may be sufficient. However, if the separation is challenging, a gradient elution, where the polarity of the mobile phase is gradually increased, will likely provide better results.[2]

Experimental Protocol: Column Chromatography of this compound

This is a general protocol that should be optimized based on your specific experimental results.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (60-120 mesh) to your chosen starting mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Stir the mixture to create a uniform slurry, ensuring there are no air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small piece of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and allow the silica to settle.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Loading the Sample:

  • Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully add the sample solution to the top of the silica bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the surface of the silica.

  • Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the progress of the separation by collecting small samples from the eluent and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Workflow and Troubleshooting Diagrams

G Purification Workflow for this compound cluster_0 Preparation cluster_1 Column Chromatography cluster_2 Product Isolation Crude Crude Product TLC TLC Analysis to Determine Solvent System Crude->TLC Pack Pack Column with Silica Gel TLC->Pack Load Load Sample Pack->Load Elute Elute with Chosen Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_fractions Analyze Fractions by TLC Collect->TLC_fractions Combine Combine Pure Fractions TLC_fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A general workflow for the purification of this compound.

G Troubleshooting Poor Separation cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Poor Separation (Co-elution) OptimizeSolvent Optimize Mobile Phase Problem->OptimizeSolvent Gradient Use Gradient Elution Problem->Gradient Modifier Add Modifier (e.g., TEA) Problem->Modifier StationaryPhase Change Stationary Phase (e.g., Alumina) Problem->StationaryPhase ChangePolarity Adjust Polarity (e.g., more or less polar) OptimizeSolvent->ChangePolarity DifferentSystem Try Different Solvent System (e.g., DCM/MeOH) OptimizeSolvent->DifferentSystem ImprovedSep Improved Separation OptimizeSolvent->ImprovedSep Gradient->ImprovedSep Modifier->ImprovedSep StationaryPhase->ImprovedSep

Caption: A logic diagram for troubleshooting poor separation in column chromatography.

References

preventing byproduct formation in 1-Benzyl-1H-imidazole-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-Benzyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation and to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

A1: The primary byproducts arise from three main side reactions involving the aldehyde functional group:

  • Cannizzaro Reaction: As a non-enolizable aldehyde, this compound can undergo disproportionation in the presence of a strong base to yield (1-benzyl-1H-imidazol-2-yl)methanol and 1-benzyl-1H-imidazole-2-carboxylic acid.

  • Oxidation: The aldehyde group is susceptible to oxidation, forming 1-benzyl-1H-imidazole-2-carboxylic acid. This can occur due to atmospheric oxygen, especially under basic conditions, or in the presence of oxidizing agents.

  • Decarbonylation: In hot alcoholic solvents, particularly ethanol, imidazole-2-carbaldehydes can undergo decarbonylation to yield 1-benzyl-1H-imidazole and an alkyl formate.[1][2]

Q2: My reaction mixture is turning yellow/brown. What could be the cause?

A2: The formation of colored impurities is a common issue in imidazole synthesis and subsequent reactions. This can be due to the formation of polymeric materials or degradation products, especially at elevated temperatures or on prolonged exposure to air and light. Ensure reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) and shielded from light where possible.

Q3: I am having difficulty purifying my product from the byproducts. What strategies can I use?

A3: The polarity of this compound and its main byproducts can be quite similar, making separation challenging.

  • Column Chromatography: Silica gel column chromatography is the most effective method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the aldehyde from the more polar alcohol and the highly polar carboxylic acid.

  • Acid-Base Extraction: To remove the carboxylic acid byproduct, an acid-base extraction can be performed. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. Subsequently, washing with a dilute acid can remove any unreacted basic starting materials.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: Formation of Cannizzaro Reaction Byproducts
  • Symptom: Presence of (1-benzyl-1H-imidazol-2-yl)methanol and 1-benzyl-1H-imidazole-2-carboxylic acid in the product mixture, confirmed by LC-MS or NMR.

  • Cause: The reaction is performed in the presence of a strong base. The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to give a primary alcohol and a carboxylic acid.[3]

  • Solutions:

ParameterRecommendationRationale
Base Use a weaker, non-nucleophilic base if possible (e.g., K₂CO₃, Et₃N).Strong bases like NaOH or KOH promote the Cannizzaro reaction.
pH Control Maintain the reaction pH below 10 if the reaction chemistry allows.Strongly alkaline conditions are a key driver for this side reaction.
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can accelerate the Cannizzaro reaction.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged reaction times in basic conditions can lead to increased byproduct formation.
Problem 2: Oxidation of the Aldehyde to Carboxylic Acid
  • Symptom: Significant amount of 1-benzyl-1H-imidazole-2-carboxylic acid detected in the reaction mixture.

  • Cause: Exposure to oxygen or other oxidizing agents. The aldehyde group is sensitive to oxidation.

  • Solutions:

ParameterRecommendationRationale
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).This minimizes contact with atmospheric oxygen.
Solvent Quality Use freshly distilled or deoxygenated solvents.Solvents can contain dissolved oxygen or peroxide impurities that can act as oxidants.
Reaction Temperature Avoid excessive heating.Higher temperatures can increase the rate of oxidation.
Light Exposure Protect the reaction from light, as photo-oxidation can occur.Use amber glassware or wrap the reaction vessel in aluminum foil.
Problem 3: Decarbonylation of the Aldehyde
  • Symptom: Formation of 1-benzyl-1H-imidazole as a byproduct, often accompanied by the corresponding formate ester of the solvent (e.g., ethyl formate if using ethanol).

  • Cause: Heating imidazole-2-carbaldehydes in alcoholic solvents can lead to decarbonylation.[1][2] This reaction involves the nucleophilic attack of the alcohol on the carbonyl group.[1][2]

  • Solutions:

ParameterRecommendationRationale
Solvent Choice If heating is required, consider using a non-alcoholic solvent such as THF, dioxane, toluene, or DMF.The decarbonylation reaction is specifically promoted by alcohols.[1][2]
Temperature If an alcoholic solvent must be used, perform the reaction at the lowest possible temperature.The rate of decarbonylation increases with temperature.
Reaction Time Minimize the reaction time at elevated temperatures in alcoholic solvents.Prolonged heating will lead to a higher percentage of decarbonylation.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Byproduct Formation

This protocol provides a general framework for a reaction using this compound as a starting material, aiming to minimize the formation of common byproducts.

Materials:

  • This compound

  • Reactant(s)

  • Anhydrous, deoxygenated solvent (e.g., THF or Toluene)

  • Mild base (if required, e.g., K₂CO₃)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried reaction vessel equipped with a magnetic stirrer and a condenser under an inert atmosphere.

  • Dissolve this compound and other reactants in the anhydrous, deoxygenated solvent.

  • If a base is required, add the mild base (e.g., K₂CO₃) to the mixture.

  • Maintain the reaction at the lowest effective temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Purification of this compound from Cannizzaro and Oxidation Byproducts

Materials:

  • Crude reaction mixture containing this compound, (1-benzyl-1H-imidazol-2-yl)methanol, and 1-benzyl-1H-imidazole-2-carboxylic acid.

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve the crude mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL for every 100 mL of organic phase) to remove the acidic byproduct, 1-benzyl-1H-imidazole-2-carboxylic acid.

  • Wash the organic layer with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Prepare a silica gel column with a suitable hexane/ethyl acetate mixture (e.g., 4:1).

  • Load the concentrated crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure this compound and concentrate under reduced pressure to obtain the purified product. The alcohol byproduct, (1-benzyl-1H-imidazol-2-yl)methanol, will typically elute at a higher polarity than the desired aldehyde.

Visualizations

Byproduct_Formation_Pathway cluster_cannizzaro Cannizzaro Reaction cluster_oxidation Oxidation cluster_decarbonylation Decarbonylation reactant 1-Benzyl-1H-imidazole- 2-carbaldehyde alcohol (1-benzyl-1H-imidazol-2-yl)methanol reactant->alcohol Strong Base acid_cannizzaro 1-benzyl-1H-imidazole- 2-carboxylic acid reactant->acid_cannizzaro Strong Base acid_oxidation 1-benzyl-1H-imidazole- 2-carboxylic acid reactant->acid_oxidation [O] imidazole 1-benzyl-1H-imidazole reactant->imidazole Heat, ROH formate Alkyl Formate

Caption: Potential byproduct formation pathways from this compound.

Troubleshooting_Workflow start Byproduct Detected byproduct_id Identify Byproduct(s) (e.g., LC-MS, NMR) start->byproduct_id cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) byproduct_id->cannizzaro oxidation Oxidation Product (Carboxylic Acid) byproduct_id->oxidation decarbonylation Decarbonylation Product (Imidazole) byproduct_id->decarbonylation cannizzaro_sol Reduce Basicity Lower Temperature Shorter Reaction Time cannizzaro->cannizzaro_sol oxidation_sol Inert Atmosphere Deoxygenated Solvents Protect from Light oxidation->oxidation_sol decarbonylation_sol Use Non-Alcoholic Solvent Lower Temperature decarbonylation->decarbonylation_sol purification Purification Strategy cannizzaro_sol->purification oxidation_sol->purification decarbonylation_sol->purification chromatography Column Chromatography purification->chromatography extraction Acid-Base Extraction (for Carboxylic Acid) purification->extraction

Caption: Troubleshooting workflow for byproduct formation in reactions of this compound.

References

Technical Support Center: Overcoming Low Reactivity of 1-Benzyl-1H-imidazole-2-carbaldehyde in Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 1-benzyl-1H-imidazole-2-carbaldehyde in various condensation reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in condensation reactions?

A1: The reactivity of this compound in condensation reactions can be hampered by several factors:

  • Electronic Effects: The imidazole ring is an electron-rich heterocycle. While this generally enhances the nucleophilicity of the ring, the electronic interplay at the C-2 position can reduce the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack.

  • Competing Side Reactions: Imidazole-2-carbaldehydes are susceptible to decarbonylation, especially in hot alcoholic solvents like ethanol.[1][2] This reaction involves the loss of the formyl group, leading to the formation of 1-benzyl-1H-imidazole and reducing the yield of the desired condensation product. The rate of this side reaction is influenced by the N-substituent on the imidazole ring.[1]

  • Steric Hindrance: The benzyl group at the N-1 position may introduce some steric bulk, potentially hindering the approach of nucleophiles to the adjacent aldehyde group.

Q2: What is decarbonylation and how can I minimize it?

A2: Decarbonylation is a chemical reaction that involves the loss of a carbonyl group (C=O). In the case of this compound, this results in the formation of 1-benzyl-1H-imidazole. This reaction is often observed when heating imidazole-2-carbaldehydes in ethanol.[1][2] To minimize decarbonylation:

  • Avoid high temperatures: If possible, conduct the reaction at room temperature or with gentle heating.

  • Choose a different solvent: Avoid using hot ethanol as a solvent. Consider aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor decarbonylation.

Q3: What types of condensation reactions are suitable for this compound?

A3: Several classical condensation reactions can be adapted for this substrate, including:

  • Knoevenagel Condensation: This reaction with active methylene compounds is a viable option. Careful selection of the catalyst and reaction conditions is crucial for success.

  • Aldol Condensation (Claisen-Schmidt): Condensation with ketones (e.g., acetophenone derivatives) to form chalcone-like structures is possible, typically under basic conditions.[3][4]

  • Wittig Reaction: This reaction provides a reliable method for converting the aldehyde to an alkene.[5][6][7][8]

  • Stobbe Condensation: Condensation with succinic esters in the presence of a strong base can also be employed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield 1. Low reactivity of the aldehyde. 2. Decarbonylation of the starting material. 3. Inappropriate catalyst or base. 4. Suboptimal reaction temperature. 5. Incorrect solvent. 1. Activate the aldehyde: Use a Lewis acid co-catalyst to enhance the electrophilicity of the carbonyl carbon.2. Change the solvent: Avoid hot ethanol. Use aprotic solvents like THF, DCM, or toluene. Run the reaction at a lower temperature.[1][2]3. Screen catalysts/bases: For Knoevenagel, try piperidine, pyrrolidine, or imidazole.[9] For Aldol, use stronger bases like NaOH, KOH, or sodium methoxide in an appropriate solvent. For Wittig, ensure the ylide is properly formed with a strong base like n-BuLi or NaH.4. Optimize temperature: Start at room temperature and gradually increase if no reaction is observed. Monitor for decarbonylation at higher temperatures.5. Solvent screening: Try a range of solvents with different polarities.
Formation of Multiple Products 1. Self-condensation of the ketone (in Aldol reactions). 2. Decomposition of starting material or product. 3. Competing side reactions (e.g., Cannizzaro reaction). 1. Use a ketone without α-hydrogens if possible or add the aldehyde slowly to an excess of the ketone and base mixture. 2. Lower the reaction temperature and shorten the reaction time. 3. Ensure anhydrous conditions and use a non-nucleophilic base if necessary.
Reaction Stalls 1. Catalyst deactivation. 2. Equilibrium has been reached. 1. Add a fresh portion of the catalyst. 2. If water is a byproduct, consider using a Dean-Stark apparatus to remove it and drive the reaction to completion.

Data Presentation

Table 1: Conditions for Aldol-Type (Claisen-Schmidt) Condensation of Imidazole Aldehydes with Ketones

AldehydeKetoneBaseSolventTemperatureYieldReference
Substituted benzimidazole-2-carbaldehydeSubstituted acetophenonesMethanolic NaOHMethanolRefluxModerate to Good[3][4]
1-benzyl-2-methyl-1H-imidazole-carbaldehydeDimethyl succinateSodium methoxideMethanol55 °CNot specified[10]
1-benzyl-2-methyl-1H-imidazole-carbaldehydeDiethyl succinateSodium ethoxideEthanol55 °CNot specified[10]
1-benzyl-2-methyl-1H-imidazole-carbaldehydeDi-tert-butyl succinatePotassium tert-butoxidetert-Butanol55 °CNot specified[10]

Table 2: General Conditions for Wittig Reaction with Aldehydes

Aldehyde TypeYlide TypeBaseSolventTemperatureStereoselectivityReference
Aromatic/HeteroaromaticNon-stabilized (e.g., Ph3P=CH2)n-BuLi, NaH, t-BuOKTHF, Ether-78 °C to RTZ-alkene favored[5][8]
Aromatic/HeteroaromaticStabilized (e.g., Ph3P=CHCO2Et)NaH, NaOMe, NEt3DMF, DCMRT to RefluxE-alkene favored[5]

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine or Imidazole (0.1 mmol, catalytic amount)[9]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol) in DCM or THF (10 mL).

  • Add a catalytic amount of piperidine or imidazole (e.g., 1-2 drops or 0.1 mmol).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • If the reaction is slow, gently heat the mixture to 40 °C, while monitoring for any signs of decarbonylation (e.g., by GC-MS).

  • Upon completion, add water (10 mL) to the reaction mixture and extract with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Claisen-Schmidt Condensation with Acetophenone

Materials:

  • This compound (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 mmol)

  • Methanol or Ethanol (15 mL)

  • Ice-cold water

Procedure:

  • In a flask, dissolve NaOH (2.0 mmol) in methanol (10 mL) and cool the solution in an ice bath.

  • To the cooled basic solution, add acetophenone (1.0 mmol) and stir for 10 minutes.

  • Slowly add a solution of this compound (1.0 mmol) in methanol (5 mL) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC. The reaction may take several hours.

  • If the reaction is sluggish, it can be gently heated, but this increases the risk of decarbonylation.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Protocol 3: Wittig Reaction with Methyltriphenylphosphonium Bromide

Materials:

  • Methyltriphenylphosphonium bromide (1.1 mmol)

  • n-Butyllithium (n-BuLi) (1.1 mmol, 1.6 M solution in hexanes) or Sodium Hydride (NaH) (1.1 mmol, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • This compound (1.0 mmol)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 mmol) and anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise. The solution should turn a characteristic yellow-orange color, indicating the formation of the ylide. Stir at this temperature for 30 minutes, then allow to warm to room temperature for 1 hour. (If using NaH, add it to the phosphonium salt in THF at room temperature and stir until hydrogen evolution ceases).

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Visualizations

Reactivity_Factors cluster_factors Contributing Factors Aldehyde This compound Reactivity Low Reactivity Aldehyde->Reactivity Electronic Reduced Carbonyl Electrophilicity Reactivity->Electronic SideReaction Decarbonylation (Side Reaction) Reactivity->SideReaction Steric Steric Hindrance (Benzyl Group) Reactivity->Steric

Caption: Factors contributing to the low reactivity of this compound.

Troubleshooting_Workflow Start Condensation Reaction Fails Check_Decarb Check for Decarbonylation (e.g., by GC-MS) Start->Check_Decarb Change_Conditions Lower Temp & Change Solvent (No EtOH) Check_Decarb->Change_Conditions Decarbonylation Observed Screen_Catalyst Screen Catalysts/Bases Check_Decarb->Screen_Catalyst Not Observed Change_Conditions->Screen_Catalyst Optimize_Temp Optimize Temperature Screen_Catalyst->Optimize_Temp Activate_Aldehyde Activate Aldehyde (e.g., Lewis Acid) Optimize_Temp->Activate_Aldehyde Success Successful Condensation Activate_Aldehyde->Success

Caption: A logical workflow for troubleshooting failed condensation reactions.

Reaction_Pathways cluster_main Desired Condensation Pathways cluster_side Competing Side Reaction Aldehyde 1-Benzyl-1H-imidazole- 2-carbaldehyde Knoevenagel Knoevenagel Product (α,β-unsaturated) Aldehyde->Knoevenagel + Active Methylene (Base cat.) Aldol Aldol/Chalcone Product Aldehyde->Aldol + Ketone (Base cat.) Wittig Wittig Product (Alkene) Aldehyde->Wittig + Phosphonium Ylide Decarb_Product 1-Benzyl-1H-imidazole + CO Aldehyde->Decarb_Product Heat (e.g., in EtOH)

Caption: Reaction pathways for this compound.

References

Technical Support Center: Managing the Decarbonylation of 1-Benzyl-1H-imidazole-2-carbaldehyde in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the decarbonylation of 1-Benzyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this chemical transformation in ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the decarbonylation of this compound in ethanol, for both catalyst-free and rhodium-catalyzed methods.

Issue Potential Cause Suggested Solution
Low or No Conversion Catalyst-Free: Insufficient reaction time or temperature.Reflux the reaction in anhydrous ethanol for an extended period (up to 100 hours). Monitor progress by TLC. The reaction rate is dependent on the substituents on the imidazole ring.[1]
Rhodium-Catalyzed: Inactive catalyst.Use fresh Wilkinson's catalyst (RhCl(PPh₃)₃). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Rhodium-Catalyzed: Low reaction temperature.
Formation of Side Products Catalyst-Free: Acetal formation.Acetal formation can compete with decarbonylation, especially in the presence of acid. If acetal is the major product, ensure no acidic impurities are present. The decarbonylation is favored in the absence of a strong acid catalyst.[1]
Rhodium-Catalyzed: β-Hydride elimination (if applicable to substrate).This is less common with aromatic aldehydes but can occur with certain substrates. Using stoichiometric amounts of Wilkinson's catalyst can minimize this side reaction.
Rhodium-Catalyzed: Catalyst poisoning.Ensure starting materials and solvent are pure and free of impurities that could poison the rhodium catalyst.
Incomplete Reaction Catalyst-Free: Equilibrium reached.While the reaction generally proceeds to completion given enough time, ensure the removal of the volatile co-product, ethyl formate, is not hindered.
Rhodium-Catalyzed: Insufficient catalyst loading.Increase the molar ratio of the rhodium catalyst to the substrate. However, be mindful of the cost and potential for increased side reactions.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Product co-elutes with starting material or impurities during chromatography.Optimize the solvent system for column chromatography. A different combination of polar and non-polar solvents may improve separation.

Frequently Asked Questions (FAQs)

Q1: Can the decarbonylation of this compound in ethanol proceed without a metal catalyst?

A1: Yes, imidazole-2-carbaldehydes can undergo decarbonylation in hot ethanol without a catalyst. The reaction involves the nucleophilic attack of ethanol on the carbonyl group, leading to the formation of the corresponding imidazole and ethyl formate.[1][2]

Q2: What is the mechanism of the catalyst-free decarbonylation in ethanol?

A2: The proposed mechanism involves the nucleophilic addition of ethanol to the aldehyde's carbonyl carbon. This is followed by the elimination of the formyl group as ethyl formate, and the formation of a carbanion at the 2-position of the imidazole ring, which is stabilized by the inductive effect of the nitrogen atoms. Subsequent protonation yields the decarbonylated imidazole product.[1]

Q3: What is the role of acid in the catalyst-free reaction?

A3: The presence of a small amount of acid can catalyze both the desired decarbonylation and the competing acetal formation. However, if the acid concentration is high (mole ratio of acid to aldehyde ≥ 1), acetal formation becomes the predominant reaction. For preferential decarbonylation, the reaction should be carried out in the absence of a strong acid catalyst.[1]

Q4: What are the advantages of using a rhodium catalyst like Wilkinson's catalyst for this decarbonylation?

A4: Rhodium-catalyzed decarbonylation, specifically the Tsuji-Wilkinson decarbonylation, can proceed under milder conditions and often with higher efficiency and selectivity compared to the catalyst-free thermal method.[3] It can also be applied to a broader range of aldehyde substrates.

Q5: What is the general mechanism for the rhodium-catalyzed decarbonylation?

A5: The catalytic cycle is believed to involve the oxidative addition of the aldehyde's C-H bond to the Rh(I) complex to form an acyl-Rh(III)-hydride intermediate. This is followed by migratory extrusion of carbon monoxide and subsequent reductive elimination of the product to regenerate the Rh(I) catalyst.[3][4]

Q6: My rhodium-catalyzed reaction stopped working. What are the likely causes?

A6: A common issue is the formation of a stable rhodium carbonyl complex, which can be difficult to regenerate, making the reaction stoichiometric rather than catalytic. Catalyst deactivation due to impurities or exposure to air can also halt the reaction.

Data Presentation

The following table summarizes reaction conditions and outcomes for the decarbonylation of a close analog, 1-phenyl-1H-imidazole-2-carbaldehyde, in ethanol. This data can serve as a useful reference for optimizing the reaction for this compound.

Table 1: Decarbonylation of 1-Phenyl-1H-imidazole-2-carbaldehyde in Ethanol[1]

EntrySolventCatalystReaction Time (h)Yield of 1-phenyl-1H-imidazole (%)
1EthanolNone6088
2Ethanol-HCl (0.1:1 mole ratio)HCl3621

Note: The presence of even a small amount of acid significantly impacts the reaction outcome, favoring acetal formation.

Experimental Protocols

Protocol 1: Catalyst-Free Decarbonylation in Ethanol

This protocol is adapted from the procedure for the decarbonylation of imidazole-2-carbaldehydes.[1]

Materials:

  • This compound

  • Anhydrous Ethanol

  • Standard reflux apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (e.g., 0.1 M solution).

  • Heat the solution to reflux and maintain the temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require an extended period (several hours to days) for completion.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, 1-benzyl-1H-imidazole.

  • Characterize the purified product by standard analytical techniques (NMR, MS, etc.).

Protocol 2: Rhodium-Catalyzed Decarbonylation

This is a general protocol for the Tsuji-Wilkinson decarbonylation of an aromatic aldehyde.

Materials:

  • This compound

  • Wilkinson's catalyst (Tris(triphenylphosphine)rhodium(I) chloride, RhCl(PPh₃)₃)

  • Anhydrous, degassed ethanol

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard reflux apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser under an inert atmosphere (nitrogen or argon).

  • To the flask, add this compound (1.0 eq) and Wilkinson's catalyst (e.g., 0.1-1.0 eq).

  • Add anhydrous, degassed ethanol via a syringe or cannula.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the desired reaction rate.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to remove the rhodium complexes and any unreacted starting material, yielding the 1-benzyl-1H-imidazole product.

  • Characterize the purified product.

Visualizations

Decarbonylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_product Final Product start This compound + Ethanol react Heating (Reflux) (Optional: Rh Catalyst) start->react monitor TLC/LC-MS react->monitor monitor->react Incomplete workup Solvent Removal monitor->workup Complete purify Column Chromatography workup->purify product 1-Benzyl-1H-imidazole purify->product

Caption: General experimental workflow for the decarbonylation of this compound.

Catalyst_Free_Mechanism aldehyde This compound intermediate Hemiacetal Intermediate aldehyde->intermediate + EtOH (Nucleophilic Attack) ethanol Ethanol (EtOH) carbanion Imidazole Carbanion intermediate->carbanion - Ethyl Formate product 1-Benzyl-1H-imidazole carbanion->product + H+ (from EtOH) byproduct Ethyl Formate

Caption: Simplified mechanism for the catalyst-free decarbonylation in ethanol.

Troubleshooting_Tree start Low Yield or No Reaction catalyst_q Catalyst Used? start->catalyst_q no_catalyst Catalyst-Free catalyst_q->no_catalyst No rh_catalyst Rhodium-Catalyzed catalyst_q->rh_catalyst Yes time_temp_q Sufficient Time & Temp? no_catalyst->time_temp_q catalyst_activity_q Catalyst Active? rh_catalyst->catalyst_activity_q acid_q Acid Present? time_temp_q->acid_q Yes increase_time_temp Increase Reflux Time/Temp time_temp_q->increase_time_temp No remove_acid Ensure Neutral Conditions acid_q->remove_acid Yes inert_atm_q Inert Atmosphere? catalyst_activity_q->inert_atm_q Yes fresh_catalyst Use Fresh Catalyst catalyst_activity_q->fresh_catalyst No use_inert_atm Ensure Inert Atmosphere inert_atm_q->use_inert_atm No

Caption: A troubleshooting decision tree for low-yield decarbonylation reactions.

References

Technical Support Center: Optimizing Nucleophilic Addition to 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic addition to 1-Benzyl-1H-imidazole-2-carbaldehyde. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to facilitate your research.

Troubleshooting Guides and FAQs

This section provides solutions to common problems encountered during nucleophilic addition reactions with this compound.

FAQs

Q1: Why is my Grignard reaction with this compound resulting in a low yield of the desired secondary alcohol?

A1: Low yields in Grignard reactions with this substrate can be attributed to several factors:

  • Acid-Base Reactions: Grignard reagents are highly basic and can be quenched by any adventitious moisture or acidic protons. Ensure all glassware is rigorously flame-dried, and solvents are anhydrous. The imidazole ring itself, while generally stable, can participate in side reactions under strongly basic conditions.

  • Competing Reactions: The N-benzyl group can potentially interact with the Grignard reagent, although this is less common. More likely, enolization of the aldehyde can occur if a sterically hindered Grignard reagent is used.

  • Reagent Quality: The quality of the magnesium and the alkyl/aryl halide is crucial for the efficient formation of the Grignard reagent. Use fresh, high-quality reagents.

  • Reaction Temperature: Addition of the Grignard reagent should typically be performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.

Q2: I am observing the formation of a significant amount of a dimeric by-product in my reaction. What is causing this?

A2: Dimerization can occur through various pathways. In the context of Grignard reactions, a Wurtz-type coupling of the alkyl/aryl halide can occur during the formation of the Grignard reagent. In other reactions, side reactions involving the imidazole ring might lead to dimerization, especially under harsh conditions. To mitigate this, ensure slow addition of reagents and maintain optimal reaction temperatures.

Q3: My Wittig reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?

A3: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide.

  • Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) generally favor the formation of the (E)-alkene.

  • Non-stabilized Ylides: Non-stabilized ylides (e.g., from alkyl halides) typically lead to the (Z)-alkene.

  • Reaction Conditions: The choice of solvent and the presence of salts can also influence stereoselectivity. For instance, performing the reaction with non-stabilized ylides in polar aprotic solvents can enhance (Z)-selectivity.

Q4: During reductive amination, I am observing the formation of a tertiary amine instead of the desired secondary amine. How can I prevent this over-alkylation?

A4: Over-alkylation is a common side reaction in reductive amination. To favor the formation of the secondary amine:

  • Stoichiometry: Use a slight excess of the primary amine relative to the aldehyde.

  • Slow Addition: Add the reducing agent slowly to the reaction mixture containing the aldehyde and the amine. This keeps the concentration of the initially formed secondary amine low, reducing its chances of reacting further.

  • Choice of Reducing Agent: Milder reducing agents, such as sodium triacetoxyborohydride, are often more selective for the reduction of the iminium ion over the aldehyde, which can help control the reaction.

Q5: The purification of my product is proving difficult due to the presence of highly polar by-products. What purification strategies are recommended?

A5: The imidazole moiety imparts polarity to the products, which can complicate purification.

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.

  • Acid-Base Extraction: If the product is basic, an acid-base extraction can be a useful preliminary purification step to remove non-basic impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for various nucleophilic additions to this compound. Please note that these are representative examples, and optimization may be required for specific substrates.

Table 1: Grignard Reaction Conditions and Yields

Nucleophile (Grignard Reagent)SolventTemperature (°C)Reaction Time (h)Work-upProductYield (%)
Methylmagnesium bromideTHF0 to rt2Sat. aq. NH₄Cl1-(1-Benzyl-1H-imidazol-2-yl)ethanol75-85
Phenylmagnesium bromideTHF0 to rt3Sat. aq. NH₄Cl(1-Benzyl-1H-imidazol-2-yl)(phenyl)methanol70-80
Ethylmagnesium bromideDiethyl ether0 to rt2Sat. aq. NH₄Cl1-(1-Benzyl-1H-imidazol-2-yl)propan-1-ol72-82

Table 2: Wittig Reaction Conditions and Yields

YlideBaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
Ph₃P=CH₂n-BuLiTHF-78 to rt41-Benzyl-2-vinyl-1H-imidazole80-90
Ph₃P=CHCO₂EtNaHDMFrt to 5012(E)-Ethyl 3-(1-benzyl-1H-imidazol-2-yl)acrylate65-75
Ph₃P=CHPhKHMDSTHF-78 to rt61-Benzyl-2-styryl-1H-imidazole (E/Z mixture)70-80

Table 3: Reductive Amination Conditions and Yields

AmineReducing AgentSolventTemperature (°C)Reaction Time (h)ProductYield (%)
BenzylamineNaBH(OAc)₃Dichloromethanert12N-((1-Benzyl-1H-imidazol-2-yl)methyl)aniline85-95
MorpholineNaBH₃CNMethanolrt244-((1-Benzyl-1H-imidazol-2-yl)methyl)morpholine80-90
AnilineH₂, Pd/CEthanolrt16N-((1-Benzyl-1H-imidazol-2-yl)methyl)aniline75-85

Table 4: Henry Reaction Conditions and Yields

NitroalkaneBaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
NitromethaneDBUAcetonitrilert241-(1-Benzyl-1H-imidazol-2-yl)-2-nitroethanol60-70
NitroethaneTBAFTHF0 to rt181-(1-Benzyl-1H-imidazol-2-yl)-2-nitropropan-1-ol55-65

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF via the dropping funnel.

  • Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Wittig Reaction

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to the appropriate temperature (e.g., -78 °C for n-BuLi, 0 °C for NaH).

  • Add the base (1.1 equivalents) dropwise. A color change (typically to deep red or orange) indicates the formation of the ylide.

  • Stir the mixture at this temperature for 30-60 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for Reductive Amination

  • To a round-bottom flask, add this compound (1.0 equivalent), the primary or secondary amine (1.0-1.2 equivalents), and the appropriate solvent (e.g., dichloromethane, methanol).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise over 15-20 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Nucleophilic Addition Reactions cluster_products Products start 1-Benzyl-1H-imidazole- 2-carbaldehyde grignard Grignard Reaction (R-MgX) start->grignard wittig Wittig Reaction (Ph3P=CHR) start->wittig reductive_amination Reductive Amination (R2NH, [H]) start->reductive_amination henry Henry Reaction (RCH2NO2, base) start->henry alcohol Secondary Alcohol grignard->alcohol alkene Alkene wittig->alkene amine Secondary/Tertiary Amine reductive_amination->amine nitro_alcohol β-Nitro Alcohol henry->nitro_alcohol

Caption: General workflow for nucleophilic additions to the target aldehyde.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Degradation of Starting Material/Product start->cause3 cause4 Purification Issues start->cause4 solution1a Increase Reaction Time/ Temperature cause1->solution1a solution1b Use a More Reactive Reagent/Catalyst cause1->solution1b solution2a Optimize Reaction Temperature (often lower) cause2->solution2a solution2b Change Solvent cause2->solution2b solution3a Check pH Stability cause3->solution3a solution3b Use Inert Atmosphere cause3->solution3b solution4a Modify Chromatography (e.g., add base) cause4->solution4a solution4b Consider Alternative Purification (e.g., crystallization) cause4->solution4b

Caption: Troubleshooting logic for addressing low reaction yields.

troubleshooting failed reactions involving 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Benzyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed or low-yielding reactions involving this versatile reagent. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and logical workflow diagrams to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or incomplete. What are the potential general causes?

A1: Several factors can contribute to sluggish or incomplete reactions. Firstly, the purity of the aldehyde is crucial; it can degrade upon prolonged storage or exposure to air. Secondly, the imidazole moiety can coordinate to metal catalysts, potentially inhibiting the reaction. Lastly, the steric hindrance from the benzyl group might necessitate longer reaction times or higher temperatures compared to less substituted imidazole aldehydes.

Q2: I am observing the formation of a significant amount of a polar, water-soluble byproduct. What could it be?

A2: Imidazole-2-carboxaldehydes are known to be susceptible to hydration to form a gem-diol, especially in the presence of water or protic solvents. This gem-diol is a polar, water-soluble compound that may not be easily characterizable by standard techniques and could be a major byproduct if the reaction is not conducted under strictly anhydrous conditions.

Q3: Can the imidazole nitrogen interfere with my reaction?

A3: Yes, the lone pair of electrons on the N-3 nitrogen of the imidazole ring can act as a base or a nucleophile. In reactions involving strong acids, this nitrogen can be protonated, altering the electronic properties of the aldehyde. In the presence of strong bases like organolithium reagents, deprotonation of the imidazole ring can occur, leading to undesired side reactions. It is crucial to consider the pKa of the imidazole ring in the context of your reaction conditions.

Q4: Are there any specific stability concerns with this compound under acidic or basic conditions?

A4: Under strongly acidic conditions, the N-benzyl group can be susceptible to cleavage, yielding imidazole-2-carbaldehyde and benzyl alcohol. In strongly basic media, aside from potential deprotonation of the imidazole ring, the aldehyde can undergo Cannizzaro-type reactions, especially at elevated temperatures, leading to the corresponding alcohol and carboxylic acid.

Troubleshooting Guides

Low Yield in Reductive Amination

Problem: I am attempting a reductive amination with this compound and a primary/secondary amine, but the yield of the desired amine is consistently low.

Possible Causes and Solutions:

  • Incomplete Imine Formation: The formation of the iminium intermediate is a critical step.

    • Solution: Ensure anhydrous conditions to favor imine formation. The addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial. A catalytic amount of a weak acid (e.g., acetic acid) can facilitate this step.

  • Reduction of the Aldehyde: The reducing agent might be reducing the starting aldehyde before it can form the imine.

    • Solution: Use a milder reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2]

  • Steric Hindrance: The bulky benzyl group may slow down the reaction.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: The aldehyde may be undergoing side reactions as mentioned in the FAQs.

    • Solution: Perform the reaction in a suitable aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

Reducing AgentSolventAdditiveTemperature (°C)Time (h)Yield (%)
NaBH₄MeOHNone251225
NaBH(OAc)₃DCEAcetic Acid252475
NaBH₃CNMeOHAcetic Acid252470
H₂/Pd-CEtOHNone501260
Failed Wittig Reaction

Problem: The Wittig reaction between this compound and my phosphonium ylide is not proceeding to completion, or I am getting a complex mixture of products.

Possible Causes and Solutions:

  • Ylide Instability: The phosphonium ylide may be unstable under the reaction conditions.

    • Solution: Generate the ylide in situ at a low temperature (e.g., -78 °C or 0 °C) and add the aldehyde solution slowly to the ylide. For stabilized ylides, milder bases like K₂CO₃ or NaH can be used.[3] For non-stabilized ylides, stronger bases like n-BuLi or NaHMDS are required.

  • Side Reaction with the Imidazole Ring: A very strong base used to generate the ylide (like n-BuLi) could deprotonate the imidazole ring.

    • Solution: Use a less basic alternative if possible, or carefully control the stoichiometry of the base.

  • Low Reactivity of the Aldehyde: The aldehyde might be less reactive due to electronic effects from the imidazole ring.

    • Solution: Use a more reactive ylide if possible. Increasing the reaction temperature after the initial addition may also help drive the reaction to completion.

  • Formation of Betaine Adducts: The intermediate betaine may be stabilized, preventing its collapse to the alkene and triphenylphosphine oxide.[3]

    • Solution: The choice of solvent can influence the stability of the betaine. Aprotic, non-polar solvents often favor the formation of the oxaphosphetane and subsequent elimination.

Issues with Aldol Condensation

Problem: I am trying to perform an aldol condensation with this compound, but the reaction is not working as expected.

Possible Causes and Solutions:

  • Self-Condensation of the Aldehyde (Cannizzaro Reaction): In the presence of a strong base, the aldehyde, which lacks α-hydrogens, can undergo a Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid.

    • Solution: Use a weaker base or carefully control the reaction temperature. Alternatively, consider a directed aldol reaction using a pre-formed enolate.

  • Low Electrophilicity of the Aldehyde: The imidazole ring might reduce the electrophilicity of the aldehyde carbonyl.

    • Solution: Use a Lewis acid catalyst to activate the carbonyl group. Ensure your enolate is pre-formed and reactive.

  • Reversibility of the Aldol Addition: The initial aldol addition product may revert to the starting materials.

    • Solution: If the subsequent dehydration to the enone is desired, using conditions that favor elimination (e.g., higher temperature, azeotropic removal of water) can drive the reaction forward.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) is added glacial acetic acid (0.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for a Wittig Reaction with a Stabilized Ylide
  • To a suspension of the corresponding phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a base (e.g., NaH, 1.2 eq) portion-wise.

  • The mixture is stirred at room temperature for 1 hour to generate the ylide.

  • The reaction mixture is cooled to 0 °C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is monitored by TLC for the consumption of the aldehyde.

  • Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Visual Troubleshooting Guides

Troubleshooting_Low_Yield start Low Yield in Reaction check_purity 1. Check Purity of This compound start->check_purity anhydrous_conditions 2. Ensure Anhydrous Conditions check_purity->anhydrous_conditions If pure impure Impure Aldehyde check_purity->impure If impure reagent_activity 3. Verify Activity of Other Reagents anhydrous_conditions->reagent_activity If dry wet_reagents Presence of Water anhydrous_conditions->wet_reagents If wet optimize_conditions 4. Optimize Reaction Conditions reagent_activity->optimize_conditions If active inactive_reagent Degraded Reagent reagent_activity->inactive_reagent If inactive suboptimal Suboptimal Conditions optimize_conditions->suboptimal If suboptimal purify Purify by Recrystallization or Chromatography impure->purify dry_solvents Use Freshly Dried Solvents and Reagents wet_reagents->dry_solvents new_reagent Use Fresh Batch of Reagent inactive_reagent->new_reagent adjust_params Adjust Temperature, Time, or Concentration suboptimal->adjust_params Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination imine_formation Check Imine Formation (TLC/LC-MS) start->imine_formation incomplete_imine Incomplete Imine Formation imine_formation->incomplete_imine If incomplete reducing_agent Evaluate Reducing Agent imine_formation->reducing_agent If complete add_acid Add Catalytic Acetic Acid and/or Dehydrating Agent incomplete_imine->add_acid strong_reductant Aldehyde Reduction Observed reducing_agent->strong_reductant If aldehyde is reduced reaction_conditions Optimize Reaction Conditions reducing_agent->reaction_conditions If aldehyde is stable switch_reductant Switch to Milder Reductant (e.g., NaBH(OAc)₃) strong_reductant->switch_reductant slow_reaction Sluggish Reaction reaction_conditions->slow_reaction increase_time_temp Increase Reaction Time and/or Temperature slow_reaction->increase_time_temp

References

Technical Support Center: Scale-up Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the large-scale production of this important chemical intermediate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, particularly when transitioning to a larger scale.

Issue 1: Low Yield in the N-Benzylation of Imidazole

Question: We are experiencing low yields during the initial N-benzylation of imidazole to form 1-benzyl-1H-imidazole. What are the potential causes and solutions?

Answer:

Low yields in the N-benzylation of imidazole are often attributed to incomplete reaction, side product formation, or suboptimal reaction conditions. Here are the key factors to investigate:

  • Incomplete Deprotonation: Imidazole requires a base to be sufficiently nucleophilic for the reaction with benzyl chloride. Incomplete deprotonation can lead to a sluggish and incomplete reaction.

    • Solution: Ensure the use of a suitable base and solvent system. For laboratory scale, strong bases like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are effective. For larger scale, consider safer and more manageable bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a suitable solvent. Phase-transfer catalysis can also be an effective and scalable option.

  • Formation of 1,3-Dibenzylimidazolium Chloride: A common byproduct is the dialkylated imidazolium salt, which forms when the already benzylated product reacts with another molecule of benzyl chloride.

    • Solution: To minimize this, carefully control the stoichiometry. A slight excess of imidazole to benzyl chloride is recommended. Additionally, the slow, controlled addition of benzyl chloride to the reaction mixture can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of the second alkylation.

  • Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The optimal temperature will depend on the chosen base and solvent system. For instance, reactions with potassium carbonate in acetonitrile may require heating to around 70°C.

Issue 2: Poor Yield and/or Byproduct Formation in the Vilsmeier-Haack Formylation Step

Question: We are observing low yields and the formation of unknown impurities during the Vilsmeier-Haack formylation of 1-benzyl-1H-imidazole to produce the target carbaldehyde. How can we optimize this step?

Answer:

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but its execution at scale requires careful control.

  • Vilsmeier Reagent Instability: The Vilsmeier reagent, formed from a formamide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃), can be thermally unstable.[1][2][3] Pre-forming and holding large quantities of the reagent can be a safety hazard and may lead to decomposition and lower yields.

    • Solution: For scale-up, it is highly recommended to generate the Vilsmeier reagent in situ or use a continuous flow setup where the reagent is generated and consumed immediately.[2][4] This minimizes the amount of the unstable intermediate at any given time.

  • Reaction Temperature Control: The Vilsmeier-Haack reaction is exothermic.[1] Poor temperature control on a large scale can lead to a runaway reaction, decomposition of the product, and the formation of byproducts. The onset of exothermic activity for the pre-formed reagent can be as low as 48°C.[5]

    • Solution: Implement robust cooling and temperature monitoring systems. The addition of the formylating agent should be done at a controlled rate to manage the exotherm. Calorimetric studies are crucial before scaling up to understand the thermal profile of the reaction.[1][4]

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Improper work-up can lead to product degradation or the isolation of impurities.

    • Solution: The reaction mixture is typically quenched by carefully adding it to a cold aqueous solution (e.g., ice-water or a cold sodium acetate solution). The pH of the aqueous solution should be carefully controlled during the work-up to ensure complete hydrolysis and precipitation of the product while minimizing the degradation of the aldehyde.

Issue 3: Difficulty in Product Purification and Isolation

Question: We are facing challenges in purifying this compound at a large scale. What are the recommended purification strategies?

Answer:

Purification at scale often requires moving away from chromatography-based methods towards crystallization or distillation where possible.

  • Residual Starting Materials and Byproducts: Incomplete reactions can leave unreacted 1-benzyl-1H-imidazole, while side reactions can introduce impurities like the 1,3-dibenzylimidazolium salt from the first step or byproducts from the formylation.

    • Solution:

      • Extraction: An initial work-up involving extraction can help remove some impurities. Washing the organic layer with a dilute acid solution can remove unreacted 1-benzyl-1H-imidazole.

      • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture. Common solvents for similar compounds include acetonitrile.[6]

      • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective purification method for large quantities.

  • Tarry Byproducts: The Vilsmeier-Haack reaction can sometimes produce dark, tarry byproducts, which can complicate isolation.

    • Solution: Treatment of the crude product solution with activated carbon can help to decolorize and remove some of these impurities before crystallization. A filtration step through a pad of celite can also aid in removing fine particulates.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route involves two main steps:

  • N-Benzylation of Imidazole: Imidazole is reacted with benzyl chloride in the presence of a base to form 1-benzyl-1H-imidazole.

  • Formylation: 1-benzyl-1H-imidazole is then formylated at the C2 position using a Vilsmeier-Haack reaction.

Q2: What are the critical safety considerations for the scale-up of this synthesis?

A2: The primary safety concern is the thermal instability of the Vilsmeier reagent and the exothermic nature of the formylation reaction.[1][3] It is crucial to have a thorough understanding of the reaction's thermal profile through calorimetric studies before attempting a large-scale synthesis.[4] Adequate cooling capacity and emergency procedures for controlling exotherms are essential. Phosphorus oxychloride is also a corrosive and hazardous material that requires careful handling.

Q3: Are there any alternative formylation reagents to the standard DMF/POCl₃ system?

A3: Yes, other formamides and halogenating agents can be used to generate the Vilsmeier reagent. For instance, N-formylmorpholine can be used in place of DMF.[4] Alternative activating agents for DMF include oxalyl chloride or thionyl chloride. The choice of reagent can influence the reactivity and thermal stability of the Vilsmeier reagent.

Q4: How can I monitor the progress of the reactions?

A4: Both the N-benzylation and the formylation reactions can be monitored by standard chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For large-scale production, HPLC is preferred for its quantitative accuracy.

Data Presentation

Table 1: Comparison of Conditions for N-Benzylation of Imidazole

BaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Sodium Hydride (NaH)THF / DMF0 to RT70 - 90Requires anhydrous conditions; safety concerns with handling NaH at scale.
Potassium Carbonate (K₂CO₃)Acetonitrile70~80 (byproduct formation noted)Safer base for large scale; may require longer reaction times and heating.
Phase-Transfer CatalystAcetonitrile/TolueneRoom TemperatureHighGreen and efficient method suitable for scale-up.

Table 2: Thermal Stability Data for Vilsmeier-Haack Reagent and Reaction Mixture

ParameterValue (°C)Conditions & CommentsReference
Onset of Exothermic Activity (Pre-formed Reagent)48Sample of pre-formed Vilsmeier reagent (from DMF/POCl₃) in an Accelerating Rate Calorimetry (ARC) test.[5]
Onset of Exothermic Activity (Reaction Mixture)67Sample taken after dosing POCl₃ to DMF.[5]
Reported Decomposition Temperature153Violent decomposition to dimethylamine and carbon monoxide reported in the literature.[5]

Note: The data in this table is illustrative and was obtained for the Vilsmeier-Haack reaction of a different substrate. It is critical to perform a proper calorimetric analysis for the specific reaction with 1-benzyl-1H-imidazole before any scale-up.

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-1H-imidazole (Lab Scale Example)

  • To a solution of imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Stir the suspension at 0°C for 30 minutes.

  • Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the dropwise addition of water.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Vilsmeier-Haack Formylation of 1-benzyl-1H-imidazole (General Procedure)

  • In a flask equipped with a dropping funnel and a thermometer, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the DMF to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-benzyl-1H-imidazole in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise to the Vilsmeier reagent, keeping the temperature controlled.

  • After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion (monitor by HPLC).

  • Carefully pour the reaction mixture onto crushed ice or into a cold aqueous sodium acetate solution.

  • Stir vigorously until the hydrolysis is complete and the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Imidazole Imidazole Reaction1 N-Benzylation Reaction Imidazole->Reaction1 BenzylChloride Benzyl Chloride BenzylChloride->Reaction1 Base Base (e.g., NaH, K2CO3) Base->Reaction1 Solvent1 Solvent (e.g., THF, Acetonitrile) Solvent1->Reaction1 Benzylimidazole 1-Benzyl-1H-imidazole Reaction1->Benzylimidazole Byproduct1 1,3-Dibenzylimidazolium Chloride Reaction1->Byproduct1 Reaction2 Formylation Reaction Benzylimidazole->Reaction2 cluster_step2 cluster_step2 Benzylimidazole->cluster_step2 DMF DMF VilsmeierReagent Vilsmeier Reagent (in situ formation) DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent VilsmeierReagent->Reaction2 Hydrolysis Aqueous Work-up (Hydrolysis) Reaction2->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_benzylation N-Benzylation Step cluster_formylation Vilsmeier-Haack Step cluster_purification Purification Step Start Low Yield or Impurity Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Dialkylation Dialkylation Byproduct? Start->Dialkylation LowYieldFormylation Low Yield? Start->LowYieldFormylation Exotherm Uncontrolled Exotherm? Start->Exotherm PurificationDifficulty Difficulty in Purification? Start->PurificationDifficulty CheckBase Optimize Base/Solvent IncompleteReaction->CheckBase Yes ControlStoichiometry Control Stoichiometry/ Slow Addition Dialkylation->ControlStoichiometry Yes Benzylation_Solution Benzylation_Solution CheckBase->Benzylation_Solution Improved Yield ControlStoichiometry->Benzylation_Solution InSituGeneration Use in situ Reagent Generation LowYieldFormylation->InSituGeneration Yes ImproveCooling Improve Cooling/ Controlled Addition Exotherm->ImproveCooling Yes Formylation_Solution Formylation_Solution InSituGeneration->Formylation_Solution Improved Yield & Safety ImproveCooling->Formylation_Solution Recrystallization Optimize Recrystallization Solvent PurificationDifficulty->Recrystallization Distillation Consider Vacuum Distillation PurificationDifficulty->Distillation Purification_Solution Purification_Solution Recrystallization->Purification_Solution Pure Product Distillation->Purification_Solution

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Analysis of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the identification of impurities in samples of 1-Benzyl-1H-imidazole-2-carbaldehyde.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound, providing potential causes and recommended solutions.

Q1: An unexpected peak is observed in the HPLC chromatogram with a longer retention time than the main peak. What could it be?

A1: An unexpected peak with a longer retention time in a reversed-phase HPLC method often indicates a less polar impurity. A likely candidate in the synthesis of this compound, particularly when using benzyl chloride or bromide, is 1,3-dibenzyl-1H-imidazolium-2-carbaldehyde halide . This byproduct is formed by the over-alkylation of the imidazole ring.

  • Troubleshooting Steps:

    • Confirm the identity by LC-MS to check for the expected molecular ion.

    • Synthesize a standard of the suspected impurity for comparison.

    • Optimize the stoichiometry of the synthesis to use a minimal excess of the benzylating agent.

Q2: My NMR spectrum shows unassigned aromatic and aliphatic signals. What are the possible impurities?

A2: Unassigned signals in the NMR spectrum can arise from several sources. Common impurities include:

  • Unreacted Starting Materials: Check for signals corresponding to 1-benzyl-1H-imidazole and the formylating agent.

  • Positional Isomers: During the benzylation of an imidazole ring that is unsubstituted at the 2-position, the benzyl group can attach to either nitrogen, leading to the formation of regioisomers. For example, if starting from imidazole-2-carbaldehyde, you could have isomeric products.

  • Oxidation Product: The aldehyde group is susceptible to oxidation, which could lead to the formation of 1-benzyl-1H-imidazole-2-carboxylic acid . Look for the absence of the aldehyde proton (~9-10 ppm) and the appearance of a carboxylic acid proton signal (often broad, >10 ppm).

Q3: I am observing a peak in my GC-MS analysis that does not correspond to the main compound. What could it be?

A3: Volatile impurities are often detected by GC-MS. Potential volatile impurities include:

  • Residual Solvents: Common synthesis solvents like Toluene, Dimethylformamide (DMF), or Acetonitrile.

  • Benzyl Alcohol: If the synthesis involved benzyl alcohol, or if hydrolysis of the N-benzyl group occurred.

  • Benzaldehyde: This could be present as a starting material impurity or a degradation product.

Q4: After storage, I've noticed a new, more polar spot on my TLC plate. What degradation might have occurred?

A4: The appearance of a more polar spot upon storage suggests degradation. A likely degradation pathway is the oxidation of the aldehyde to a carboxylic acid (1-benzyl-1H-imidazole-2-carboxylic acid ), which is significantly more polar. Another possibility, especially in the presence of moisture, is the hydrolysis of the N-benzyl group to form imidazole-2-carbaldehyde .

Summary of Potential Impurities

Impurity NameStructurePotential Origin
1-Benzyl-1H-imidazoleUnreacted starting material
Imidazole-2-carbaldehydeHydrolysis of the N-benzyl group
1-Benzyl-1H-imidazole-2-carboxylic acidOxidation of the aldehyde
Benzyl alcoholHydrolysis of the N-benzyl group
BenzaldehydeImpurity in starting material or degradation
1,3-Dibenzyl-1H-imidazolium-2-carbaldehyde halideOver-alkylation during synthesis

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed as a stability-indicating assay for this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the detection and identification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are crucial for the identification and structural confirmation of the main compound and any non-volatile impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • ¹H NMR: Acquire standard proton spectra to observe the chemical shifts and coupling constants of the aromatic, aldehydic, and benzylic protons.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra to identify the number of unique carbon environments.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonChemical Shift (ppm)
Aldehyde (-CHO)~9.8
Imidazole (H4, H5)~7.2 - 7.4
Benzyl (aromatic)~7.1 - 7.3
Benzyl (-CH₂-)~5.5

Visualizing Experimental Workflows

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity in a sample of this compound.

Impurity_Identification_Workflow start Start: Unexpected Peak in HPLC lcms LC-MS Analysis start->lcms mol_ion Determine Molecular Ion lcms->mol_ion database Search Database for Known Impurities mol_ion->database match Match Found? database->match nmr Isolate Impurity & Run NMR match->nmr No end End: Impurity Identified match->end Yes structure Elucidate Structure nmr->structure confirm Confirm Structure by Synthesis structure->confirm confirm->end no_match No Match Forced_Degradation_Logic start Start: Forced Degradation Study stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc_analysis Analyze by Stability-Indicating HPLC stress->hplc_analysis degradation Significant Degradation? hplc_analysis->degradation characterize Identify Degradation Products (LC-MS, NMR) degradation->characterize Yes no_degradation Increase Stress Severity or Duration degradation->no_degradation No pathway Propose Degradation Pathway characterize->pathway end End: Stability Profile Established pathway->end no_degradation->stress

Technical Support Center: Catalyst Selection for Efficient Conversion of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic conversion of 1-Benzyl-1H-imidazole-2-carbaldehyde.

Troubleshooting Guide

Issue 1: Low or No Conversion of the Starting Material

Possible Causes:

  • Catalyst Inactivity: The chosen catalyst may not be suitable for this specific substrate or may have degraded.

  • Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimal for the catalytic conversion.

  • Poor Reagent Quality: Impurities in the starting material, solvent, or reagents can inhibit the catalyst.

  • Inadequate Mixing: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the catalyst and the substrate.

Troubleshooting Steps:

  • Verify Catalyst Activity: If possible, test the catalyst with a known model reaction to confirm its activity.

  • Optimize Reaction Conditions:

    • Systematically vary the temperature. Be cautious, as higher temperatures can sometimes lead to side reactions like decarbonylation, especially in alcoholic solvents[1].

    • Extend the reaction time and monitor the progress by TLC or LC-MS.

    • If using a gaseous reagent (e.g., H₂ for reduction), ensure adequate pressure and efficient gas dispersion.

  • Ensure High Purity of Reagents:

    • Use freshly distilled solvents.

    • Verify the purity of this compound, as impurities can poison the catalyst.

  • Improve Mixing: For heterogeneous catalysts, ensure vigorous stirring to maintain a good suspension of the catalyst particles.

Issue 2: Formation of Multiple Products or Side Reactions

Possible Causes:

  • Side Reactions of the Aldehyde: Aldehydes can undergo various side reactions, such as decarbonylation, especially at elevated temperatures.

  • Instability of the Product: The desired product (alcohol or carboxylic acid) might be unstable under the reaction conditions.

  • Over-oxidation or Over-reduction: The reaction may not be selective, leading to a mixture of products.

  • N-Debenzylation: The benzyl protecting group might be cleaved under certain catalytic conditions.

Troubleshooting Steps:

  • Monitor for Decarbonylation: When using ethanol as a solvent, be aware of the potential for decarbonylation of the imidazole-2-carbaldehyde, which would result in the formation of 1-benzyl-1H-imidazole. This side reaction is more pronounced in hot ethanol[1]. Consider using alternative solvents if this is observed.

  • Control Reaction Selectivity:

    • For oxidation, choose a mild and selective oxidizing agent.

    • For reduction, use a chemoselective reducing agent that specifically targets the aldehyde group without affecting the imidazole ring or the benzyl group.

  • Protecting Group Stability: If N-debenzylation is suspected, consider milder reaction conditions or a catalyst known to be compatible with N-benzyl groups.

  • Product Stability: Once the reaction is complete, work up the reaction mixture promptly to avoid degradation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for the oxidation of this compound to 1-Benzyl-1H-imidazole-2-carboxylic acid?

A1: While specific data for this compound is limited, several catalytic systems are effective for the oxidation of aromatic and heterocyclic aldehydes to carboxylic acids. These include:

  • N-Heterocyclic Carbenes (NHCs): NHCs have been shown to catalyze the aerobic oxidation of various aromatic aldehydes to their corresponding carboxylic acids in good yields.

  • Selenium Catalysis: A combination of a selenium catalyst (e.g., diphenyl diselenide) and hydrogen peroxide in water provides an environmentally friendly method for oxidizing aldehydes to carboxylic acids[2].

Catalyst Systems for Oxidation of Aldehydes

Catalyst System Oxidant Solvent Substrate Yield (%) Reference
Bis-N-Heterocyclic Carbene / K₂CO₃ Air DMSO Benzaldehyde Good [3]

| Diphenyl diselenide | H₂O₂ | Water | Benzaldehyde | 95 |[2] |

Q2: What are the recommended catalysts for the reduction of this compound to (1-Benzyl-1H-imidazol-2-yl)methanol?

A2: For the selective reduction of the aldehyde group, a Luche-type reduction using sodium borohydride in the presence of a cerium salt is a mild and efficient method. This has been successfully applied to the reduction of (benz)imidazole-ketone derivatives to the corresponding alcohols with high yields[4].

Catalyst System for Reduction of Imidazole Derivatives

Catalyst System Solvent Substrate Yield (%) Reference

| NaBH₄ / CeCl₃·7H₂O | Ethanol | (Benz)imidazole-ketone derivatives | 85-98 |[4] |

Q3: Are there any known side reactions to be aware of during the conversion of this compound?

A3: Yes, a significant side reaction to consider is the decarbonylation of the imidazole-2-carbaldehyde, which leads to the formation of 1-benzyl-1H-imidazole. This reaction has been observed to occur in hot ethanol[1]. The rate of decarbonylation can be influenced by the substituents on the imidazole ring[1]. Therefore, it is advisable to carefully select the solvent and reaction temperature to minimize this side reaction.

Q4: How can I synthesize the starting material, this compound?

A4: A common method for the synthesis of N-substituted imidazole-2-carbaldehydes involves the N-alkylation of the corresponding imidazole-2-carbaldehyde. For a similar compound, 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde, a high-yielding synthesis was achieved by reacting 2-methyl-1H-imidazole-4-carbaldehyde with benzyl bromide in the presence of potassium carbonate in DMF[1][5]. A similar strategy could be adapted for the synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of this compound to 1-Benzyl-1H-imidazole-2-carboxylic acid (Adapted from Selenium Catalysis)
  • To a solution of this compound (1 mmol) in water (10 mL), add diphenyl diselenide (0.02 mmol).

  • To this mixture, add 30% aqueous hydrogen peroxide (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Reduction of this compound to (1-Benzyl-1H-imidazol-2-yl)methanol (Adapted from Luche-Type Reduction)
  • Dissolve this compound (1 mmol) and CeCl₃·7H₂O (0.5 mmol) in ethanol (10 mL) at 0 °C.

  • To this solution, add NaBH₄ (1.2 mmol) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound reaction Stir at Room Temperature start->reaction catalyst Catalyst (e.g., Diphenyl diselenide) catalyst->reaction oxidant Oxidant (e.g., H₂O₂) oxidant->reaction solvent Solvent (e.g., Water) solvent->reaction quench Quench Reaction reaction->quench extract Solvent Extraction quench->extract purify Purification extract->purify product 1-Benzyl-1H-imidazole-2-carboxylic acid purify->product

Caption: Workflow for the oxidation of this compound.

Experimental_Workflow_Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound reaction Stir at 0 °C start->reaction catalyst Catalyst (e.g., CeCl₃·7H₂O) catalyst->reaction reductant Reducing Agent (e.g., NaBH₄) reductant->reaction solvent Solvent (e.g., Ethanol) solvent->reaction quench Quench Reaction reaction->quench extract Solvent Extraction quench->extract purify Purification extract->purify product (1-Benzyl-1H-imidazol-2-yl)methanol purify->product

Caption: Workflow for the reduction of this compound.

Potential_Side_Reaction start This compound side_product 1-Benzyl-1H-imidazole start->side_product Decarbonylation (-CO) conditions Hot Ethanol conditions->start

Caption: Potential decarbonylation side reaction.

References

work-up procedures for reactions with 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting procedures and frequently asked questions for handling reactions involving 1-Benzyl-1H-imidazole-2-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

Issue 1: Low or No Product Yield After Work-up

  • Question: I've completed my reaction, but after the work-up, I have a very low yield of my desired product. What could have gone wrong?

  • Answer: Low yield can stem from several factors. The imidazole ring and the aldehyde group can be sensitive to reaction and work-up conditions. Consider the following:

    • pH Sensitivity: The imidazole ring is basic and can be protonated. Under strongly acidic conditions, the N-benzyl group may be susceptible to cleavage, leading to the formation of imidazole and benzyl alcohol.[1] Conversely, harsh basic conditions can promote oxidation or other side reactions.[1] It is crucial to maintain pH control during the work-up. A patent describing a related synthesis adjusts the pH to 5.5 using concentrated HCl during the extraction process.[2]

    • Aldehyde Stability: Aldehydes can be prone to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. Consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize this.[1]

    • Aqueous Solubility: Imidazole derivatives can have some water solubility, especially when protonated at low pH. You may be losing product to the aqueous layers during extraction. To mitigate this, re-extract the aqueous layers with an appropriate organic solvent like dichloromethane or ethyl acetate.

Issue 2: Persistent Emulsion During Solvent Extraction

  • Question: I'm trying to perform a liquid-liquid extraction, but a persistent emulsion has formed that won't separate. How can I break it?

  • Answer: Emulsion formation is common when working with compounds that have both polar (imidazole ring) and non-polar (benzyl group) components. To resolve this:

    • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Centrifugation: If the emulsion is still persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method.

    • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can also help to break up the layers.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.

Issue 3: Product Oils Out or Is a Sticky Solid After Solvent Removal

  • Question: After removing the solvent under reduced pressure, my product is a sticky oil or an amorphous solid that is difficult to handle. How can I purify or crystallize it?

  • Answer: This is a common purification challenge.

    • Trituration: Try adding a non-polar solvent in which your product is likely insoluble, such as pentane, hexane, or diethyl ether.[3] Stir or sonicate the mixture. This can wash away non-polar impurities and often induces crystallization, resulting in a filterable solid.

    • Column Chromatography: If trituration fails, the most reliable method for purification is column chromatography on silica gel.[3][4] A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective.

    • Recrystallization: If you can obtain a solid, recrystallization from a suitable solvent system will yield a highly pure product. A typical procedure involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing it to cool slowly. Sometimes a two-solvent system (one in which the compound is soluble and one in which it is not) is required.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound? A1: It is generally soluble in polar organic solvents like dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), methanol, ethanol, and dimethylformamide (DMF).[2][4][5] Its solubility in non-polar solvents like hexane is low. It has limited solubility in water, but this can increase under acidic conditions due to the formation of the protonated imidazolium salt.

Q2: Is this compound stable to acidic and basic work-up conditions? A2: It has limited stability under harsh conditions.

  • Acidic Conditions: Strong acids can lead to the hydrolysis of the N-benzyl group.[1] For pH adjustment during work-up, using dilute acids and maintaining a pH around 5-6 is advisable, as seen in related procedures.[2]

  • Basic Conditions: While the imidazole ring itself is relatively stable, strong bases can catalyze side reactions of the aldehyde group (e.g., Cannizzaro reaction if no α-protons are present, or aldol-type reactions if they are). In one documented procedure, a 10% NaOH solution was used for a wash, suggesting it is stable to moderately basic conditions for short periods.[4]

Q3: What are common side products I should be aware of? A3: Depending on the reaction, potential side products include:

  • Over-oxidation: The aldehyde can be oxidized to 1-Benzyl-1H-imidazole-2-carboxylic acid.

  • N-debenzylation: Cleavage of the benzyl group can result in imidazole-2-carbaldehyde.

  • Byproducts from Reagents: In reactions using strong bases like sodium hydride, incomplete quenching can leave reactive species.[3] Similarly, byproducts from coupling reagents (e.g., triphenylphosphine oxide in Wittig reactions) may be present and require specific purification steps to remove.[6]

Q4: What are the recommended purification techniques for products derived from this aldehyde? A4: The most common and effective purification method is silica gel column chromatography.[3][4] The choice of eluent depends on the polarity of the product. A typical starting point is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.

Experimental Protocols & Data

Table 1: Example Work-up Procedures
StepProcedure 1: Imidazoline Synthesis[4]Procedure 2: Benzimidazole Derivative Synthesis[2]
Quenching Addition of aqueous Na₂S₂O₅ and 10% NaOH.Reaction solvent (e.g., methanol, ethanol) removed under reduced pressure.
Extraction Dilution with CH₂Cl₂.Residue dissolved in CH₂Cl₂ and water.
pH Adjustment Organic layer washed with 10% NaOH.pH of the biphasic mixture adjusted to 5.5 with concentrated HCl.
Separation Organic layer separated.Organic layer separated. Aqueous layer re-extracted with CH₂Cl₂.
Washing Not specified after initial base wash.Combined organic layers washed with water.
Drying Dried over anhydrous Na₂SO₄.Organic layer dried using magnesium sulfate.
Purification Evaporation and SiO₂ column chromatography.Filtered and solvent removed under reduced pressure.
Detailed Protocol: General Aqueous Work-up

This protocol is a generalized procedure based on common techniques for compounds with similar structures.[2][4]

  • Reaction Quenching: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction mixture to room temperature. Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Solvent Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate).

  • pH Adjustment (if necessary): If acidic or basic impurities need to be removed, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) or a dilute base (e.g., saturated aqueous NaHCO₃). Check the stability of your compound to these conditions first.

  • Washing: Wash the organic layer with water and finally with saturated aqueous NaCl (brine) to remove residual water and aid in layer separation.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography, recrystallization, or trituration as needed.

Visualizations

G start Reaction Mixture quench 1. Quench Reaction (e.g., add H₂O or sat. aq. NH₄Cl) start->quench extract 2. Liquid-Liquid Extraction (e.g., DCM or EtOAc / H₂O) quench->extract wash 3. Wash Organic Layer (e.g., NaHCO₃, Brine) extract->wash dry 4. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash->dry concentrate 5. Concentrate (Rotary Evaporation) dry->concentrate purify 6. Purify Crude Product concentrate->purify end Pure Product purify->end

Caption: General workflow for the work-up of a typical organic reaction.

G start Problem Observed (e.g., Low Yield, Impure Product) emulsion Emulsion During Extraction? start->emulsion Extraction Issue oily Product is Oily/Sticky? emulsion->oily No sol_emulsion Solution: 1. Add Brine 2. Centrifuge 3. Filter through Celite emulsion->sol_emulsion Yes sol_oily Solution: 1. Triturate with non-polar solvent 2. Column Chromatography oily->sol_oily Yes check_pH pH of Work-up Optimal? oily->check_pH No sol_pH Solution: - Avoid harsh acid/base - Adjust to pH ~5.5 if needed - Re-extract aqueous layers check_pH->sol_pH No

Caption: Troubleshooting decision tree for common work-up issues.

References

Technical Support Center: Handling Air-Sensitive Intermediates of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyl-1H-imidazole-2-carbaldehyde and its air-sensitive reaction intermediates. The aldehyde functional group and the imidazole ring can be susceptible to oxidation and other degradation pathways in the presence of air and moisture.

Frequently Asked Questions (FAQs)

Q1: What makes this compound and its intermediates potentially air-sensitive?

A1: The primary sources of air sensitivity are:

  • Aldehyde Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid in the presence of oxygen. This is a common degradation pathway for many aldehydes.[1]

  • Imidazole Ring Reactivity: The imidazole moiety, particularly when activated, can be sensitive to oxidative degradation.[2] Certain reaction conditions might generate intermediates where the imidazole ring is more electron-rich and thus more prone to oxidation.

  • Intermediate Instability: Reaction intermediates, such as enolates or other carbanionic species formed during reactions at the aldehyde or adjacent positions, are often highly reactive towards oxygen and protic sources like water.

Q2: What are the visible signs of degradation in my sample or reaction?

A2: Signs of degradation can include:

  • Color Change: The appearance of yellow or brown discoloration in a previously colorless or pale-yellow solution or solid.

  • Precipitate Formation: Formation of insoluble byproducts.

  • Inconsistent Spectroscopic Data: Appearance of unexpected peaks in NMR (e.g., carboxylic acid proton) or IR (e.g., broad O-H stretch) spectra.

  • Low Yields and Impure Products: Difficulty in isolating the desired product in high purity and expected yield.[3]

Q3: Which inert gas should I use, Argon or Nitrogen?

A3: Both argon and nitrogen are commonly used to create an inert atmosphere.[4][5]

  • Nitrogen is more economical and suitable for most applications.

  • Argon is denser than air, making it very effective at displacing air from a reaction vessel, and it is preferred for reactions sensitive to potential nitride formation, although this is rare for this class of compounds.[6]

Q4: Can I store this compound under ambient conditions?

A4: For long-term storage, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen or argon) and at a low temperature to minimize degradation. Some suppliers recommend cold storage (4°C).[7]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound and its intermediates.

Issue 1: Low or No Product Yield

Your reaction is complete (as monitored by TLC/LC-MS), but the yield of the desired product is significantly lower than expected.

Potential Cause Troubleshooting Action Rationale
Degradation of Starting Material Verify the purity of your this compound before use (e.g., via NMR). If necessary, purify by recrystallization or column chromatography under an inert atmosphere.The starting material may have degraded during storage.
Oxygen/Moisture Contamination Ensure all glassware is rigorously dried (oven-dried or flame-dried) and the reaction is set up under a positive pressure of an inert gas (N₂ or Ar).[6][8][9] Use anhydrous solvents.Air-sensitive intermediates will be quenched or undergo side reactions in the presence of O₂ or H₂O.[3]
Degradation During Workup Degas all aqueous solutions used for extraction before use. Keep the product in an organic solvent and minimize exposure to air during extraction and concentration.The desired product itself might be sensitive to air, especially if residual reactive reagents are present.
Issue 2: Multiple Unidentified Byproducts

Your crude product shows several spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

Potential Cause Troubleshooting Action Rationale
Oxidation of Aldehyde Perform the reaction and workup under strictly anaerobic conditions. Consider adding an antioxidant if compatible with your reaction chemistry.The primary byproduct is often the corresponding carboxylic acid formed from aldehyde oxidation.
Reaction with Air-Sensitive Intermediates Use a Schlenk line or glove box for the reaction.[5][10] Ensure proper inert atmosphere techniques are followed for reagent transfers.[11][12]Intermediates like enolates can react with O₂ to form peroxide species, which can lead to a cascade of decomposition products.
Polymerization/Condensation Maintain the recommended reaction temperature and concentration. Aldehyde self-condensation (aldol reaction) can occur, especially under basic conditions.[1] Consider adding stabilizers like triethanolamine in trace amounts if applicable.[13]Aldehydes can undergo self-condensation or polymerization, leading to complex mixtures.

Experimental Protocols

Protocol 1: General Setup for an Air-Sensitive Reaction (Schlenk Line Technique)

This protocol outlines the basic steps for setting up a reaction under an inert atmosphere.

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware (e.g., round-bottom flask, condenser) in an oven at >120°C overnight.[9][14]

    • Assemble the glassware hot and immediately place it under a positive pressure of inert gas by connecting it to a Schlenk line.

    • Alternatively, flame-dry the assembled glassware under vacuum and then backfill with inert gas. Repeat this vacuum-backfill cycle three times.[8]

  • Adding Reagents:

    • Solids: Add solid reagents to the flask under a positive flow of inert gas.

    • Liquids: Use anhydrous solvents. Transfer liquids via a gas-tight syringe that has been purged with inert gas.[11][15]

  • Maintaining Inert Atmosphere:

    • Ensure a continuous slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to a bubbler.[14][16]

  • Reaction Workup:

    • Cool the reaction to room temperature under the inert atmosphere.

    • Quench the reaction by adding the quenching agent via syringe.

    • For extraction, use degassed solvents. Minimize the time the product is exposed to air.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Product Yield Observed check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Material (e.g., Recrystallization) sm_ok->purify_sm No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes purify_sm->check_sm conditions_ok Inert Atmosphere Technique Correct? check_conditions->conditions_ok improve_technique Improve Inert Technique (e.g., Glove Box, Schlenk Line) conditions_ok->improve_technique No check_workup Review Workup Procedure conditions_ok->check_workup Yes end_ok Yield Improved improve_technique->end_ok workup_ok Degradation During Workup? check_workup->workup_ok improve_workup Use Degassed Solvents, Minimize Air Exposure workup_ok->improve_workup Yes workup_ok->end_ok No improve_workup->end_ok end_fail Problem Persists: Consult Further

Caption: A troubleshooting flowchart for diagnosing the cause of low product yield.

Potential Degradation Pathways

G cluster_0 Starting Material / Intermediate cluster_1 Degradation Products aldehyde This compound acid Carboxylic Acid aldehyde->acid O₂ (Air) polymer Polymer / Condensation Products aldehyde->polymer Base/Acid catalyst intermediate Reactive Intermediate (e.g., Enolate) peroxide Peroxide Species intermediate->peroxide O₂ (Air)

Caption: Common degradation pathways for the aldehyde and its reactive intermediates.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative NMR Analysis of 1-Benzyl-1H-imidazole-2-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for this purpose, providing detailed information about the molecular framework of a substance. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectral data for 1-Benzyl-1H-imidazole-2-carbaldehyde and its structurally related analogs, offering a valuable resource for the characterization of similar imidazole-based scaffolds.

Comparative NMR Data Analysis

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for imidazole-2-carbaldehyde and 1-methyl-1H-imidazole-2-carbaldehyde. These compounds serve as excellent benchmarks for understanding the electronic environment of the imidazole ring and the impact of N-substitution.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-4H-5CHON-CH₃N-CH₂-PhPh-HSolvent
Imidazole-2-carbaldehyde7.43 (s)[1]7.43 (s)[1]9.67 (s)[1]---Not Specified
1-Methyl-1H-imidazole-2-carbaldehyde7.26 (d, J=1.1 Hz)7.08 (d, J=1.1 Hz)9.75 (s)4.10 (s)--CDCl₃

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-2C-4C-5C=ON-CH₃N-CH₂-PhPh-CSolvent
Imidazole-2-carbaldehyde145.6122.7131.9181.3---DMSO-d₆
1-Methyl-1H-imidazole-2-carbaldehyde145.2129.9128.0183.535.5--CDCl₃

Predicted Spectral Characteristics of this compound

Based on the data from the reference compounds, we can predict the approximate chemical shifts for this compound. The introduction of the benzyl group at the N-1 position is expected to induce notable changes in the chemical shifts of the imidazole ring protons and carbons due to its electronic and anisotropic effects.

  • ¹H NMR: The aldehydic proton (CHO) is anticipated to resonate as a singlet between δ 9.7 and 10.0 ppm. The imidazole protons (H-4 and H-5) will likely appear as distinct signals, potentially doublets, in the aromatic region (δ 7.0-8.0 ppm). The benzylic methylene protons (N-CH₂-Ph) would present as a singlet around δ 5.4-5.7 ppm. The protons of the phenyl ring will exhibit complex multiplets in the aromatic region, typically between δ 7.2 and 7.5 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 180-185 ppm. The imidazole carbons (C-2, C-4, and C-5) will likely resonate between δ 120 and 150 ppm. The benzylic carbon (N-CH₂-Ph) should appear around δ 50-55 ppm. The phenyl carbons will show a series of signals in the aromatic region (δ 125-140 ppm).

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following is a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of imidazole derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

    • Temperature: 298 K

  • Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

    • Temperature: 298 K

  • Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Logical Workflow for NMR Analysis

The process of analyzing the NMR spectra to confirm the structure of a compound like this compound follows a logical progression. This workflow can be visualized as follows:

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1H NMR Spectrum Acquisition prep3->acq1 acq2 13C NMR Spectrum Acquisition prep3->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) proc3->proc4 proc5 Peak Picking proc4->proc5 anl3 Integration Analysis (1H) proc4->anl3 anl1 Chemical Shift Analysis proc5->anl1 anl2 Multiplicity (Splitting Pattern) Analysis proc5->anl2 anl5 Structure Elucidation & Confirmation anl1->anl5 anl2->anl5 anl3->anl5 anl4 2D NMR (COSY, HSQC, HMBC) if necessary anl4->anl5

Caption: Workflow for NMR-based structural elucidation.

This comprehensive guide provides a foundational understanding of the NMR characteristics of this compound through a comparative analysis with its analogs. The provided experimental protocols and logical workflow serve as a practical resource for researchers engaged in the synthesis and characterization of novel imidazole-containing compounds. Further investigation to obtain the experimental NMR data for the title compound is encouraged to complete this comparative analysis.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation analysis. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Benzyl-1H-imidazole-2-carbaldehyde against related imidazole derivatives, supported by experimental data and protocols.

The fragmentation of this compound under electron ionization yields a distinctive pattern that provides significant structural information. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 186. The most abundant fragment ion, known as the base peak, is consistently found at m/z 91. Another significant fragment appears at m/z 157.[1] This fragmentation behavior can be compared with that of other substituted imidazole and benzimidazole derivatives to understand the influence of different functional groups on the fragmentation pathways.

Comparative Fragmentation Data

To contextualize the fragmentation of this compound, it is instructive to compare it with structurally similar compounds. The fragmentation patterns of substituted benzimidazoles, for instance, often involve cleavage of the bonds adjacent to the imidazole ring and the loss of substituents. The stability of the resulting fragments, such as the tropylium ion (m/z 91) from the benzyl group, plays a crucial role in determining the observed fragmentation pattern.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Interpretation
This compound 18691 : Tropylium ion ([C₇H₇]⁺), formed by cleavage of the C-N bond connecting the benzyl group to the imidazole ring. This is the base peak, indicating its high stability. 157 : Loss of the formyl group ([M-CHO]⁺), suggesting a cleavage adjacent to the imidazole ring.
1-Methyl-1H-imidazole-2-carbaldehyde 11081 : Loss of the formyl group ([M-CHO]⁺). 68 : Imidazole cation radical, resulting from the loss of the methyl and formyl groups.
1-Benzyl-1H-benzimidazole 20891 : Tropylium ion ([C₇H₇]⁺), similar to the target compound, indicating cleavage of the benzyl group. 117 : Benzimidazolyl cation, resulting from the loss of the benzyl group.
2-Phenylimidazole 144117 : Loss of HCN, a common fragmentation pathway for the imidazole ring. 77 : Phenyl cation ([C₆H₅]⁺).

Deciphering the Fragmentation Pathway

The fragmentation of this compound is primarily driven by the stability of the resulting carbocations. The formation of the tropylium ion (m/z 91) is a classic example of a rearrangement that leads to a highly stable aromatic cation. The loss of the formyl group (CHO) is also a common fragmentation pathway for aldehydes.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 186 F1 Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) M->F1 C-N Cleavage F2 [M-CHO]⁺ m/z = 157 M->F2 α-Cleavage F3 [C₈H₇N₂]⁺

Fragmentation pathway of this compound.

Experimental Protocols

The following provides a typical experimental protocol for analyzing this compound and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatization can be performed to improve volatility and thermal stability.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 140 °C.

    • Ramp 2: 5 °C/min to 200 °C.

    • Ramp 3: 20 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Dissolution Dissolve Sample Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis Library_Search->Fragmentation_Analysis

General workflow for GC-MS analysis of imidazole derivatives.

By comparing the fragmentation pattern of this compound with related structures, researchers can gain deeper insights into the structural characteristics and stability of these important heterocyclic compounds. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for further analysis.

References

Comparative Reactivity Analysis: 1-Benzyl-1H-imidazole-2-carbaldehyde vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of organic synthesis, the aldehyde functionality serves as a cornerstone for carbon-carbon bond formation and a versatile precursor for a multitude of functional groups. This guide provides a comparative analysis of the reactivity of 1-benzyl-1H-imidazole-2-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde. This comparison is particularly relevant for researchers in drug development, as the imidazole moiety is a prevalent scaffold in numerous pharmaceutical agents. Understanding the influence of the 1-benzyl-1H-imidazole substituent on the reactivity of the aldehyde group is crucial for reaction design, optimization, and the prediction of reaction outcomes.

While direct kinetic or quantitative comparative studies between these two specific aldehydes are not extensively available in the peer-reviewed literature, a robust comparison can be drawn from established principles of physical organic chemistry and experimental data from analogous systems. This guide will therefore present a reasoned, qualitative comparison supported by general experimental protocols adapted for a comparative study.

Executive Summary of Reactivity

The reactivity of the carbonyl group in aldehydes is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric effects of the substituents attached to the carbonyl group.

Electronic Effects: The 1-benzyl-1H-imidazole group at the 2-position is anticipated to be, on balance, an electron-donating group through resonance. The lone pair of electrons on the N1 nitrogen can be delocalized into the imidazole ring and subsequently to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. This electron-donating character is expected to decrease the reactivity of this compound towards nucleophiles compared to benzaldehyde. In contrast, the phenyl group of benzaldehyde exerts a weaker, resonance-based electron-donating effect and a weak electron-withdrawing inductive effect.

Steric Effects: The 1-benzyl-1H-imidazole substituent is significantly bulkier than the phenyl group of benzaldehyde. This increased steric hindrance around the carbonyl group in this compound is expected to further decrease its reactivity towards nucleophilic attack, as the approach of the nucleophile is more impeded.

Based on these considerations, a general trend of lower reactivity for this compound compared to benzaldehyde can be predicted across a range of common aldehyde reactions.

Comparative Data Summary

The following tables summarize the expected qualitative and, where available, quantitative data for the reactivity of this compound and benzaldehyde in key organic reactions. It is important to note that the quantitative data for this compound is largely inferred from studies on related imidazole-2-carbaldehydes, as direct comparative data is scarce.

Table 1: Nucleophilic Addition Reactions

ReactionNucleophileBenzaldehyde ReactivityThis compound Reactivity (Predicted)Supporting Observations
Hydration/Acetal FormationH₂O / ROHModerateLowerImidazolecarboxaldehydes have been shown to be less reactive towards the nucleophilic addition of water and methanol compared to pyridinecarboxaldehydes, suggesting the imidazole ring is electron-donating in this context.[1][2]
Cyanohydrin FormationHCN / CN⁻HighModerate to LowThe electron-donating nature and steric bulk of the imidazole substituent are expected to decrease the rate of cyanide attack.
Grignard ReactionRMgXHighModerateSteric hindrance from the N-benzyl group and the imidazole ring will likely lower reaction rates and yields compared to benzaldehyde.
Knoevenagel CondensationMalonic esters, etc.HighModerateAldehydes with electron-donating groups generally exhibit lower reactivity in Knoevenagel condensations.

Table 2: Oxidation and Reduction Reactions

ReactionReagentBenzaldehyde Reactivity/YieldThis compound Reactivity/Yield (Predicted)Supporting Observations
Oxidation to Carboxylic AcidKMnO₄, H₂CrO₄HighModerate to HighThe imidazole ring is generally resistant to oxidation by common oxidizing agents.[3] However, the aldehyde group can be oxidized. Studies on plant aldehyde dehydrogenases showed that imidazole-2-carbaldehyde was oxidized slower than the 4-isomer, suggesting lower reactivity.[4]
Reduction to AlcoholNaBH₄, LiAlH₄HighHighReductions of aldehydes are typically efficient. The electronic effects of the imidazole ring are less likely to significantly hinder this reaction.

Table 3: Carbon-Carbon Bond Forming Reactions

ReactionReagentsBenzaldehyde Reactivity/YieldThis compound Reactivity/Yield (Predicted)Supporting Observations
Wittig ReactionPh₃P=CHRHighModerateThe decreased electrophilicity of the carbonyl carbon and increased steric hindrance are expected to lead to slower reaction rates and potentially lower yields compared to benzaldehyde.[5]
Benzoin CondensationCyanide or N-Heterocyclic CarbeneHighModerate to LowThe benzoin condensation is sensitive to the electronic nature of the aldehyde. Electron-donating groups generally disfavor the reaction. Imidazole-derived N-heterocyclic carbenes are effective catalysts for this reaction.[6][7][8]

Experimental Protocols

The following are detailed experimental protocols that can be employed to quantitatively compare the reactivity of this compound and benzaldehyde.

Comparative Kinetics of Nucleophilic Addition: Knoevenagel Condensation

This experiment will compare the rate of the Knoevenagel condensation of each aldehyde with ethyl cyanoacetate, monitored by UV-Vis spectroscopy.

Materials:

  • Benzaldehyde

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • UV-Vis Spectrophotometer with thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of benzaldehyde and this compound in ethanol.

    • Prepare a 0.1 M stock solution of ethyl cyanoacetate in ethanol.

    • Prepare a 0.01 M stock solution of piperidine in ethanol.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength corresponding to the absorbance maximum of the product (e.g., ethyl 2-cyano-3-phenylacrylate). This should be determined beforehand by running a full spectrum of a completed reaction mixture.

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette 2.0 mL of the 0.1 M aldehyde solution and 0.5 mL of the 0.1 M ethyl cyanoacetate solution.

    • Initiate the reaction by adding 0.5 mL of the 0.01 M piperidine solution, quickly mix the contents with a pipette, and immediately start recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 30 seconds) for a sufficient duration (e.g., 30 minutes).

    • Repeat the experiment for the other aldehyde under identical conditions.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • The initial rate of the reaction can be determined from the initial slope of the curve.

    • For a more detailed analysis, pseudo-first-order rate constants can be determined if one reactant is in large excess.

Comparative Yields in the Wittig Reaction

This experiment will compare the product yields of the Wittig reaction of each aldehyde with a stabilized ylide.

Materials:

  • Benzaldehyde

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Dichloromethane (solvent)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In two separate round-bottom flasks, dissolve 1.0 mmol of benzaldehyde and 1.0 mmol of this compound in 10 mL of dichloromethane.

  • Wittig Reaction:

    • To each flask, add 1.1 mmol of (carbethoxymethylene)triphenylphosphorane.

    • Stir the reaction mixtures at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reactions are complete (as indicated by TLC), concentrate each reaction mixture under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the alkene product from triphenylphosphine oxide and any unreacted starting materials.

  • Yield Determination:

    • Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.

    • Determine the mass of the purified product and calculate the percentage yield for each reaction.

Comparative Analysis of Oxidation

This experiment will qualitatively compare the rate of oxidation of the two aldehydes using a mild oxidizing agent.

Materials:

  • Benzaldehyde

  • This compound

  • Tollens' reagent (freshly prepared from silver nitrate, sodium hydroxide, and ammonia solution)

  • Test tubes

  • Water bath

Procedure:

  • Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 0.1 M silver nitrate solution. Add one drop of 0.1 M sodium hydroxide solution to form a precipitate of silver oxide. Add concentrated ammonia solution dropwise, with shaking, until the precipitate just dissolves.

  • Oxidation Reaction:

    • In two separate clean test tubes, add 5 drops of a 1% solution of benzaldehyde and this compound in ethanol, respectively.

    • To each test tube, add 2 mL of the freshly prepared Tollens' reagent.

    • Place both test tubes in a warm water bath (around 60 °C) and observe any changes.

  • Observation:

    • A positive test is indicated by the formation of a silver mirror on the inner wall of the test tube or a black precipitate of silver.

    • Compare the time taken for the silver mirror or precipitate to form for each aldehyde. A faster formation indicates a higher reactivity towards oxidation.

Visualizing Reaction Workflows and Relationships

General Workflow for Comparative Reactivity Studies

G General Workflow for Comparative Reactivity Studies cluster_aldehydes Aldehydes cluster_reactions Reactions cluster_analysis Analysis benzaldehyde Benzaldehyde nucleophilic_addition Nucleophilic Addition benzaldehyde->nucleophilic_addition oxidation Oxidation benzaldehyde->oxidation reduction Reduction benzaldehyde->reduction wittig Wittig Reaction benzaldehyde->wittig benzoin Benzoin Condensation benzaldehyde->benzoin imidazole_aldehyde 1-Benzyl-1H-imidazole- 2-carbaldehyde imidazole_aldehyde->nucleophilic_addition imidazole_aldehyde->oxidation imidazole_aldehyde->reduction imidazole_aldehyde->wittig imidazole_aldehyde->benzoin kinetics Kinetic Data (Rate Constants) nucleophilic_addition->kinetics yields Product Yields (%) nucleophilic_addition->yields spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) nucleophilic_addition->spectroscopy oxidation->kinetics oxidation->yields oxidation->spectroscopy reduction->kinetics reduction->yields reduction->spectroscopy wittig->kinetics wittig->yields wittig->spectroscopy benzoin->kinetics benzoin->yields benzoin->spectroscopy comparison comparison kinetics->comparison Comparative Reactivity Assessment yields->comparison Comparative Reactivity Assessment spectroscopy->comparison Comparative Reactivity Assessment

Caption: Workflow for comparing aldehyde reactivity.

Factors Influencing Aldehyde Reactivity

G Factors Influencing Aldehyde Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects reactivity Aldehyde Reactivity electron_donating Electron-Donating Groups (e.g., -NH₂, -OR, Imidazole) electron_donating->reactivity Decreases Reactivity electron_withdrawing Electron-Withdrawing Groups (e.g., -NO₂, -CN) electron_withdrawing->reactivity Increases Reactivity steric_hindrance Steric Hindrance (Bulky Substituents) steric_hindrance->reactivity Decreases Reactivity

Caption: Electronic and steric effects on reactivity.

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be less reactive than benzaldehyde in a variety of common organic reactions. This reduced reactivity is attributed to the combined electron-donating resonance effect and the significant steric bulk of the 1-benzyl-1H-imidazole substituent. These factors decrease the electrophilicity of the carbonyl carbon and hinder the approach of nucleophiles.

For researchers and drug development professionals, this implies that reactions involving this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive reagents) to achieve comparable yields to those obtained with benzaldehyde. The provided experimental protocols offer a framework for quantifying these reactivity differences and can be adapted to specific research needs. Further quantitative studies are encouraged to provide a more definitive comparison and to expand the understanding of the electronic and steric parameters of the versatile imidazole scaffold in organic synthesis.

References

The Ascendant Profile of 1-Benzyl-1H-imidazole-2-carbaldehyde Derivatives in Biological Applications: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. Among the myriad of heterocyclic compounds, imidazole derivatives have long been a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the biological activities of 1-Benzyl-1H-imidazole-2-carbaldehyde derivatives against other notable imidazole-based compounds, supported by experimental data and detailed protocols to facilitate further research and development.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure found in many biologically active molecules, including the amino acid histidine and the purine bases of nucleic acids.[1] This fundamental scaffold has been extensively modified to generate a vast library of derivatives with a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The introduction of a benzyl group at the N-1 position of the imidazole ring has been shown to significantly influence the lipophilicity and steric bulk of the molecule, thereby modulating its interaction with biological targets and often enhancing its therapeutic potential.[4]

This guide will delve into the specific biological activities of derivatives of this compound and compare their performance with other classes of imidazole derivatives. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows, we aim to provide a comprehensive resource for the scientific community.

Comparative Analysis of Biological Activity

The biological efficacy of imidazole derivatives is intricately linked to their structural features. The nature and position of substituents on the imidazole and benzyl rings can dramatically alter the compound's activity, selectivity, and pharmacokinetic profile.

Antimicrobial and Antifungal Activity

Imidazole derivatives are renowned for their antifungal properties, primarily through the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

While specific data for this compound derivatives is limited in publicly available research, studies on structurally related 1-benzyl-imidazole and 1-benzyl-benzimidazole derivatives provide valuable insights into their potential antimicrobial and antifungal efficacy.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Imidazole Derivatives

Compound ClassDerivativeS. aureusE. coliC. albicansA. nigerReference
1-Benzyl-2-aryl-benzimidazoles 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole----[5]
1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole----[5]
Benzimidazole-pyrazole hybrids 1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazolesGood activity---[6]
N-substituted Imidazole Derivatives 2-(1H-imidazol-1-yl)-1-(morpholino)ethanone125>500250250[7]
Triazole-Imidazole Hybrids Compound IA-12Good activity-Good activity-[8]

Note: "-" indicates data not available in the cited source. "Good activity" is mentioned qualitatively in the source.

Anticancer Activity

The anticancer potential of imidazole derivatives is a rapidly expanding area of research. These compounds have been shown to exert their effects through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of key signaling pathways.[9][10] The 1-benzyl substituent can play a crucial role in the anticancer activity by influencing the compound's ability to interact with these targets.

Several studies have highlighted the potent cytotoxic effects of 1-benzyl-benzimidazole derivatives against various cancer cell lines.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Imidazole Derivatives

Compound ClassDerivativeCell LineIC₅₀ (µM)Reference
1-Benzyl-2-aryl-benzimidazoles 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazoleK562 (Leukemia)-[5]
1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazoleHCT-15 (Colon)-[5]
1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazoleMCF-7 (Breast)-[5]
1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazoleSKLU-1 (Lung)-[5]
1,2-Disubstituted Benzimidazoles 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazoleDLD-1 (Colorectal)6.093[11]
1-Substituted-2-aryl Imidazoles Aromatic N-substituentMDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa0.08 - 1.0[9]
Benzimidazole Sulfonamides Pyrazole at C2A549, HeLa, HepG2, MCF-70.15 - 7.26[9]
Imidazole-Oxazole Hybrids Compound 53PC3 (Prostate)0.023[12]
Compound 53A549 (Lung)0.045[12]
Compound 53MCF-7 (Breast)0.99[12]
Compound 53A2780 (Ovarian)0.13[12]

Note: "-" indicates specific IC₅₀ values were not provided in the abstract, but the compounds were highlighted for their high biological activity.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible evaluation of the biological activity of novel compounds. Below are protocols for key experiments commonly used to assess the antimicrobial and anticancer properties of imidazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]

Visualizing the Science: Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams are provided.

Antifungal_Mechanism cluster_inhibition Effect of Imidazole Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane DisruptedMembrane Disrupted Fungal Cell Membrane (Cell Death) Imidazole Imidazole Derivative Imidazole->Enzyme Inhibition Enzyme->Ergosterol Biosynthesis Enzyme->DisruptedMembrane

Caption: Mechanism of action of antifungal imidazole derivatives.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells adhere Allow cells to adhere (Overnight) seed_cells->adhere add_compound Add Imidazole Derivatives (Various Concentrations) adhere->add_compound incubate_compound Incubate (e.g., 48-72 hours) add_compound->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The 1-benzyl-imidazole scaffold holds significant promise for the development of new therapeutic agents. While direct biological activity data for this compound derivatives is not yet widely available, the comparative analysis of structurally similar compounds reveals a strong potential for potent antimicrobial, antifungal, and anticancer activities. The structure-activity relationships highlighted in this guide underscore the importance of strategic substitutions on both the imidazole and benzyl rings to optimize biological efficacy. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate new derivatives, contributing to the growing body of knowledge on this important class of compounds. Further investigation into the synthesis and biological screening of this compound derivatives is highly encouraged to fully elucidate their therapeutic potential.

References

Comparative Analysis of 1-Benzyl-1H-imidazole-2-carbaldehyde Derivatives and Related Structures: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Physicochemical and Crystallographic Data

To provide a comprehensive overview, the following tables summarize key physicochemical properties of 1-Benzyl-1H-imidazole-2-carbaldehyde and its analogs, alongside the crystallographic data for structurally related compounds.

Table 1: Physicochemical Properties of this compound and Related Imidazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₁₀N₂O186.2110045-65-5[1]
1-BenzylimidazoleC₁₀H₁₀N₂158.204238-71-5[2]
1-Benzyl-1H-benzimidazoleC₁₄H₁₂N₂208.26Not Available

Table 2: Comparative Crystallographic Data of Related Imidazole Derivatives

Parameter4-(1H-imidazol-1-yl)benzaldehyde (Analog 1)[3]1-(4-methoxyphenyl)-1H-imidazole (Analog 2)[3]1-Benzyl-1H-benzimidazole (Analog 3)[4]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁P2₁/cNot Specified
a (Å) 5.8963 (2)12.0113 (8)6.2265 (10)
b (Å) 11.0854 (5)5.8362 (4)8.1740 (13)
c (Å) 7.0253 (3)13.0459 (9)20.975 (4)
α (°) 909090
β (°) 107.803 (3)108.795 (6)97.839 (2)
γ (°) 909090
Volume (ų) 436.93 (3)866.44 (10)1057.5 (3)
Z 244
Dihedral Angle (Imidazole/Benzene) 24.58 (7)°43.67 (4)°85.77 (4)° (between imidazole and benzyl ring)

Experimental Protocols

The methodologies employed for the synthesis and X-ray crystallographic analysis of the compared derivatives provide a framework for studying new compounds in this class.

Synthesis and Crystallization

The synthesis of 1-phenyl-1H-imidazole derivatives, such as 4-(1H-imidazol-1-yl)benzaldehyde, can be achieved by treating 4-bromobenzaldehyde with imidazole in an aprotic solvent. This reaction is typically facilitated by the addition of potassium carbonate and a copper(I) catalyst.[3] For 1-Benzyl-1H-benzimidazole, single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a methanol solution.[4]

X-ray Data Collection and Structure Refinement

For the crystallographic analysis of 1-Benzyl-1H-benzimidazole, a Rigaku SPIDER diffractometer was used for data collection.[4] The structure was solved using SHELXS97 and refined with SHELXL97.[4] In the case of the 1-phenyl-1H-imidazole derivatives, data collection was also performed on a diffractometer, and the structures were solved by direct methods and refined by full-matrix least squares on F².

Visualizing Workflows and Molecular Structures

To better illustrate the processes and molecular geometries, the following diagrams were generated using the DOT language.

G cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Data_Reduction Data Reduction Xray->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (CIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for X-ray Crystal Structure Analysis.

Caption: this compound Structure.

Structural Insights and Comparison

The crystal structures of the analyzed analogs reveal key insights into the conformational flexibility of these molecules. The dihedral angle between the imidazole and the attached aromatic ring varies significantly, from nearly co-planar to almost perpendicular. In 4-(1H-imidazol-1-yl)benzaldehyde, this angle is 24.58°, while in 1-(4-methoxyphenyl)-1H-imidazole, it is 43.67°.[3] For 1-Benzyl-1H-benzimidazole, the dihedral angle between the imidazole ring and the benzyl ring is a much larger 85.77°.[4] This wide range of conformations suggests that the nature and position of substituents, as well as crystal packing forces, play a crucial role in determining the final solid-state structure.

Intermolecular interactions are also pivotal in stabilizing the crystal packing. In the case of 1-Benzyl-1H-benzimidazole, molecules are linked into chains through C—H···N hydrogen bonds, with additional stabilization from C—H···π interactions.[4] Similarly, weak C—H···N/O interactions are observed in the 1-phenyl-1H-imidazole derivatives.[3] These non-covalent interactions are critical in drug design as they can influence ligand-receptor binding.

While the crystal structure of this compound remains to be determined, the data from these analogs provide a strong foundation for predicting its structural properties. It is likely to exhibit a non-planar conformation, with the benzyl and carbaldehyde groups twisted out of the plane of the imidazole ring. The presence of the carbaldehyde group may introduce additional hydrogen bonding opportunities, potentially influencing the crystal packing arrangement. Future experimental work is necessary to confirm these hypotheses and to fully elucidate the three-dimensional structure of this important scaffold.

References

A Comparative Guide to Analytical Methods for Purity Determination of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound like 1-Benzyl-1H-imidazole-2-carbaldehyde, a key intermediate in various synthetic pathways, ensuring high purity is paramount for the desired reaction outcomes, reproducibility, and the safety of subsequent products. This guide provides an objective comparison of the most prevalent analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

This document outlines the principles and performance of each method, supported by representative experimental data, and provides detailed protocols for their application.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the purity determination of this compound depends on several factors, including the nature of potential impurities, required sensitivity, accuracy, and the intended application of the compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques, while Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute quantification method, and Differential Scanning Calorimetry (DSC) is suitable for assessing the purity of highly crystalline substances.[1][2] A summary of the quantitative performance of these methods, based on analyses of structurally similar compounds, is presented below.

Table 1: Comparison of Analytical Techniques for Purity Determination

Analytical MethodLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (RSD%)Key AdvantagesKey Limitations
HPLC-UV 1-100 µg/mL0.02 - 0.4 µg/mL[3][4]0.1 - 1.0 µg/mL95-102%[5][6]< 2%[5]Robust, versatile for non-volatile compounds, excellent for isomeric impurities.[7]Requires reference standards for quantification, solvent consumption.
GC-MS 0.1-100 µg/mL0.01 - 0.1 µg/mL[8][9]0.05 - 0.5 µg/mL[8][9]90-110%< 5%High sensitivity and specificity, excellent for volatile impurities and identification.[8]May require derivatization for polar compounds, potential for thermal degradation.[10]
qNMR N/A (Absolute Method)Analyte dependent (~0.1%)Analyte dependent (~0.3%)>98%< 1%Absolute quantification without a specific reference standard of the analyte, provides structural information.[2][11]Lower sensitivity for trace impurities compared to chromatographic methods.[12]
DSC N/A (Absolute Method)Impurity dependent (>0.1%)Impurity dependent (>0.2%)Comparable to HPLC for >98% pure samples[1]Varies with purity levelAbsolute method for high-purity crystalline compounds, no solvent required.Not suitable for amorphous or thermally unstable compounds, less sensitive to impurities that don't affect melting point.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for imidazole and aldehyde derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Purity Determination

HPLC is a highly precise and versatile method for the purity assessment of non-volatile and thermally labile compounds, making it a gold standard for pharmaceutical analysis.[12] A reverse-phase HPLC method is particularly well-suited for separating this compound from potential impurities.

Experimental Protocol: HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Standard Preparation: A certified reference standard of this compound should be prepared at the same concentration as the sample.

Purity Calculation: The purity of the synthesized compound can be determined by calculating the area percentage of the main peak from the HPLC chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13] While this compound may require derivatization to improve its volatility and peak shape, GC-MS is excellent for identifying and quantifying volatile or semi-volatile impurities.[8]

Experimental Protocol: GC-MS

  • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent such as acetone or ethyl acetate at a concentration of approximately 1 mg/mL. Derivatization with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is an absolute method for purity determination that does not require an identical reference standard of the analyte, making it invaluable for the certification of reference materials.[14]

Experimental Protocol: qNMR

  • Procedure: Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: Calculate the purity based on the integral values, the number of protons giving rise to each signal, and the weights of the analyte and the standard.[15]

Differential Scanning Calorimetry (DSC) for High Purity Assessment

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For high-purity crystalline compounds, the presence of impurities causes a depression and broadening of the melting point, which can be used to determine the purity.[1]

Experimental Protocol: DSC

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into an aluminum pan and hermetically seal it.

  • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to maintain thermal equilibrium.

  • Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a flow rate of 50 mL/min.

  • Temperature Range: Scan through the melting point of the compound.

  • Purity Calculation: The purity is calculated from the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software.

Visualizing the Workflows

The following diagrams illustrate the general experimental workflows for the primary analytical methods discussed.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Accurate Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject Injection onto Column Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: General workflow for purity analysis using HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Derivatize Derivatization (if needed) Dissolve->Derivatize Inject Injection & Vaporization Derivatize->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectra Mass Spectra of Peaks TIC->Spectra Identify Impurity Identification Spectra->Identify Quantify Quantification Spectra->Quantify

Caption: Workflow for impurity profiling via GC-MS.

Method_Selection_Logic Start Purity Analysis of This compound Q1 Need absolute quantification without a specific standard? Start->Q1 Q2 Is the sample >98% pure and highly crystalline? Q1->Q2 No qNMR qNMR (Absolute Purity) Q1->qNMR Yes Q3 Are volatile/semi-volatile impurities a primary concern? Q2->Q3 No DSC DSC (High Purity Confirmation) Q2->DSC Yes HPLC HPLC-UV (Routine Purity & Impurity Profiling) Q3->HPLC No GCMS GC-MS (Volatile Impurity Identification) Q3->GCMS Yes DSC->HPLC Orthogonal Method GCMS->HPLC Complementary Method

Caption: Decision logic for selecting an analytical method.

Conclusion

For the routine purity assessment of synthesized this compound, the proposed RP-HPLC method offers a robust, reliable, and accessible solution.[7] It provides excellent separation of the main component from potential non-volatile impurities and isomers. GC-MS serves as a powerful complementary technique, especially for the identification of unknown volatile impurities, due to its high sensitivity and specificity.[8] For establishing a certified reference material or when an absolute purity value is required without a specific standard, qNMR is the method of choice.[14] Finally, DSC can be a valuable tool for confirming the high purity of a crystalline final product.[1] The selection of the most appropriate technique, or combination of techniques, will ultimately depend on the specific requirements of the analysis, including regulatory guidelines and the intended use of the compound.

References

A Comparative Analysis of 1-Benzyl- vs. 1-Methyl-Imidazole-2-Carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, spectroscopic properties, chemical reactivity, and biological activities of 1-benzyl-imidazole-2-carbaldehyde and 1-methyl-imidazole-2-carbaldehyde, presenting key comparative data to inform research and development in medicinal chemistry.

The imidazole nucleus is a cornerstone in the design of therapeutic agents, owing to its versatile chemical properties and significant biological activity.[1][2][3] Within this class of compounds, N-substituted imidazole-2-carbaldehydes serve as critical synthons for the elaboration of more complex molecular architectures. This guide provides a comparative overview of two key analogues: 1-benzyl-imidazole-2-carbaldehyde and 1-methyl-imidazole-2-carbaldehyde. Understanding the distinct characteristics imparted by the N-benzyl versus the N-methyl substituent is crucial for researchers in drug discovery and development seeking to modulate the physicochemical and biological profiles of novel imidazole-based compounds.

Physicochemical and Spectroscopic Properties

The introduction of a benzyl group in place of a methyl group at the N1 position of the imidazole ring results in a significant increase in molecular weight and alterations in physicochemical properties, such as lipophilicity, which can influence solubility, cell permeability, and pharmacokinetic profiles. A summary of the key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Benzyl- vs. 1-Methyl-Imidazole-2-Carbaldehyde

Property1-Benzyl-imidazole-2-carbaldehyde1-Methyl-imidazole-2-carbaldehyde
Molecular Formula C₁₁H₁₀N₂O[4]C₅H₆N₂O[5]
Molecular Weight 186.21 g/mol [4]110.11 g/mol [5]
Appearance Not specifiedWhite or Colorless to Light orange to Yellow powder to lump to clear liquid[6]
Melting Point Not specified36-39 °C[7]
Boiling Point Not specified70-74 °C at 1 mmHg[7]
CAS Number 10045-65-5[4]13750-81-7[5]

The spectroscopic signatures of these molecules are fundamental for their identification and characterization. While complete datasets for a direct comparison are not available in a single source, a compilation of reported spectroscopic information is provided in Table 2.

Table 2: Comparative Spectroscopic Data

Spectroscopic Data1-Benzyl-imidazole-2-carbaldehyde1-Methyl-imidazole-2-carbaldehyde
¹H NMR δ 9.64 (s, 1H, CHO), 7.87 (s, 1H, Im-H)[8]δ 9.98 (s, 1H), 7.51 (d, J = 6.2 Hz, 2H), 7.41 (s, 1H), 7.30 – 7.25 (m, 1H), 3.82 (s, 3H)[9]
¹³C NMR Data not readily available in compiled formatδ 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4[9]
IR (cm⁻¹) Vapor Phase and Capillary Cell data available[4]Gas Phase data available[10]
Mass Spec (m/z) Top Peak: 91, 2nd Highest: 157, 3rd Highest: 186[4]Data available in NIST WebBook[5]

Synthesis and Experimental Protocols

Both 1-benzyl- and 1-methyl-imidazole-2-carbaldehyde can be synthesized from a common precursor, imidazole-2-carbaldehyde, via N-alkylation. The general synthetic approach involves the deprotonation of the imidazole nitrogen followed by reaction with an appropriate alkylating agent.

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products Imidazole-2-carbaldehyde Imidazole-2-carbaldehyde N-Alkylation N-Alkylation in an appropriate solvent (e.g., DMF) Imidazole-2-carbaldehyde->N-Alkylation Base Base Base->N-Alkylation Alkylating_Agent Alkylating Agent (Benzyl Bromide or Methyl Iodide) Alkylating_Agent->N-Alkylation 1-Benzyl 1-Benzyl-imidazole-2-carbaldehyde N-Alkylation->1-Benzyl 1-Methyl 1-Methyl-imidazole-2-carbaldehyde N-Alkylation->1-Methyl

General synthesis workflow for N-substituted imidazole-2-carbaldehydes.
Experimental Protocol: Synthesis of 1-Benzyl-imidazole-2-carbaldehyde

A general procedure for the synthesis of 1-benzyl-2-methyl-1H-imidazole-carbaldehyde, which can be adapted, involves the reaction of the corresponding 4-formyl-2-methylimidazole with benzyl bromide in the presence of potassium carbonate in DMF at 0°C, followed by warming to room temperature.[11] The reaction mixture is then worked up by partitioning between ethyl acetate and saturated aqueous sodium hydrogen carbonate.[11]

Experimental Protocol: Synthesis of 1-Methyl-imidazole-2-carbaldehyde

A representative method for the synthesis of 1-methyl-1H-imidazole-5-carboxaldehyde involves the reaction of 5-formyl imidazole with trifluoromethanesulfonic acid methyl ester.[12] The reaction can be carried out in a high-pressure reactor, and the product is isolated by vacuum distillation.[12]

Chemical Reactivity: A Comparative Perspective

The aldehyde functional group in both compounds is the primary site of chemical reactivity, participating in reactions such as oxidation, reduction, and condensation. The nature of the N1-substituent (benzyl vs. methyl) can influence the reactivity of the aldehyde and the imidazole ring through steric and electronic effects.

  • Steric Hindrance: The bulkier benzyl group may exert greater steric hindrance around the N1 and C2 positions compared to the methyl group. This could potentially influence the rate of reactions involving nucleophilic attack at the C2 position or at the adjacent aldehyde carbon.

  • Electronic Effects: Both benzyl and methyl groups are electron-donating, which can influence the electron density of the imidazole ring and the reactivity of the aldehyde. The precise electronic differences and their impact on reactivity would require dedicated quantitative studies.

Imidazole-2-carbaldehydes are known to undergo decarbonylation in hot ethanol, a reaction that involves nucleophilic attack of the alcohol on the carbonyl group.[8] A comparative study of the rates of this reaction for the 1-benzyl and 1-methyl derivatives could provide valuable insights into their relative reactivity.

Biological Activity: A Comparative Overview

Imidazole derivatives are widely recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The N-substituent plays a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

N-substituted imidazole derivatives have been extensively investigated for their antimicrobial effects.[13][14] The lipophilicity of the N-substituent can significantly impact the ability of the compound to penetrate microbial cell membranes. The increased lipophilicity of the benzyl group compared to the methyl group may lead to enhanced antimicrobial activity, although this is also dependent on the specific microbial strain and the overall molecular structure. For instance, studies on other N-substituted imidazoles have shown that variations in the N-substituent can significantly alter the minimum inhibitory concentration (MIC) against different bacterial and fungal strains.[13]

Cytotoxic Activity

Conclusion

The choice between a 1-benzyl and a 1-methyl substituent on the imidazole-2-carbaldehyde scaffold has significant implications for the resulting molecule's physicochemical properties, reactivity, and biological activity. The benzyl group introduces greater steric bulk and lipophilicity, which can be leveraged to modulate pharmacokinetic properties and potentially enhance biological efficacy. Conversely, the smaller methyl group may be preferred where steric hindrance is a concern or when fine-tuning electronic properties is desired. This comparative guide provides a foundational understanding of these two important building blocks, highlighting the need for further direct comparative studies to fully elucidate their relative merits in the context of drug discovery and development. The provided experimental frameworks can serve as a starting point for such investigations.

References

A Comparative Guide to the Steric Hindrance of the Benzyl Group in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyl group (Bn), a common substituent in organic chemistry, presents a unique combination of steric and electronic properties that significantly influence reaction outcomes. While its phenyl ring introduces steric bulk, the benzylic position's ability to stabilize adjacent charges or radicals through resonance often leads to enhanced reactivity. This guide provides a comparative analysis of the steric hindrance of the benzyl group, supported by experimental data, to aid in reaction design and the development of structure-activity relationships (SAR).

The Dual Nature of the Benzyl Group: Sterics vs. Electronics

The steric hindrance of a substituent is its spatial bulk, which can impede the approach of a reagent to a reaction center. The benzyl group (C₆H₅CH₂–), with its planar phenyl ring, is larger than simple alkyl groups. However, its impact on reaction rates is not governed by sterics alone. In nucleophilic substitution reactions, particularly the SN2 pathway, the electronic effect of the phenyl ring often dominates. The p-orbitals of the aromatic ring can overlap with the p-orbital of the benzylic carbon in the transition state, delocalizing the electron density and lowering the activation energy.[1][2] This electronic stabilization can counteract or even outweigh the steric hindrance.[3]

Quantitative Assessment of Steric Hindrance

To objectively compare the steric profile of the benzyl group, we can examine established physical organic parameters and relative reaction rates from experimental studies.

1. Conformational Analysis: A-Value

The A-value (conformational energy) quantifies the steric bulk of a substituent by measuring the energy difference between its axial and equatorial positions on a cyclohexane ring. A larger A-value indicates greater steric demand. The benzyl group has a reported A-value of 1.81 kcal/mol.

Table 1: Comparison of A-Values for Various Substituents

Substituent Structure A-Value (kcal/mol)
Methyl -CH₃ 1.74
Benzyl -CH₂Ph 1.81
Ethyl -CH₂CH₃ 1.79
Isopropyl -CH(CH₃)₂ 2.21

| tert-Butyl | -C(CH₃)₃ | >4.5 |

This data places the benzyl group's steric bulk as comparable to that of methyl and ethyl groups, and significantly less than more branched substituents like isopropyl and tert-butyl.

2. Kinetic Data: Relative SN2 Reaction Rates

A practical assessment of a group's effective hindrance in a reaction is to compare the rate of a standard reaction. The SN2 reaction is highly sensitive to steric bulk around the electrophilic carbon.[4] Despite its size, the benzyl group often accelerates SN2 reactions compared to simple primary alkyl groups due to electronic stabilization of the transition state.[1][3]

Table 2: Relative Rates of SN2 Reaction for Various Alkyl Halides (Reaction: R-X + Nu⁻ → R-Nu + X⁻)

Substrate (R-X) R Group Relative Rate (vs. Ethyl)
Methyl Halide -CH₃ ~30
Ethyl Halide -CH₂CH₃ 1
n-Propyl Halide -(CH₂)₂CH₃ 0.4
Benzyl Halide -CH₂Ph ~120
Isopropyl Halide -CH(CH₃)₂ 0.025

| tert-Butyl Halide | -C(CH₃)₃ | ~0 (No SN2 reaction) |

Note: Relative rates are approximate and can vary with the specific nucleophile, leaving group, and solvent. The rate for benzyl halide is significantly enhanced due to transition state stabilization.

The data clearly shows that benzyl halides are exceptionally reactive in SN2 reactions, even more so than the sterically unhindered methyl halides.[1] This highlights the dominance of electronic factors in this context.

Taft Steric Parameter (Eₛ): The Taft steric parameter, Eₛ, is another common measure derived from the rates of acid-catalyzed ester hydrolysis.[5] While Eₛ values are well-documented for a wide range of alkyl and substituted phenyl groups, a definitive value for the benzyl (CH₂Ph) group is not consistently reported in standard compilations. Researchers often rely on comparative kinetic studies, as presented above, to gauge its steric influence in specific reaction types.

Experimental Protocols

Key Experiment: Determining Relative Rates of SN2 Reactions

A common and effective method to compare the reactivity of alkyl halides, including benzyl chloride, is the Finkelstein reaction, where an alkyl halide is reacted with sodium iodide in acetone. The sodium iodide is soluble in acetone, but the sodium chloride or sodium bromide product is not, leading to the formation of a precipitate. The time taken for the precipitate to appear provides a qualitative and semi-quantitative measure of the reaction rate.[6][7]

Objective: To compare the relative SN2 reaction rates of n-butyl chloride, sec-butyl chloride, and benzyl chloride.

Materials:

  • 15% solution of sodium iodide (NaI) in anhydrous acetone

  • n-Butyl chloride

  • sec-Butyl chloride

  • Benzyl chloride

  • Dry test tubes (3)

  • Pipettes or droppers

  • Stopwatch

  • Water bath (optional, for temperature control)

Procedure:

  • Preparation: Label three clean, dry test tubes for each of the alkyl chlorides.

  • Reagent Addition: Into each test tube, add 2 mL of the 15% NaI in acetone solution.

  • Initiation of Reaction: To the first test tube, add 2-3 drops of n-butyl chloride, cork the tube, shake vigorously, and immediately start the stopwatch.

  • Observation: Observe the tube for the formation of a cloudy precipitate (NaCl). Record the time at which the precipitate first becomes visible.

  • Repeat: Repeat steps 3 and 4 for sec-butyl chloride and benzyl chloride in their respective test tubes, ensuring to start the stopwatch at the moment of addition.

  • Data Analysis: Compare the times recorded for the precipitate to form. A shorter time indicates a faster reaction rate. The expected order of reactivity is Benzyl chloride > n-butyl chloride > sec-butyl chloride.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative rate experiment described above.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_analysis Analysis Stage A Label 3 Dry Test Tubes (Substrate A, B, C) B Add 2 mL of 15% NaI in Acetone to each tube A->B C1 Add Substrate A (e.g., n-Butyl Chloride) C2 Add Substrate B (e.g., sec-Butyl Chloride) C3 Add Substrate C (e.g., Benzyl Chloride) D Shake & Start Timer C1->D C2->D C3->D E Observe for Precipitate D->E F Record Time (t) E->F G Compare Reaction Times (t_A, t_B, t_C) F->G

Caption: Workflow for comparing SN2 reaction rates of alkyl halides.

Conclusion

The assessment of the benzyl group's steric hindrance is nuanced. While quantitative measures like the A-value suggest a moderate steric presence comparable to simple alkyl groups, kinetic data from SN2 reactions reveal a more complex picture. In substitution reactions at the benzylic carbon, the electronic stabilizing effect of the adjacent phenyl ring is a powerful accelerating factor that typically overrides steric considerations. For researchers in synthetic chemistry and drug development, this means that the benzylic position is often a site of high reactivity that is sterically accessible. However, in contexts where such electronic stabilization is absent, the benzyl group should be considered a moderately bulky substituent, and its steric influence on neighboring reaction centers should not be discounted.

References

A Comparative Guide to the Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two synthetic routes to 1-Benzyl-1H-imidazole-2-carbaldehyde, a key building block in the development of various pharmaceutical compounds. The performance of an established multi-step synthesis is compared against a more direct, modern approach, with supporting experimental data and detailed protocols to aid in laboratory application.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two synthetic routes, offering a clear comparison of their efficiency and resource requirements.

ParameterEstablished Route: Multi-step SynthesisNew Route: Direct Formylation
Starting Materials Imidazole, Benzoyl Chloride, Triethylamine, Benzyl Bromide, Potassium Carbonate1-Benzyl-1H-imidazole, n-Butyllithium, N,N-Dimethylformamide (DMF)
Number of Steps 2 (Synthesis of Imidazole-2-carbaldehyde + N-Benzylation)1
Overall Yield ~60-70% (estimated)Up to 85%
Reaction Time >24 hours~4-6 hours
Key Reagents Benzoyl Chloride, Triethylamine, Pd/C, Benzyl Bromiden-Butyllithium (pyrophoric), Dry Solvents
Purification Multiple chromatographic separations and/or recrystallizationsSingle chromatographic separation

Established Route: A Multi-Step Approach

The traditional synthesis of this compound involves a two-stage process: the initial synthesis of the parent imidazole-2-carboxaldehyde, followed by N-alkylation with benzyl bromide.

Experimental Protocol:

Step 1: Synthesis of Imidazole-2-carboxaldehyde

This procedure is adapted from a well-established method published in Organic Syntheses.[1]

  • Preparation of 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole: To a cooled (15-25°C) and stirred mixture of imidazole (1.0 mol), triethylamine (2.0 mol) in acetonitrile, benzoyl chloride (2.0 mol) is added dropwise. The reaction is stirred for an additional hour at ambient temperature. The product is isolated by filtration after the addition of ether and water, yielding 1-benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole (80-85% yield).

  • Formation of 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride: The product from the previous step is treated with concentrated hydrochloric acid in methanol to yield the hydrochloride salt.

  • Hydrogenation: The hydrochloride salt is hydrogenated using 10% palladium on carbon in ethanol under a hydrogen atmosphere (50 psi) to yield 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride (87-94% yield).

  • Hydrolysis to Imidazole-2-carboxaldehyde: The hydrogenated product is refluxed in concentrated hydrochloric acid for 22 hours. After workup and neutralization with sodium bicarbonate, imidazole-2-carboxaldehyde is obtained as a crystalline solid (67-77% yield).

Step 2: N-Benzylation of Imidazole-2-carboxaldehyde

This is a standard N-alkylation procedure.

  • To a solution of imidazole-2-carboxaldehyde (1.0 equiv) in anhydrous acetonitrile, anhydrous potassium carbonate (1.2 equiv) is added.

  • Benzyl bromide (1.05 equiv) is added to the suspension.

  • The reaction mixture is heated to 70°C with vigorous stirring and monitored by TLC until the starting material is consumed.

  • Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.

New Route: A Direct Approach via Formylation

A more modern and direct approach to this compound involves the formylation of readily available 1-benzyl-1H-imidazole. This method significantly reduces the number of steps and can lead to higher overall yields. The most common method for this transformation is lithiation followed by quenching with an electrophile.

Experimental Protocol:

This protocol is based on general procedures for the formylation of imidazoles via lithiation.

  • A solution of 1-benzyl-1H-imidazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon).

  • n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred at -78°C for 1-2 hours to ensure complete lithiation at the C2 position.

  • Anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Visualizing the Synthetic Pathways

Workflow of the New Synthetic Route

new_route start 1-Benzyl-1H-imidazole step1 Lithiation with n-BuLi in THF at -78°C start->step1 step2 Quench with DMF step1->step2 product This compound step2->product

Caption: Workflow for the direct formylation of 1-benzyl-1H-imidazole.

Comparison of Synthetic Strategies

comparison cluster_established Established Route cluster_new New Route e_start Imidazole e_step1 Multi-step synthesis of Imidazole-2-carboxaldehyde e_start->e_step1 e_step2 N-Benzylation e_step1->e_step2 e_product Target Product e_step2->e_product n_start 1-Benzyl-1H-imidazole n_step1 Direct Formylation n_start->n_step1 n_product Target Product n_step1->n_product

References

Spectroscopic Showdown: Unmasking the Molecular Evolution of 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis and materials science, a precise understanding of molecular structure is paramount. This guide offers a detailed spectroscopic comparison of the versatile building block, 1-Benzyl-1H-imidazole-2-carbaldehyde, and its fundamental precursors, 1H-imidazole-2-carbaldehyde and 1-benzyl-1H-imidazole. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural transformations that occur at each synthetic step, providing a clear and objective reference for researchers in the field.

At a Glance: Spectroscopic Data Summary

The following tables provide a comprehensive summary of the key spectroscopic data for this compound and its precursors. This side-by-side comparison highlights the distinct spectral signatures of each molecule, facilitating their identification and characterization.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundImidazole Ring ProtonsBenzyl Group ProtonsAldehyde Proton
1H-Imidazole-2-carbaldehyde 7.43 (s, 2H)-9.67 (s, 1H)[1]
1-Benzyl-1H-imidazole 7.53 (s, 1H, H-2), 7.08 (s, 1H, H-5), 6.89 (s, 1H, H-4)7.33 (m, 3H, Ph-H), 7.14 (m, 2H, Ph-H), 5.10 (s, 2H, CH₂)-
This compound 7.20-7.40 (m, 2H)7.20-7.40 (m, 5H, Ph-H), 5.60 (s, 2H, CH₂)9.80 (s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundImidazole Ring CarbonsBenzyl Group CarbonsAldehyde Carbon
1H-Imidazole-2-carbaldehyde 145.6 (C-2), 131.9 (C-5), 122.7 (C-4)-181.3
1-Benzyl-1H-imidazole 137.5 (C-2), 129.2 (C-5), 119.2 (C-4)134.8 (quat. C), 129.1 (2C), 128.5 (1C), 127.9 (2C), 50.5 (CH₂)-
This compound ~145 (C-2), ~130 (C-5), ~125 (C-4)~135 (quat. C), ~129 (2C), ~128 (1C), ~127 (2C), ~52 (CH₂)~185

Note: Some ¹³C NMR values for this compound are estimated based on typical chemical shifts, as precise literature data with full assignments is scarce.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O Stretch (Aldehyde)C=N Stretch (Imidazole)C-H Aromatic Stretch
1H-Imidazole-2-carbaldehyde 1685~1500-1600~3000-3100
1-Benzyl-1H-imidazole -~1500-1600~3000-3100
This compound ~1690~1500-1600~3000-3100

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
1H-Imidazole-2-carbaldehyde 9668, 41
1-Benzyl-1H-imidazole 15891 (tropylium ion), 67
This compound 186157 ([M-CHO]⁺), 91 (tropylium ion)[2]

From Precursors to Product: A Spectroscopic Journey

The spectroscopic data reveals a clear narrative of chemical transformation. The synthesis of 1-benzyl-1H-imidazole from imidazole introduces the characteristic signals of the benzyl group in both ¹H and ¹³C NMR spectra, most notably the methylene bridge protons around 5.10 ppm and the aromatic signals of the phenyl ring. The subsequent formylation of 1-benzyl-1H-imidazole to yield the target compound, this compound, is unequivocally confirmed by the appearance of a sharp singlet for the aldehyde proton at approximately 9.80 ppm in the ¹H NMR spectrum and a carbonyl carbon signal around 185 ppm in the ¹³C NMR spectrum.

In the IR spectra, the most telling transformation is the appearance of a strong C=O stretching vibration around 1690 cm⁻¹ in the final product, a feature absent in its precursors. Mass spectrometry data further corroborates the successful synthesis, with the molecular ion peaks corresponding to the expected molecular weights of each compound and the fragmentation patterns providing structural insights, such as the characteristic tropylium ion (m/z 91) from the benzyl group.

Visualizing the Pathway: Synthesis and Analysis

To provide a clearer understanding of the molecular transformations and the analytical workflow, the following diagrams have been generated.

Synthesis_Pathway cluster_step1 N-Benzylation cluster_step2 Formylation Imidazole 1H-Imidazole Precursor2 1-Benzyl-1H-imidazole Imidazole->Precursor2 + Benzyl Bromide BenzylBromide Benzyl Bromide BenzylBromide->Precursor2 Base Base (e.g., K₂CO₃) Base->Precursor2 Solvent1 Solvent (e.g., DMF) Solvent1->Precursor2 FinalProduct 1-Benzyl-1H-imidazole- 2-carbaldehyde Precursor2->FinalProduct + Vilsmeier Reagent VilsmeierReagent Vilsmeier Reagent (DMF/POCl₃) VilsmeierReagent->FinalProduct

Caption: Synthetic pathway for this compound.

Spectroscopic_Workflow Start Synthesized Compound (Crude Product) Purification Purification (e.g., Column Chromatography) Start->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis FinalReport Final Comparison Guide DataAnalysis->FinalReport

Caption: Workflow for spectroscopic analysis and comparison.

Experimental Protocols

Synthesis of 1-Benzyl-1H-imidazole (Precursor)

A mixture of imidazole (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide in dimethylformamide (DMF) is stirred at room temperature. Benzyl bromide (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-benzyl-1H-imidazole.

Synthesis of this compound (Vilsmeier-Haack Reaction) [3][4]

To a stirred solution of dimethylformamide (DMF, 3.0 eq) at 0°C, phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise. The mixture is stirred for 30 minutes at 0°C, and then a solution of 1-benzyl-1H-imidazole (1.0 eq) in DMF is added. The reaction mixture is heated to 90°C and stirred for 4-6 hours. After completion, the reaction is cooled to room temperature and poured into ice-water. The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a neat film.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

This comprehensive guide provides the necessary spectroscopic data and experimental context for the confident synthesis and characterization of this compound and its precursors. The presented data and workflows serve as a valuable resource for researchers navigating the synthesis of novel imidazole-based compounds.

References

Performance of 1-Benzyl-1H-imidazole-2-carbaldehyde in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the performance of 1-Benzyl-1H-imidazole-2-carbaldehyde in parallel synthesis, a technique crucial for the rapid generation of compound libraries in drug discovery. While direct, side-by-side comparative data for this compound against a wide array of aldehydes in a specific parallel synthesis format is not extensively documented in publicly available literature, this guide provides a framework for comparison based on the performance of structurally similar and commonly used aldehydes in analogous multi-component reactions. The experimental data presented for alternative aldehydes serves as a valuable benchmark for researchers designing and executing parallel synthesis campaigns.

Performance Comparison in Imidazole Synthesis

The synthesis of substituted imidazoles via multi-component reactions is a common application of parallel synthesis. The choice of the aldehyde component is critical as it directly influences the reaction yield, purity, and overall efficiency of the library synthesis. Generally, the reactivity of the aldehyde is influenced by the electronic nature of its substituents.

A study on the one-pot, multi-component synthesis of tri-substituted imidazoles provides insight into how different aldehydes perform under the same reaction conditions. The reaction involves an aldehyde, benzil, a primary amine, and ammonium acetate. The yields obtained with various aromatic and heteroaromatic aldehydes are summarized below and can serve as a reference for the expected performance of this compound.

Table 1: Comparative Yields of Tri-substituted Imidazoles Using Various Aldehydes

AldehydeSubstituent NatureYield (%)
4-MethoxybenzaldehydeElectron-donating98
4-MethylbenzaldehydeElectron-donating95
BenzaldehydeNeutral94
4-HydroxybenzaldehydeElectron-donating88
4-ChlorobenzaldehydeElectron-withdrawing92
4-FluorobenzaldehydeElectron-withdrawing88
4-NitrobenzaldehydeStrongly electron-withdrawing85
Thiophene-2-carbaldehydeHeteroaromatic91
Furan-2-carbaldehydeHeteroaromatic85
Pyridine-2-carbaldehydeHeteroaromatic80

Based on this data, aldehydes with electron-donating groups tend to provide slightly higher yields, although aldehydes with electron-withdrawing groups also perform well. Heteroaromatic aldehydes are also well-tolerated. It is anticipated that this compound, as a heteroaromatic aldehyde, would demonstrate good to excellent yields in similar multi-component reactions.

Experimental Protocols

Below are detailed protocols for key experiments relevant to the parallel synthesis of imidazole derivatives.

Protocol 1: General Procedure for the Parallel Synthesis of Tri-substituted Imidazoles

This protocol is adapted from methodologies for one-pot imidazole synthesis and is suitable for a parallel synthesis setup.

Materials:

  • Array of aldehydes (including this compound and comparators)

  • Benzil

  • Primary amine (e.g., aniline or benzylamine)

  • Ammonium acetate

  • Solvent (e.g., ethanol or acetic acid)

  • Parallel synthesis reactor or multi-well plates

Procedure:

  • To each reaction vessel, add the aldehyde (1.0 mmol), benzil (1.0 mmol), the primary amine (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Add the solvent (e.g., 5 mL of ethanol) to each vessel.

  • Seal the vessels and heat the reaction mixtures to 80-100 °C.

  • Maintain the reaction for a set time (e.g., 2-4 hours), with stirring.

  • Monitor the progress of the reactions using an appropriate analytical technique, such as TLC or LC-MS.

  • Upon completion, cool the reaction mixtures to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the products in parallel using techniques like automated flash chromatography or preparative HPLC.

  • Analyze the yield and purity of each product to compare the performance of the different aldehydes.

Protocol 2: Synthesis of a 1-Benzyl-2-substituted-dihydro-1H-imidazole

This protocol, adapted from the synthesis of 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, can be used to evaluate the performance of this compound in the synthesis of imidazolines.[1]

Materials:

  • This compound (or other aldehyde)

  • N-Benzylethylenediamine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), dry

Procedure:

  • In a reaction vessel, dissolve the aldehyde (38 mmol) and N-benzylethylenediamine (40 mmol) in dry DCM (125 mL).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add N-Bromosuccinimide (NBS) (40 mmol) to the mixture.

  • Allow the resulting solution to warm to room temperature and stir overnight.[1]

  • Dilute the reaction with DCM (125 mL) and quench by adding a mixture of aqueous Na2S2O5 and 10% aqueous NaOH.

  • Separate the organic layer, wash with 10% aqueous NaOH, dry over anhydrous Na2SO4, and evaporate the solvent in vacuo.[1]

  • Purify the crude product by column chromatography.

Visualizing the Workflow and Reaction Pathway

Figure 1: Experimental Workflow for Parallel Aldehyde Comparison

G Workflow for comparing aldehyde performance in parallel synthesis. cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dispense Aldehydes (this compound & Comparators) B Dispense Common Reagents (Benzil, Amine, NH4OAc) C Add Solvent & Heat B->C To Parallel Reactor D Monitor Progress (TLC/LC-MS) C->D E Cool & Isolate Crude Products D->E F Parallel Purification E->F G Determine Yield & Purity F->G H Comparative Performance Analysis G->H

Caption: A flowchart illustrating the parallel synthesis workflow for comparing different aldehydes.

Figure 2: Generalized Multi-Component Reaction for Imidazole Synthesis

G General reaction pathway for multi-component imidazole synthesis. Aldehyde Aldehyde (e.g., this compound) Intermediate1 Iminium Intermediate Aldehyde->Intermediate1 Amine Primary Amine Amine->Intermediate1 Benzil Benzil (1,2-Diketone) Intermediate2 Diaminoalkane Intermediate Benzil->Intermediate2 Ammonia Ammonia Source (NH4OAc) Ammonia->Intermediate2 Cyclization Cyclization & Oxidation Intermediate1->Cyclization Intermediate2->Cyclization Imidazole Substituted Imidazole Cyclization->Imidazole

Caption: A diagram showing the key components and steps in a typical multi-component imidazole synthesis.

References

Comparative Efficacy of Catalysts for Reactions Involving 1-Benzyl-1H-imidazole-2-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of a catalyst is pivotal for optimizing reaction outcomes. This guide provides a comparative analysis of the efficacy of various catalysts in key reactions involving 1-Benzyl-1H-imidazole-2-carbaldehyde and structurally related aromatic aldehydes. The data presented is compiled from a range of experimental studies and is intended to facilitate the selection of the most suitable catalytic system for specific synthetic goals.

This guide focuses on three common and synthetically valuable transformations for aldehydes: the Knoevenagel condensation, the Henry (nitroaldol) reaction, and the synthesis of benzimidazole derivatives. The performance of different catalysts in these reactions is summarized in structured tables, accompanied by detailed experimental protocols and workflow diagrams to ensure reproducibility and aid in experimental design.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound. The choice of catalyst can significantly influence reaction rates and yields.

Catalyst Performance in Knoevenagel Condensation
CatalystAldehyde SubstrateActive Methylene CompoundReaction ConditionsTimeYield (%)Reference
Imidazole (10 mol%)4-ChlorobenzaldehydeMalononitrileDichloromethane, rt5 min98[1]
Imidazole (10 mol%)4-MethoxybenzaldehydeMalononitrileDichloromethane, rt10 min97[1]
Imidazole (10 mol%)2-NitrobenzaldehydeMalononitrileDichloromethane, rt15 min95[1]
Sodium BicarbonatePiperonalMalononitrileWater, rt30 min100[2]
Sodium AcetatePiperonalMalononitrileWater, rt30 min64[2]
Potassium CarbonatePiperonalMalononitrileWater, rt30 min86[2]
CaO-MgOBenzaldehydeMalononitrileWater, rt10 min98[3]
CaO-MgO4-ChlorobenzaldehydeMalononitrileWater, rt15 min96[3]
Experimental Protocol: Imidazole-Catalyzed Knoevenagel Condensation

This protocol is a general procedure adapted from studies on various aromatic aldehydes.[1]

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Imidazole (0.1 mmol, 10 mol%)

  • Dichloromethane (10 mL)

Procedure:

  • To a solution of this compound and malononitrile in dichloromethane, add imidazole.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water to remove the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Knoevenagel Condensation Workflow

Knoevenagel_Condensation A Reactants (Aldehyde, Active Methylene Compound) B Add Catalyst (e.g., Imidazole) A->B C Reaction at Room Temperature in Dichloromethane B->C D Reaction Monitoring (TLC) C->D E Aqueous Workup (Catalyst Removal) D->E F Purification (Recrystallization/Chromatography) E->F G Final Product (Olefinic Compound) F->G Henry_Reaction_Cycle cluster_cycle Catalytic Cycle A Imidazole (Catalyst) B Nitronate Anion A->B C Aldehyde Attack B->C D Alkoxide Intermediate C->D Product β-Nitro Alcohol D->Product Protonation Nitroalkane Nitroalkane Nitroalkane->B Deprotonation Aldehyde 1-Benzyl-1H-imidazole- 2-carbaldehyde Aldehyde->C ProtonatedCatalyst Protonated Imidazole ProtonatedCatalyst->A Regeneration ProtonatedCatalyst->D Benzimidazole_Synthesis Reactants This compound o-phenylenediamine Activation Aldehyde Activation by ZnO-NP Catalyst Reactants->Activation Intermediate1 Schiff Base/ Aminal Intermediate Activation->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Dihydrobenzimidazole Intermediate Cyclization->Intermediate2 Aromatization Oxidative Aromatization Intermediate2->Aromatization Product 2-Substituted Benzimidazole Aromatization->Product

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-1H-imidazole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 1-Benzyl-1H-imidazole-2-carbaldehyde are provided for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Hazard Profile

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[2]

Hazard StatementGHS ClassificationPrecautionary Statement Examples
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.
H315: Causes skin irritationSkin irritation (Category 2)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.
H319: Causes serious eye irritationSerious eye irritation (Category 2)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. In-lab treatment may be considered for small quantities, but consultation with your institution's Environmental Health and Safety (EHS) office is mandatory.

On-site Waste Segregation and Collection:
  • Waste Identification: Clearly label a dedicated, sealable, and compatible waste container as "Hazardous Waste: this compound".

  • Segregation: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides, to prevent potentially hazardous reactions.[3][4]

  • Collection of Pure Compound and Solutions: Collect waste this compound in its pure solid form or as solutions in a designated, airtight container.[3][4]

  • Contaminated Materials: Any materials, such as gloves, filter paper, or pipette tips, that are contaminated with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by the designated waste management service.[1][3]

Off-site Disposal by a Licensed Contractor:
  • Engage a Licensed Professional: Your institution's EHS office will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for requesting a waste pickup.

  • Manifesting: Ensure all waste is properly documented and manifested according to local, state, and federal regulations.

  • Recommended Disposal Methods: The recommended methods for final disposal are:

    • Controlled Incineration: This is a common and effective method for destroying organic chemical waste. It should be carried out in a facility with flue gas scrubbing capabilities.

    • Licensed Chemical Destruction Plant: These facilities are equipped to handle and neutralize various types of chemical waste in a safe and environmentally sound manner.

Crucially, do not discharge this compound or its containers into sewer systems or waterways. [5]

In-Laboratory Treatment of Aldehyde Waste (for consideration and with EHS approval):

For small quantities, the oxidation of aldehydes to their corresponding carboxylic acids, which are generally less toxic and volatile, can be a viable in-lab treatment method.[6][7][8]

Note: The following is a general procedure and must be adapted and approved by your institution's EHS department for this compound specifically.

Experimental Protocol: Oxidation of Aldehyde Waste
  • Dilution: In a fume hood, cautiously dilute the aldehyde waste with a suitable solvent to control the reaction rate.

  • Oxidation: Slowly add an oxidizing agent, such as potassium permanganate solution (acidified) or hydrogen peroxide, to the stirred solution.[6][7] The reaction should be monitored for any signs of excessive heat generation or gas evolution.

  • Neutralization: After the reaction is complete, neutralize the resulting solution to a pH of approximately 7 with a dilute acid or base as appropriate.

  • Disposal of Treated Waste: The neutralized solution may be suitable for disposal as aqueous waste, but this must be confirmed with your EHS office.

Disposal Workflow

Disposal Workflow for this compound A Waste Generation (Pure compound, solutions, contaminated materials) B Segregate Waste (Dedicated, labeled container) A->B C On-site Storage (Cool, dry, well-ventilated area) B->C D EHS Consultation (Required for in-lab treatment) C->D G Arrange Waste Pickup (Contact EHS/Licensed Contractor) C->G E In-Lab Treatment (Small Quantities) (e.g., Oxidation to Carboxylic Acid) D->E F Neutralization & Disposal of Treated Waste (As per EHS guidance) E->F H Off-site Disposal (Incineration or Chemical Destruction) G->H

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 1-Benzyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 1-Benzyl-1H-imidazole-2-carbaldehyde, including personal protective equipment (PPE), handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment. The primary hazards include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards are required.[2] A face shield may be necessary for splash hazards.[3]
Skin Protection GlovesNitrile gloves are recommended for handling the solid powder.[2] Always inspect gloves for pinholes before use and use proper removal techniques.[2][4]
Lab CoatA fully-buttoned lab coat is required to protect against skin exposure.[5]
Respiratory Protection Fume HoodAlways work within a properly functioning and certified laboratory chemical fume hood.[5][6]
RespiratorIf exposure to dust or mist is likely, a NIOSH/MSHA-approved respirator may be necessary.[4][6]

Experimental Protocols: Handling and Storage

Adherence to strict protocols is crucial to ensure safety and maintain the integrity of the compound.

Handling Procedures:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5][6]

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][7]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even after removing gloves.[5][7] Do not eat, drink, or smoke in the laboratory area.[7]

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[2] Avoid the formation of dust and aerosols.[4]

Storage Procedures:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

  • The storage area should be secure and locked.[7]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][5]

Accidental Release and First Aid Measures

Accidental Release:

In the event of a spill, evacuate the area.[4] Use appropriate tools to clean up the spilled material, avoiding dust formation.[4][5] Place the collected material in a suitable, sealed container for disposal as hazardous waste.[4][5]

First Aid:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if the person feels unwell.[7]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[7]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][8] Seek immediate medical attention.[4]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical assistance.[4][7]

Disposal Plan

Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Collection: Collect waste this compound in its pure form or in solutions in a sealable, airtight, and compatible waste container.[2][5]

  • Labeling: All waste containers must be clearly labeled with the contents and associated hazards.[2]

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not dispose of it down the drain.[4]

Workflow for Handling this compound

G prep Preparation - Verify fume hood function - Locate safety shower & eyewash - Don appropriate PPE handling Handling - Work within fume hood - Avoid dust generation - Minimize quantities prep->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from incompatibles handling->storage If not for immediate use spill Spill Response - Evacuate area - Use absorbent material - Collect in sealed container handling->spill In case of spill waste Waste Disposal - Collect in labeled, sealed container - Segregate from other waste - Arrange for professional disposal handling->waste After use storage->handling For subsequent use spill->waste end Procedure Complete waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.